molecular formula C39H67N5O7 B2491854 D8-Mmae

D8-Mmae

カタログ番号: B2491854
分子量: 726.0 g/mol
InChIキー: DASWEROEPLKSEI-CMHCZSPYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

D8-MMAE, also known as deuterated Monomethyl auristatin E, is a stable isotope-labeled analog of the potent cytotoxin MMAE. It serves as a critical internal standard (IS) in quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bioanalysis, enabling precise and accurate measurement of MMAE concentrations in biological samples during preclinical and clinical studies of Antibody-Drug Conjugates (ADCs) . MMAE is a highly potent microtubule inhibitor that disrupts tubulin polymerization, halting cell division and inducing apoptosis in target cells . Due to its extreme toxicity, MMAE is unsuitable as a standalone drug but is widely used as the cytotoxic "warhead" in numerous ADCs, where it is targeted to cancer cells via specific antibodies . In this context, this compound is indispensable for pharmacokinetic (PK) studies, helping researchers characterize the in vivo fate of ADCs by quantifying the levels of free MMAE payload released in serum or plasma . Its nearly identical chemical structure to MMAE, differing only by the deuterium atoms, ensures similar analytical behavior while allowing for distinct detection by mass spectrometry. This application is vital for understanding the exposure-response relationships, efficacy, and safety profile of MMAE-based ADC therapeutics . This product is intended for research applications only and is not for diagnostic or therapeutic use.

特性

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-2-[[(2S)-3-methyl-2-(methylamino)butanoyl]amino]-3-(trideuteriomethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H67N5O7/c1-13-25(6)34(43(10)39(49)33(24(4)5)42-38(48)32(40-9)23(2)3)30(50-11)22-31(45)44-21-17-20-29(44)36(51-12)26(7)37(47)41-27(8)35(46)28-18-15-14-16-19-28/h14-16,18-19,23-27,29-30,32-36,40,46H,13,17,20-22H2,1-12H3,(H,41,47)(H,42,48)/t25-,26+,27+,29-,30+,32-,33-,34-,35+,36+/m0/s1/i4D3,5D3,24D,33D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASWEROEPLKSEI-CMHCZSPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)N(C)[C@@H]([C@@H](C)CC)[C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)[C@H](C(C)C)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H67N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

726.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

D8-MMAE: A Technical Guide to its Mechanism of Action as a Tubulin Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of D8-Monomethyl Auristatin E (D8-MMAE) as a potent tubulin inhibitor. This compound is the deuterated form of Monomethyl Auristatin E (MMAE), a synthetic antineoplastic agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][3][4][5] The deuteration is intended to enhance its stability and pharmacokinetic profile, potentially improving its therapeutic index compared to standard MMAE. The core mechanism of action, however, remains identical to that of MMAE, which involves the disruption of microtubule dynamics, a critical process for cell division.

Molecular Mechanism of Tubulin Inhibition

MMAE exerts its potent cytotoxic effects by directly interacting with tubulin, the fundamental protein subunit of microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in maintaining cell structure, intracellular transport, and the formation of the mitotic spindle during cell division. By disrupting microtubule function, MMAE effectively halts mitosis, leading to cell death.

MMAE binds to tubulin at the vinca (B1221190) alkaloid binding site, located at the interface between α- and β-tubulin heterodimers. Specifically, the high-affinity binding site involves the β-tubulin subunit and the adjacent α-tubulin subunit of the next dimer in the protofilament. The MMAE molecule makes extensive contact with the H6-H7 loop on the β-tubulin subunit, with its amino-terminus projecting into the vinblastine (B1199706) binding site and its carboxy-terminal end extending towards the interdimer interface. This strategic positioning directly obstructs the longitudinal association of tubulin dimers, which is essential for microtubule elongation.

cluster_tubulin Tubulin Heterodimer Interface alpha_tubulin α-Tubulin beta_tubulin β-Tubulin mmae This compound vinca_site Vinca Domain (Inter-dimer Interface) mmae->vinca_site Binds To vinca_site->alpha_tubulin vinca_site->beta_tubulin caption This compound binds to the Vinca domain at the α/β-tubulin interface.

Caption: this compound binds to the Vinca domain at the α/β-tubulin interface.

Upon binding, MMAE inhibits the polymerization of tubulin into microtubules. It suppresses microtubule dynamics by reducing both the rate and extent of their growth and shortening phases. Studies have shown that MMAE binds to soluble tubulin heterodimers with a stoichiometry of approximately 1:1 and also binds with high affinity to the ends of pre-assembled microtubules. This interaction not only prevents the addition of new tubulin dimers but can also induce structural defects and promote the formation of curved tubulin aggregates, further destabilizing the microtubule network.

Cellular Consequences of Tubulin Inhibition

The disruption of the microtubule network by this compound triggers a cascade of cellular events, culminating in apoptosis. This process is typically initiated when this compound is released from its carrier antibody within a target cancer cell.

adc ADC-D8-MMAE (Extracellular) receptor Target Antigen on Cancer Cell adc->receptor Binds endocytosis Receptor-Mediated Endocytosis receptor->endocytosis lysosome Lysosome endocytosis->lysosome release Linker Cleavage & This compound Release lysosome->release tubulin Free Tubulin Dimers release->tubulin this compound Acts On inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Network Disruption inhibition->disruption arrest G2/M Phase Cell Cycle Arrest disruption->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis caption Cellular mechanism of this compound leading from ADC binding to apoptosis.

Caption: Cellular mechanism of this compound leading from ADC binding to apoptosis.

A functional mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during mitosis. By preventing the formation of this structure, this compound causes cells to arrest in the G2/M phase of the cell cycle. This arrest is a direct consequence of the activation of the spindle assembly checkpoint, a cellular surveillance mechanism that ensures chromosomes are correctly attached to the mitotic spindle before cell division proceeds.

Prolonged arrest at the G2/M phase due to microtubule disruption leads to a state known as mitotic catastrophe, which ultimately triggers programmed cell death, or apoptosis. The release of MMAE from an ADC within a target cell induces apoptosis, which is characterized by an increase in markers such as cleaved PARP.

Quantitative Data Summary

The potency of MMAE has been quantified through various in vitro assays. The data below summarizes key binding affinity and cytotoxic activity metrics from published studies.

ParameterAnalyteValueCell Line / ConditionReference(s)
Binding Affinity (KD) FI-MMAE to Tubulin291 nMFluorescence Polarization Assay
FI-MMAF to Tubulin60 - 63 nMFluorescence Polarization Assay
3H-MMAE to Tubulin Dimer~1.6 µMSize Exclusion Chromatography
Cytotoxicity (IC50) MMAE~2 nMPC-3 & C4-2B Prostate Cancer Cells
MMAE0.97 - 1.16 nMHuman Pancreatic Cancer Cell Lines
MMAE3.27 ± 0.42 nMSKBR3 Breast Cancer Cells
MMAE4.24 ± 0.37 nMHEK293 Kidney Cells
Oba01 (MMAE-ADC)4.79 - 347.55 nMHuman Pancreatic Cancer Cell Lines

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro and cell-based assays. Detailed methodologies for these experiments are provided below.

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. Polymerization is typically monitored by an increase in light scattering (turbidity) or fluorescence.

Protocol:

  • Reagent Preparation: Reconstitute lyophilized, high-purity (>99%) tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA) on ice. Prepare a stock solution of GTP (e.g., 100 mM).

  • Reaction Setup: In a pre-warmed 96-well plate, add tubulin solution to achieve a final concentration of 2-3 mg/mL.

  • Compound Addition: Add this compound or a vehicle control (e.g., DMSO) at various concentrations to the wells.

  • Initiation: Initiate polymerization by adding GTP to a final concentration of 1 mM and, if required, a polymerization enhancer like glycerol.

  • Data Acquisition: Immediately place the plate in a spectrophotometer or fluorescence plate reader pre-warmed to 37°C. Measure absorbance at 340-350 nm or fluorescence intensity every 30-60 seconds for 60-90 minutes.

  • Analysis: Plot absorbance/fluorescence versus time. Inhibition of polymerization is observed as a decrease in the rate and final plateau of the curve compared to the vehicle control.

prep Prepare Reagents (Tubulin, GTP, Buffer) setup Add Tubulin to Pre-warmed 96-well Plate prep->setup add_compound Add this compound or Vehicle Control setup->add_compound initiate Initiate with GTP (and Enhancer) add_compound->initiate read Measure OD or Fluorescence at 37°C over time initiate->read analyze Plot Kinetics & Determine Inhibition read->analyze caption Workflow for an in vitro tubulin polymerization assay.

Caption: Workflow for an in vitro tubulin polymerization assay.

This method quantifies the DNA content of cells to determine their distribution across different phases of the cell cycle (G1, S, G2/M).

Protocol:

  • Cell Culture and Treatment: Seed cells (e.g., PC-3, C4-2B) in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells by adding cold 70% ethanol (B145695) dropwise while vortexing to prevent clumping. Incubate on ice or at -20°C for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove ethanol and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content.

  • Data Analysis: Use analysis software to generate histograms of cell counts versus fluorescence intensity. Deconvolute the histograms to quantify the percentage of cells in the G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates cell cycle arrest.

treat Treat Cultured Cells with this compound harvest Harvest and Wash Cells treat->harvest fix Fix Cells in Cold Ethanol harvest->fix stain Stain with Propidium Iodide and RNase A fix->stain acquire Acquire Data on Flow Cytometer stain->acquire analyze Analyze DNA Content Histograms for G2/M Arrest acquire->analyze caption Workflow for cell cycle analysis by flow cytometry.

Caption: Workflow for cell cycle analysis by flow cytometry.

This technique uses fluorescently labeled antibodies to visualize the microtubule network within cells, allowing for the direct observation of drug-induced disruption.

Protocol:

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound or a vehicle control.

  • Fixation: Wash the cells with PBS and fix them with a suitable fixative (e.g., 4% formaldehyde) to preserve cellular structures.

  • Permeabilization: Permeabilize the cell membranes (e.g., with 0.1% Triton X-100 in PBS) to allow antibodies to enter the cell.

  • Blocking: Incubate the cells in a blocking buffer (e.g., PBS with bovine serum albumin) to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody that specifically binds to tubulin (e.g., mouse anti-α-tubulin).

  • Secondary Antibody Incubation: Wash away the unbound primary antibody and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium that may contain a nuclear counterstain like DAPI.

  • Microscopy: Visualize the microtubule network using a fluorescence or confocal microscope. Disruption of the network, characterized by depolymerized tubulin and disorganized structures, can be observed in treated cells compared to the well-defined filamentous network in control cells.

treat Treat Cells on Coverslips with this compound fix_perm Fix and Permeabilize Cells treat->fix_perm block Block Non-Specific Binding Sites fix_perm->block primary_ab Incubate with Primary Antibody (Anti-Tubulin) block->primary_ab secondary_ab Incubate with Fluorescent Secondary Antibody primary_ab->secondary_ab mount_image Mount Coverslip and Image with Microscope secondary_ab->mount_image caption Workflow for immunofluorescence staining of microtubules.

Caption: Workflow for immunofluorescence staining of microtubules.

References

An In-depth Technical Guide to D8-Mmae and its Distinction from MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent, and its deuterated counterpart, D8-Mmae. It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of their core properties, mechanisms of action, and the critical differences between them. This document includes a summary of quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of these compounds in the context of cancer research and antibody-drug conjugate (ADC) development.

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic and highly potent cytotoxic agent derived from the natural product dolastatin 10.[1] Due to its extreme potency, MMAE is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), where it serves as a payload delivered specifically to cancer cells, thereby minimizing systemic toxicity.[1][2] this compound is a deuterated form of MMAE, in which eight hydrogen atoms have been replaced with deuterium (B1214612). This isotopic substitution is primarily intended to enhance its metabolic stability and alter its pharmacokinetic profile, making it a valuable tool in research and potentially for therapeutic applications.[3][4] This guide will explore the fundamental characteristics of both molecules, with a focus on their comparative properties and applications.

Core Properties and Chemical Structure

MMAE and this compound share the same core molecular structure, with the key difference being the presence of deuterium in this compound. This isotopic substitution increases the molecular weight of this compound and can influence its metabolic fate.

Chemical Structures

The chemical structure of MMAE is comprised of five amino acid residues. In this compound, eight hydrogen atoms are replaced by deuterium atoms.

MMAE Chemical Structure:

  • Systematic Name: (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide

  • Molecular Formula: C₃₉H₆₇N₅O₇

  • Molecular Weight: 717.98 g/mol

This compound Chemical Structure:

  • Systematic Name: (2S)-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-3-(²H₃)methyl-N-methyl-2---INVALID-LINK--butanamide

  • Molecular Formula: C₃₉H₅₉D₈N₅O₇

  • Molecular Weight: 726.03 g/mol

Physicochemical Properties

The following table summarizes and compares the key physicochemical properties of MMAE and this compound.

PropertyMMAEThis compoundReference
Molecular Formula C₃₉H₆₇N₅O₇C₃₉H₅₉D₈N₅O₇
Molecular Weight 717.98 g/mol 726.03 g/mol
Appearance Solid PowderSolid Powder
Solubility Soluble in DMSOSoluble in DMSO
Primary Application ADC PayloadInternal Standard for MMAE Quantification, Research Tool

Mechanism of Action

Both MMAE and this compound function as highly potent microtubule inhibitors. Their mechanism of action is central to their cytotoxic effects on cancer cells.

  • Binding to Tubulin: MMAE/D8-Mmae binds to tubulin, the protein subunit of microtubules.

  • Inhibition of Polymerization: This binding disrupts the assembly of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.

  • Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, preventing cells from undergoing mitosis.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. This involves the activation of caspases, such as caspase-3 and caspase-9, and the cleavage of poly(ADP-ribose) polymerase (PARP).

Signaling Pathway of MMAE-Induced Apoptosis

The following diagram illustrates the signaling cascade initiated by MMAE, leading to apoptosis.

MMAE_Apoptosis_Pathway MMAE-Induced Apoptosis Signaling Pathway MMAE MMAE / this compound Tubulin Tubulin Binding MMAE->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Akt_mTOR Inhibition of Akt/mTOR Pathway G2M_Arrest->Akt_mTOR Caspase9 Caspase-9 Activation Apoptosis->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Akt_mTOR->Apoptosis

Caption: Signaling cascade of MMAE-induced apoptosis.

The Core Difference: The Role of Deuteration

The primary distinction between this compound and MMAE lies in the strategic replacement of hydrogen with deuterium. This modification is known as deuteration or heavy hydrogen labeling.

The Kinetic Isotope Effect

The C-D bond is stronger than the C-H bond. This difference in bond strength can lead to a slower rate of metabolic reactions that involve the cleavage of these bonds, a phenomenon known as the kinetic isotope effect.

Impact on Pharmacokinetics

The deuteration of this compound is intended to improve its pharmacokinetic properties:

  • Increased Metabolic Stability: By slowing down metabolism, deuteration can increase the half-life of the compound in the body.

  • Reduced Clearance: A slower metabolic rate can lead to reduced clearance of the drug from circulation.

  • Potentially Enhanced Efficacy: A longer half-life and reduced clearance can lead to prolonged exposure of the tumor to the cytotoxic agent, potentially enhancing its therapeutic effect.

While these are the theoretical advantages, specific quantitative data directly comparing the pharmacokinetics of this compound and MMAE in a therapeutic context is not extensively available in public literature. This compound is most commonly documented as an internal standard for the accurate quantification of MMAE in pharmacokinetic studies due to its similar chemical behavior and distinct mass.

Quantitative Data

In Vitro Cytotoxicity of MMAE

The following table presents a summary of the half-maximal inhibitory concentration (IC₅₀) values for MMAE in various human cancer cell lines. Data for this compound's cytotoxic activity is not widely published, as it is primarily used as an analytical standard.

Cell LineCancer TypeIC₅₀ (nM)Reference
SKBR3Breast Cancer3.27 ± 0.42
HEK293Kidney Cancer4.24 ± 0.37
BxPC-3Pancreatic Cancer0.97 ± 0.10
PSN-1Pancreatic Cancer0.99 ± 0.09
Capan-1Pancreatic Cancer1.10 ± 0.44
Panc-1Pancreatic Cancer1.16 ± 0.49

Experimental Protocols

Synthesis of MMAE and this compound

General Synthesis of MMAE: The synthesis of MMAE is a complex, multi-step process that involves the sequential coupling of protected amino acid and peptide fragments. A common strategy is a convergent synthesis where different fragments of the molecule are synthesized separately and then combined. A detailed protocol is beyond the scope of this guide but generally involves standard peptide coupling techniques, use of protecting groups, and purification by chromatography.

Synthesis of this compound: The synthesis of this compound follows the same principles as MMAE, with the incorporation of deuterated starting materials at the appropriate steps to achieve the desired isotopic labeling. Specific, detailed public protocols for the synthesis of this compound are not readily available, as it is often custom synthesized for use as an analytical standard.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for determining the IC₅₀ of MMAE or this compound in a cancer cell line.

Materials:

  • Target cancer cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • MMAE or this compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of MMAE or this compound in culture medium and add to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Quantification of MMAE and this compound by LC-MS/MS

This protocol provides a general workflow for the quantification of MMAE in biological samples using this compound as an internal standard.

Workflow Diagram:

LCMS_Workflow LC-MS/MS Quantification Workflow Sample_Prep Sample Preparation (e.g., Plasma, Tissue Homogenate) Spiking Spike with this compound (Internal Standard) Sample_Prep->Spiking Extraction Protein Precipitation & Solid Phase Extraction Spiking->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification of MMAE) MS_Detection->Data_Analysis

Caption: General workflow for LC-MS/MS quantification of MMAE.

Procedure Outline:

  • Sample Preparation: Prepare biological samples (e.g., plasma, cell lysates, tissue homogenates).

  • Internal Standard Spiking: Add a known concentration of this compound to all samples, calibration standards, and quality controls.

  • Extraction: Perform protein precipitation (e.g., with acetonitrile) followed by solid-phase extraction to isolate the analytes.

  • LC-MS/MS Analysis: Inject the extracted samples into an LC-MS/MS system. Use a suitable column (e.g., C18) and mobile phase gradient for chromatographic separation. Monitor the specific mass transitions for MMAE and this compound.

  • Quantification: Generate a standard curve by plotting the peak area ratio of MMAE to this compound against the concentration of the calibration standards. Use this curve to determine the concentration of MMAE in the unknown samples.

Conclusion

MMAE is a well-established and highly potent cytotoxic agent that is a critical component of numerous successful ADCs. This compound, its deuterated analogue, serves as an invaluable tool for the accurate bioanalysis of MMAE due to its enhanced stability and distinct mass. The deuteration of this compound offers potential pharmacokinetic advantages that may be explored for therapeutic benefit, although its primary role in the current scientific literature is as a stable isotope-labeled internal standard. A thorough understanding of the properties and differences between these two molecules is essential for researchers in the field of oncology and ADC development. This guide provides a foundational understanding to aid in the design and interpretation of experiments involving these important compounds.

References

Synthesis and Characterization of D8-Monomethyl Auristatin E: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of D8-Monomethyl auristatin E (D8-MMAE), a deuterated analog of the potent anti-mitotic agent Monomethyl auristatin E (MMAE). This compound is a critical tool in the development of antibody-drug conjugates (ADCs), primarily serving as an internal standard for pharmacokinetic and bioanalytical studies. This document details the synthetic route, experimental protocols, and characterization methods for this important compound.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic analog of the natural product dolastatin 10, a powerful inhibitor of tubulin polymerization.[1] Its high cytotoxicity makes it an effective payload for ADCs, which selectively deliver the cytotoxic agent to cancer cells. This compound, in which eight hydrogen atoms are replaced by deuterium (B1214612), offers a stable, non-radioactive isotopic label. This mass shift allows for its use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, enabling accurate quantification of MMAE in complex biological matrices.[2][3] The deuteration is not intended to alter the biological activity but to provide a distinct mass signature for analytical purposes.[4]

Synthesis of D8-Monomethyl Auristatin E

The synthesis of this compound follows a convergent strategy analogous to the synthesis of MMAE, which involves the preparation of key fragments followed by sequential peptide couplings. The key modification for the synthesis of this compound is the incorporation of a deuterated amino acid precursor, specifically L-Valine-d8.

Synthetic Strategy Overview

The synthesis can be conceptually divided into three main stages:

  • Preparation of Deuterated and Non-deuterated Fragments: This involves the synthesis of the constituent amino acid derivatives, including the crucial deuterated N-methyl-L-valine-d8 fragment.

  • Sequential Peptide Coupling: The fragments are coupled in a specific order to assemble the pentapeptide backbone of this compound.

  • Purification and Deprotection: The final protected molecule is purified, and the protecting groups are removed to yield the final this compound product.

G cluster_0 Fragment Preparation cluster_1 Peptide Coupling cluster_2 Final Steps L-Valine-d8 L-Valine-d8 N-methylation N-methylation L-Valine-d8->N-methylation N-methyl-L-valine-d8 N-methyl-L-valine-d8 N-methylation->N-methyl-L-valine-d8 Fragment 1 Coupling Fragment 1 Coupling N-methyl-L-valine-d8->Fragment 1 Coupling Other Fragments Other Fragments Other Fragments->Fragment 1 Coupling Fragment 2 Coupling Fragment 2 Coupling Fragment 1 Coupling->Fragment 2 Coupling Fragment 3 Coupling Fragment 3 Coupling Fragment 2 Coupling->Fragment 3 Coupling Protected this compound Protected this compound Fragment 3 Coupling->Protected this compound Purification Purification Protected this compound->Purification Deprotection Deprotection Purification->Deprotection Final this compound Final this compound Deprotection->Final this compound

Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols

2.2.1. Preparation of N-methyl-L-valine-d8

This protocol is adapted from standard N-methylation procedures for amino acids.

  • Materials: L-Valine-d8 (commercially available), Paraformaldehyde, Sodium cyanoborohydride, Methanol, 1N HCl, 1N NaOH, Diethyl ether.

  • Procedure:

    • Dissolve L-Valine-d8 in methanol.

    • Add paraformaldehyde and sodium cyanoborohydride to the solution.

    • Stir the mixture at room temperature for 24 hours.

    • Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH.

    • Extract the product with diethyl ether.

    • Dry the organic layer and concentrate to obtain N-methyl-L-valine-d8.

2.2.2. General Peptide Coupling Protocol (Example using HBTU/HOBt)

This is a representative protocol for the coupling of amino acid fragments. The specific fragments and protecting groups will vary at each step of the synthesis.

  • Materials: N-protected amino acid fragment (1 equivalent), Amino-deprotected fragment (1 equivalent), HBTU (1.1 equivalents), HOBt (1.1 equivalents), DIPEA (2.5 equivalents), DMF.

  • Procedure:

    • Dissolve the N-protected amino acid fragment, HBTU, and HOBt in DMF.

    • Stir the mixture at 0 °C for 15 minutes to pre-activate the carboxylic acid.

    • Add the amino-deprotected fragment and DIPEA to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

    • Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography.

2.2.3. Final Deprotection and Purification

  • Materials: Protected this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Preparative RP-HPLC system.

  • Procedure:

    • Dissolve the fully protected this compound in a solution of TFA in DCM (e.g., 20% TFA).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Dissolve the crude product in a minimal amount of DMSO or a suitable solvent for HPLC.

    • Purify the crude this compound by preparative reversed-phase HPLC using a C18 column and a water/acetonitrile gradient with 0.1% TFA.

    • Lyophilize the pure fractions to obtain this compound as a white solid.

Characterization of D8-Monomethyl Auristatin E

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Characterization Workflow

G Synthesized this compound Synthesized this compound Purity Analysis Purity Analysis Synthesized this compound->Purity Analysis Structural Confirmation Structural Confirmation Synthesized this compound->Structural Confirmation HPLC HPLC Purity Analysis->HPLC LC-MS LC-MS Purity Analysis->LC-MS HRMS HRMS Structural Confirmation->HRMS 1H NMR 1H NMR Structural Confirmation->1H NMR 13C NMR 13C NMR Structural Confirmation->13C NMR Final Characterized this compound Final Characterized this compound HPLC->Final Characterized this compound LC-MS->Final Characterized this compound HRMS->Final Characterized this compound 1H NMR->Final Characterized this compound 13C NMR->Final Characterized this compound

Caption: Characterization workflow for this compound.
Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • Purpose: To determine the purity of the final compound.

  • Instrumentation: Analytical HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Expected Outcome: A single major peak with purity >98%.

3.2.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Purpose: To confirm the molecular weight of the product.

  • Instrumentation: LC-MS system with an electrospray ionization (ESI) source.

  • LC Conditions: Same as analytical HPLC.

  • MS Conditions: Positive ion mode, scanning a mass range of m/z 500-1000.

  • Expected Outcome: A prominent ion corresponding to [M+H]+ for this compound.

3.2.3. High-Resolution Mass Spectrometry (HRMS)

  • Purpose: To determine the exact mass and confirm the elemental composition.

  • Instrumentation: ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Expected Outcome: The measured mass should be within 5 ppm of the calculated exact mass for C39H59D8N5O7.

3.2.4. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To confirm the chemical structure and the location of deuterium incorporation.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: DMSO-d6 or Methanol-d4.

  • Experiments: 1H NMR, 13C NMR, and 2D NMR (COSY, HSQC) as needed.

  • Expected Outcome: The 1H NMR spectrum will show the absence of signals corresponding to the deuterated positions in the valine and N-methylvaline residues. The 13C NMR will show signals for all carbons, though those bonded to deuterium may be broadened or show altered splitting patterns.

Quantitative Data Summary

The following tables summarize the expected quantitative data for synthesized this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C39H59D8N5O7
Molecular Weight 726.03 g/mol
Appearance White to off-white solid
Purity (by HPLC) ≥98%

Table 2: Mass Spectrometry Data for this compound

TechniqueIonization ModeExpected m/z [M+H]+
LC-MS ESI+727.6
HRMS ESI+Calculated: 726.58, Observed: within 5 ppm

Table 3: Representative 1H NMR Data (400 MHz, DMSO-d6)

Note: Due to the complexity of the molecule and potential for rotamers, chemical shifts are approximate. The key diagnostic feature is the absence of signals at the deuterated positions.

Proton AssignmentExpected Chemical Shift (ppm)
Aromatic Protons7.20 - 7.40
Amide Protons7.00 - 8.50
α-Protons3.50 - 5.00
O-CH33.10 - 3.30
N-CH32.80 - 3.00
Aliphatic Protons0.80 - 2.50
Valine-d8 Protons Absent/Significantly Reduced

Conclusion

The synthesis and characterization of D8-Monomethyl auristatin E are critical for the advancement of ADC research and development. The synthetic strategy, leveraging deuterated amino acid precursors, provides a reliable method for producing this essential internal standard. Rigorous characterization using a combination of chromatographic and spectroscopic techniques ensures the quality and suitability of this compound for its intended use in quantitative bioanalytical assays, ultimately supporting the development of safer and more effective cancer therapeutics.

References

D8-MMAE for Antibody-Drug Conjugate Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of D8-Monomethyl Auristatin E (D8-MMAE), a deuterated analogue of the potent microtubule inhibitor MMAE, for its application in the development of antibody-drug conjugates (ADCs). This document details the mechanism of action, provides key experimental protocols, and presents available data to inform researchers and drug development professionals in the field of targeted cancer therapy.

Introduction to this compound in ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. Monomethyl Auristatin E (MMAE) is a synthetic and highly potent antimitotic agent, making it a widely used payload in ADCs.[1] However, its therapeutic window can be narrow. This compound is a deuterated form of MMAE, where eight hydrogen atoms are replaced with deuterium.[2] This isotopic substitution is designed to enhance the metabolic stability and pharmacokinetic profile of the molecule, potentially leading to reduced clearance and improved therapeutic efficacy compared to its non-deuterated counterpart.[2]

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

The cytotoxic effect of this compound, like MMAE, is initiated upon the internalization of the ADC and subsequent release of the payload within the target cancer cell. The mechanism unfolds through the following key steps:

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically via endocytosis.

  • Lysosomal Trafficking and Payload Release: The ADC is trafficked to the lysosome, where the linker connecting the antibody and this compound is cleaved by lysosomal proteases, such as Cathepsin B.

  • Microtubule Inhibition: Once released into the cytoplasm, this compound binds to tubulin, the building block of microtubules. This binding inhibits tubulin polymerization, disrupting the formation of the mitotic spindle, which is crucial for cell division.[1]

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[3] This apoptotic cascade involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP).

MMAE-induced Apoptosis Signaling Pathway MMAE-induced Apoptosis Signaling Pathway cluster_ADC ADC Internalization & Payload Release cluster_Microtubule Microtubule Disruption cluster_Apoptosis Apoptosis Induction ADC Antibody-Drug Conjugate (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome D8-MMAE_Released Released this compound Lysosome->D8-MMAE_Released Tubulin Tubulin Dimer D8-MMAE_Released->Tubulin Inhibits Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Mitochondrion Mitochondrion G2M_Arrest->Mitochondrion Triggers Caspase9 Caspase-9 (Initiator) Mitochondrion->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP (Inactive) PARP->Cleaved_PARP

Caption: Signaling pathway of this compound from ADC internalization to apoptosis induction.

Data Presentation

While the rationale for using this compound is to improve upon the pharmacokinetic and metabolic properties of MMAE, publicly available, direct head-to-head comparative quantitative data on the in vivo efficacy and pharmacokinetics of a this compound ADC versus its non-deuterated MMAE counterpart is limited. The following tables summarize representative data for MMAE-containing ADCs to provide a benchmark for expected performance.

Table 1: In Vitro Cytotoxicity of MMAE-ADCs in Various Cancer Cell Lines

Cell LineCancer TypeADC TargetIC50 (ng/mL)
RehPrecursor B-cell ALLCD22143.3
JM1Precursor B-cell ALLCD22211.0
BxPC-3Pancreatic CancerTissue Factor1.15
HPAF-IIPancreatic CancerTissue Factor1.15

Data compiled from multiple sources.

Table 2: In Vivo Efficacy of MMAE-ADCs in Xenograft Models

Xenograft ModelCancer TypeADC TargetTreatment DoseTumor Growth Inhibition (TGI)
BxPC-3Pancreatic CancerTissue Factor20 mg/kgSignificant
PSN-1Pancreatic CancerTissue Factor20 mg/kgSignificant
Primary Human LeukemiaPrecursor B-cell ALLCD227.5 mg/kgSignificant

Data compiled from multiple sources.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of this compound ADCs.

Antibody-D8-MMAE Conjugation

This protocol describes a typical workflow for conjugating this compound to a monoclonal antibody via a maleimide-containing linker.

ADC_Conjugation_Workflow Antibody-D8-MMAE Conjugation Workflow Start Start Antibody Monoclonal Antibody (mAb) Start->Antibody Reduction Antibody Reduction (e.g., with DTT or TCEP) Antibody->Reduction Conjugation Conjugation Reaction (Thiol-Maleimide chemistry) Reduction->Conjugation Linker_Payload Linker-D8-MMAE (e.g., mc-vc-PAB-D8-MMAE) Linker_Payload->Conjugation Purification Purification (e.g., Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (e.g., HIC-HPLC for DAR) Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC In_Vitro_Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding ADC_Treatment Treat cells with serial dilutions of ADC Cell_Seeding->ADC_Treatment Incubation Incubate for 72-96 hours ADC_Treatment->Incubation Viability_Assay Add Cell Viability Reagent (e.g., MTT, AlamarBlue) Incubation->Viability_Assay Measurement Measure Absorbance/ Fluorescence Viability_Assay->Measurement Data_Analysis Calculate Cell Viability and Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

References

The Biological Activity of D8-MMAE in Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Monomethyl auristatin E (D8-MMAE) is a deuterated analog of the potent antimitotic agent, monomethyl auristatin E (MMAE). MMAE, a synthetic derivative of the natural product dolastatin 10, is a key component in several clinically approved and investigational antibody-drug conjugates (ADCs).[1][2] Due to its high cytotoxicity, MMAE itself is not suitable for systemic administration.[1] However, when conjugated to a monoclonal antibody that targets a tumor-specific antigen, it can be delivered directly to cancer cells, minimizing off-target toxicity.[1] The deuteration of MMAE to create this compound is intended to enhance its metabolic stability and pharmacokinetic profile, potentially leading to improved therapeutic efficacy.[3] This technical guide provides an in-depth overview of the biological activity of this compound in cancer cell lines, drawing upon the extensive research conducted on its parent compound, MMAE.

Mechanism of Action

The primary mechanism of action for this compound, like MMAE, is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape.

The process unfolds as follows:

  • Tubulin Binding: this compound binds to tubulin, the protein subunit of microtubules.

  • Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network.

  • Cell Cycle Arrest: The disruption of the mitotic spindle, a structure composed of microtubules that is essential for chromosome segregation, causes the cell to arrest in the G2/M phase of the cell cycle.

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.

Biological Activity and Cytotoxicity

While specific quantitative data on the biological activity of this compound across a wide range of cancer cell lines is not extensively available in publicly accessible literature, its cytotoxic profile is expected to be comparable to or potentially greater than that of MMAE due to its enhanced stability. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values for MMAE in various cancer cell lines, which can serve as a valuable reference for anticipating the activity of this compound.

Table 1: In Vitro Cytotoxicity of MMAE in Breast Cancer Cell Lines
Cell LineDescriptionIC50 (nM)
SKBR3HER2-positive3.27 ± 0.42
MDA-MB-468Triple-negativeData not specified
MDA-MB-453HER2-positiveData not specified

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Table 2: In Vitro Cytotoxicity of MMAE in Non-Hodgkin Lymphoma Cell Lines
Cell LineDescriptionIC50 (nM)
DoHH2B-cell lymphoma0.099 - 1.348
Granta-519Mantle cell lymphoma0.099 - 1.348
JurkatT-cell lymphoma (CD22-)>2.5 µg/ml

Note: The Jurkat cell line, being CD22-negative, shows resistance to an anti-CD22 MMAE conjugate, highlighting the targeted nature of ADCs.

Table 3: In Vitro Cytotoxicity of MMAE in Lung Cancer Cell Lines
Cell LineDescriptionIC50 (nmol/L)
NCI-H524Small cell lung cancer (CD56+)19.24
NCI-H526Small cell lung cancer (CD56+)5.23
NCI-H69Small cell lung cancer (CD56+)0.32
H125Non-small cell lung cancer7.37-8.04 ng/mL (as ADC)

Note: The cytotoxicity of MMAE can be influenced by the expression level of the target antigen when delivered as an ADC.

Table 4: In Vitro Cytotoxicity of MMAE in Pancreatic Cancer Cell Lines
Cell LineIC50 (nM)
BxPC-30.97 ± 0.10
PSN-10.99 ± 0.09
Capan-11.10 ± 0.44
Panc-11.16 ± 0.49

Note: These values represent the mean ± standard deviation.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include untreated and vehicle controls.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the viability against the log of the this compound concentration.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

  • Materials:

    • Cancer cell lines

    • This compound

    • 6-well plates

    • Annexin V-FITC and Propidium Iodide (PI) staining kit

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

    • Harvesting: Collect both adherent and floating cells.

    • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature.

    • Analysis: Analyze the stained cells by flow cytometry.

      • Live cells: Annexin V-negative, PI-negative

      • Early apoptotic cells: Annexin V-positive, PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Materials:

    • Cancer cell lines

    • This compound

    • 6-well plates

    • Propidium Iodide (PI) staining solution containing RNase A

    • 70% ethanol

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with this compound.

    • Harvesting and Fixation: Collect the cells, wash with PBS, and fix in ice-cold 70% ethanol.

    • Staining: Wash the fixed cells and resuspend in PI staining solution.

    • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.

Mandatory Visualization

G cluster_0 Cellular Environment cluster_1 Cell Cycle Progression cluster_2 Apoptotic Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubule_Polymerization Microtubule Polymerization This compound->Microtubule_Polymerization Inhibits Tubulin->Microtubule_Polymerization Essential for Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle_Disruption G2/M_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->G2/M_Arrest Apoptosis_Induction Induction of Apoptosis G2/M_Arrest->Apoptosis_Induction Caspase_Activation Caspase Activation Apoptosis_Induction->Caspase_Activation Cell_Death Programmed Cell Death Caspase_Activation->Cell_Death G cluster_workflow Experimental Workflow cluster_assays Biological Assays Start Start Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture D8-MMAE_Treatment 2. Treatment with This compound Cell_Culture->D8-MMAE_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) D8-MMAE_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) D8-MMAE_Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (e.g., PI Staining) D8-MMAE_Treatment->Cell_Cycle_Assay Data_Analysis 4. Data Analysis Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Results Results: - IC50 Values - Apoptotic Population - Cell Cycle Distribution Data_Analysis->Results End End Results->End

References

The Impact of Deuteration on a Potent ADC Payload: A Technical Guide to the Pharmacokinetics and Metabolic Stability of D8-MMAE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and metabolic stability of D8-MMAE, a deuterated form of the potent anti-tubulin agent, Monomethyl Auristatin E (MMAE). As the payload component of numerous antibody-drug conjugates (ADCs), understanding the disposition and metabolic fate of MMAE is critical for optimizing ADC design and predicting clinical outcomes. The strategic incorporation of deuterium (B1214612) in this compound is intended to favorably modulate its metabolic profile, potentially leading to an improved therapeutic window. This document summarizes key pharmacokinetic parameters, details relevant experimental methodologies, and visualizes associated pathways to support researchers in the field of targeted cancer therapy.

Introduction to this compound and the Role of Deuteration

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits cell division by disrupting microtubule dynamics.[1] Its cytotoxicity makes it an effective payload for ADCs, which are designed to selectively deliver potent drugs to cancer cells. This compound is a stable isotope-labeled version of MMAE where eight hydrogen atoms have been replaced with deuterium. This modification is not intended for therapeutic use itself but is a critical tool in pharmacokinetic studies as an internal standard for the accurate quantification of MMAE in biological matrices.[2]

The substitution of hydrogen with deuterium can significantly alter the metabolic stability of a molecule due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3] Consequently, deuteration at metabolically labile positions can slow down the rate of metabolism, leading to reduced clearance and potentially an extended half-life.[1][3] While specific comparative pharmacokinetic data for this compound is not extensively published, the deuteration is expected to enhance its metabolic stability compared to the non-deuterated form.

Pharmacokinetics of MMAE: A Proxy for this compound

Due to the limited availability of specific pharmacokinetic data for this compound, this section summarizes the known pharmacokinetic parameters of MMAE in preclinical models. These data serve as a valuable reference point for understanding the expected in vivo behavior of this compound, with the caveat that deuteration is likely to reduce its clearance.

In Vivo Pharmacokinetic Parameters of MMAE in Mice

A whole-body pharmacokinetic study of MMAE in tumor-bearing mice provides key insights into its distribution and elimination. Following intravenous administration, MMAE is rapidly cleared from the plasma but exhibits prolonged and extensive distribution in various tissues.

Table 1: Summary of In Vivo Pharmacokinetic Parameters of MMAE in Mice

ParameterValueUnitReference
Clearance (CL)60mL/h
Volume of Distribution (Vss)42mL
Half-life (t½)2.5h
Plasma AUC (0 to ∞)54.5ng·h/mL

Data obtained from a study in tumor-bearing mice following a single intravenous dose of MMAE.

Tissue Distribution of MMAE

MMAE demonstrates extensive tissue distribution, with significantly higher concentrations observed in highly perfused organs compared to plasma. This wide distribution is a critical factor in both its efficacy and potential off-target toxicities.

Table 2: Tissue-to-Plasma AUC Ratios of MMAE in Mice

TissueTissue-to-Plasma AUC RatioReference
Lung> 20
Kidney> 20
Heart> 20
Liver> 20
Spleen> 20
Fat1.3 - 2.4
Pancreas1.3 - 2.4
Skin1.3 - 2.4
Bone1.3 - 2.4
Muscle1.3 - 2.4
Tumor8

AUC ratios represent the relative exposure of MMAE in tissues compared to plasma.

Metabolic Stability of this compound

The primary advantage of deuteration is the anticipated improvement in metabolic stability. In vitro assays are crucial for determining the susceptibility of a compound to metabolism and for predicting its in vivo clearance.

Expected Impact of Deuteration on Metabolic Stability

The deuteration in this compound is expected to slow down its metabolism, primarily mediated by CYP3A4/5 enzymes. This would translate to a longer in vitro half-life in liver microsomes or hepatocytes compared to MMAE. A comparative in vitro metabolic stability study would be the definitive method to quantify this advantage.

Table 3: Anticipated Comparative In Vitro Metabolic Stability

CompoundExpected In Vitro Half-life (t½)Expected Intrinsic Clearance (CLint)
MMAEShorterHigher
This compoundLongerLower

This table represents the expected qualitative differences based on the principles of the kinetic isotope effect.

Experimental Protocols

Detailed and robust experimental protocols are essential for obtaining reliable pharmacokinetic and metabolic stability data. The following sections outline standardized methodologies that can be adapted for the study of this compound.

In Vivo Pharmacokinetic Study in Mice

This protocol describes a typical study design for evaluating the pharmacokinetics of a test compound in mice.

Workflow for In Vivo Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Bioanalysis cluster_pk Pharmacokinetic Analysis animal_acclimation Animal Acclimation (e.g., CD-1 Mice) dose_prep Dose Formulation Preparation (this compound in appropriate vehicle) animal_acclimation->dose_prep iv_admin Intravenous Administration (e.g., via tail vein) dose_prep->iv_admin blood_sampling Serial Blood Sampling (e.g., at 0.083, 0.25, 0.5, 1, 2, 4, 8, 24h) iv_admin->blood_sampling plasma_prep Plasma Preparation (Centrifugation) blood_sampling->plasma_prep sample_extraction Sample Extraction (Protein Precipitation with Acetonitrile) plasma_prep->sample_extraction lcms_analysis LC-MS/MS Analysis (Quantification of this compound) sample_extraction->lcms_analysis pk_modeling Non-compartmental or Compartmental Analysis lcms_analysis->pk_modeling parameter_calc Calculation of PK Parameters (CL, Vd, t½, AUC) pk_modeling->parameter_calc

Caption: Workflow of an in vivo pharmacokinetic study.

Methodology:

  • Animal Models: Male CD-1 mice (n=3-5 per time point) are typically used. Animals are acclimated for at least one week before the study.

  • Dose Administration: this compound is formulated in a suitable vehicle (e.g., saline with 5% DMSO) and administered as a single intravenous bolus dose via the tail vein.

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma samples are prepared by protein precipitation with acetonitrile (B52724) containing an internal standard (if this compound is the analyte, a different stable-isotope labeled compound would be used, or a structural analog). The concentration of this compound is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and area under the curve (AUC).

In Vitro Metabolic Stability Assay in Liver Microsomes

This assay evaluates the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination cluster_analysis Analysis cluster_data Data Analysis microsome_prep Thaw Pooled Liver Microsomes (Human, Rat, or Mouse) pre_incubation Pre-incubate Microsomes and this compound (37°C) microsome_prep->pre_incubation cofactor_prep Prepare NADPH-Regenerating System reaction_start Initiate Reaction with NADPH cofactor_prep->reaction_start compound_prep Prepare this compound Working Solution compound_prep->pre_incubation pre_incubation->reaction_start time_points Incubate at 37°C and Sample at Time Points (0, 5, 15, 30, 60 min) reaction_start->time_points quenching Add Cold Acetonitrile with Internal Standard time_points->quenching centrifugation Centrifuge to Pellet Protein quenching->centrifugation lcms_analysis Analyze Supernatant by LC-MS/MS centrifugation->lcms_analysis depletion_plot Plot % Remaining vs. Time lcms_analysis->depletion_plot calculation Calculate In Vitro Half-life (t½) and Intrinsic Clearance (CLint) depletion_plot->calculation

Caption: Metabolic pathway of MMAE.

The metabolism of MMAE primarily involves oxidation and N-demethylation reactions catalyzed by CYP3A4/5. The resulting phase I metabolites can then undergo phase II conjugation reactions, such as glucuronidation, to form more water-soluble compounds that are more readily excreted. The majority of MMAE and its metabolites are eliminated through the feces via biliary excretion.

Conclusion

This compound serves as an indispensable tool for the precise bioanalysis of MMAE, a critical payload in the development of ADCs. The strategic deuteration in this compound is anticipated to confer enhanced metabolic stability, a key attribute for improving the pharmacokinetic profile of drug candidates. While direct comparative data for this compound is limited, the extensive pharmacokinetic and metabolic data available for MMAE provides a solid foundation for understanding its in vivo behavior. The experimental protocols and pathway visualizations presented in this guide are intended to equip researchers with the necessary information to design and execute robust studies to further elucidate the disposition of this compound and to leverage the benefits of deuteration in the development of next-generation ADCs.

References

In Vitro Cytotoxicity of D8-MMAE Payloads: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Monomethyl Auristatin E (D8-MMAE) is the deuterated form of MMAE, a potent antimitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The strategic replacement of hydrogen atoms with deuterium (B1214612) can enhance the metabolic stability and pharmacokinetic profile of the molecule, potentially leading to improved therapeutic efficacy of the ADC.[1] While this compound is predominantly utilized as an internal standard for the quantification of MMAE in preclinical and clinical studies via mass spectrometry, understanding its cytotoxic potential is crucial for a comprehensive evaluation of its biological activity.[2][3]

This technical guide provides a detailed overview of the in vitro cytotoxicity of auristatin payloads, with a focus on the methodologies and signaling pathways applicable to this compound. Due to the limited public availability of direct cytotoxicity data for this compound, this guide leverages the extensive research conducted on its non-deuterated counterpart, MMAE, to provide a robust framework for its evaluation.

Core Mechanism of Action: Microtubule Inhibition

This compound, like MMAE, functions as a highly potent microtubule inhibitor.[1] Upon entering a cancer cell, it binds to tubulin, the fundamental protein subunit of microtubules. This binding disrupts the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle required for cell division. The inhibition of microtubule dynamics leads to cell cycle arrest, primarily in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[4]

Quantitative Cytotoxicity Data (MMAE)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the non-deuterated MMAE across various human cancer cell lines, as determined by in vitro cytotoxicity assays. These values provide a benchmark for the expected potency of auristatin-based payloads.

Cell LineCancer TypeIC50 (nM)Reference
SKBR3Breast Cancer3.27 ± 0.42
HEK293Kidney Cancer4.24 ± 0.37
MDA-MB-468Breast CancerNot explicitly stated, but shown to be more sensitive than MDA-MB-453
MDA-MB-453Breast CancerNot explicitly stated
BxPC-3Pancreatic Cancer0.97 ± 0.10
PSN-1Pancreatic Cancer0.99 ± 0.09
Capan-1Pancreatic Cancer1.10 ± 0.44
Panc-1Pancreatic Cancer1.16 ± 0.49
JurkatT-cell Leukemia0.099
DoHH2Non-Hodgkin Lymphoma0.02 µg/ml
Granta 519Non-Hodgkin LymphomaNot explicitly stated

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the cytotoxic effect of a compound on cancer cell lines.

a. Materials:

  • Target cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or MMAE stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

b. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add the compound dilutions. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on cell cycle progression.

a. Materials:

  • Target cancer cell lines

  • 6-well plates

  • This compound or MMAE stock solution

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

b. Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells, wash with PBS, and centrifuge.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in PI staining solution and incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the DNA content.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Visualizations

Signaling Pathway of this compound Induced Cytotoxicity

D8_MMAE_Pathway This compound Mechanism of Action D8_MMAE This compound Tubulin Tubulin Dimers D8_MMAE->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Disrupts G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: this compound induces apoptosis by inhibiting tubulin polymerization.

Experimental Workflow for In Vitro Cytotoxicity Assessmentdot

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Culture Cell Line Seeding (96-well plate) Treatment Cell Treatment with this compound Cell_Culture->Treatment Compound_Prep This compound Serial Dilution Compound_Prep->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance Measure Absorbance (570nm) Formazan_Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50

References

The Rise of Auristatins: A Technical Guide to Their Discovery, History, and Application in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The auristatins are a class of exceptionally potent synthetic cytotoxic agents that have become a cornerstone in the development of antibody-drug conjugates (ADCs).[1][2] Derived from the marine natural product dolastatin 10, these peptide analogues exert their powerful anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division.[1][3] Their high cytotoxicity, with activity in the picomolar to nanomolar range, initially limited their use as standalone chemotherapeutics due to a narrow therapeutic window.[1] However, the advent of ADC technology has harnessed their potency, allowing for targeted delivery to cancer cells while minimizing systemic toxicity. This guide provides an in-depth technical overview of the discovery, structural evolution, mechanism of action, and preclinical evaluation of key auristatin analogs, offering a valuable resource for professionals in oncology drug development.

Discovery and History: From Sea Hare to Synthetic Payloads

The journey of the auristatins began in 1987 with the isolation of dolastatin 10 from the sea hare Dolabella auricularia by the research group of Professor G.R. Pettit. This natural pentapeptide demonstrated extraordinary antineoplastic activity, proving to be 20–50 times more potent than vincristine (B1662923) and vinblastine (B1199706) in some studies. Dolastatin 10 consists of four unique amino acids—dolavaline (Dov), valine (Val), dolaisoleuine (Dil), and dolaproine (Dap)—and a C-terminal amine, dolaphenine (Doe).

Despite its remarkable potency, dolastatin 10 faced significant challenges in clinical development, including a narrow therapeutic window and difficulties in supply and formulation. This spurred extensive research into fully synthetic analogues, giving rise to the auristatin family, with the goal of retaining high cytotoxicity while improving pharmacological properties.

A pivotal breakthrough came from researchers at Seattle Genetics (now Seagen) with the development of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Early analogs like auristatin E (AE) were potent but lacked a suitable functional group for stable linker attachment. The key modification in MMAE and MMAF was the replacement of the N-terminal N,N-dimethylvaline (Dov) with N-methylvaline. This change provided a secondary amine, which served as a convenient and stable attachment point for the linkers used in ADCs, enabling the creation of targeted therapeutics like brentuximab vedotin (Adcetris®).

Mechanism of Action: Microtubule Disruption and Apoptosis Induction

Auristatins exert their cytotoxic effects by inhibiting tubulin polymerization. They bind to the vinca (B1221190) domain on β-tubulin, disrupting the formation of microtubules, which are essential components of the mitotic spindle required for chromosome segregation during cell division. This disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.

The apoptotic cascade initiated by auristatins involves the activation of executioner caspases, such as caspase-3, and the cleavage of poly (ADP-ribose) polymerase (PARP). This process is often regulated by the Bcl-2 family of proteins. When delivered via an ADC, the conjugate binds to a specific antigen on the cancer cell surface, is internalized, and trafficked to the lysosome. Inside the lysosome, proteases cleave the linker, releasing the auristatin payload into the cytoplasm where it can bind to tubulin and execute its cell-killing function.

Auristatin_Signaling_Pathway Signaling Pathway of Auristatin-Induced Apoptosis ADC Auristatin-ADC Internalization Internalization & Lysosomal Trafficking ADC->Internalization Release Payload Release (e.g., MMAE/MMAF) Internalization->Release Tubulin Tubulin Binding Release->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Arrest G2/M Phase Cell Cycle Arrest Microtubule->Arrest Bcl2 Bcl-2 Family Modulation Arrest->Bcl2 Caspase Caspase Activation (e.g., Caspase-3) Bcl2->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Signaling pathway of auristatin-induced apoptosis.

Key Auristatin Analogs: MMAE vs. MMAF

Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are the two most extensively utilized auristatin payloads in clinical development. While structurally similar, a key difference at their C-terminus imparts distinct properties.

  • MMAE (vedotin): Features an uncharged C-terminal group, which makes it cell-permeable. Upon release from the target cell, MMAE can diffuse into adjacent, antigen-negative tumor cells and kill them, a phenomenon known as the "bystander effect".

  • MMAF (mafodotin): Contains a charged C-terminal phenylalanine, which renders it significantly less permeable to cell membranes. This restricts its cytotoxic activity primarily to the antigen-positive cancer cell it was delivered to, minimizing the bystander effect.

The choice between MMAE and MMAF depends on the specific target antigen, tumor type, and desired therapeutic strategy.

Quantitative Data on Cytotoxicity

The potency of auristatin analogs is quantified by their half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit 50% of cell growth in vitro. Auristatins consistently demonstrate high potency with IC50 values in the nanomolar to picomolar range.

Analog Cancer Cell Line Cancer Type IC50 (nM) Reference(s)
MMAE SKBR3Breast Cancer3.27 ± 0.42
MMAE HEK293Kidney Cancer4.24 ± 0.37
MMAE BxPC-3Pancreatic Cancer0.97 ± 0.10
MMAE Panc-1Pancreatic Cancer1.16 ± 0.49
MMAE Karpas 299Anaplastic Large Cell LymphomaPotent (sub-nanomolar)
MMAF JurkatT-cell Leukemia450
MMAF SKBR3Breast Cancer83

Note: IC50 values can vary based on experimental conditions, such as cell density and incubation time. The significantly higher IC50 values for free MMAF compared to MMAE are attributed to its reduced cell permeability.

Development of Auristatin-Based ADCs

The development of an auristatin-based ADC is a multi-step process that integrates chemistry, biology, and pharmacology to create a targeted therapeutic. The process involves the careful selection of a target-specific antibody, synthesis of the auristatin payload and a stable linker, conjugation of these components, and rigorous preclinical and clinical evaluation.

ADC_Development_Workflow Workflow for Auristatin ADC Development cluster_synthesis Component Synthesis cluster_eval Evaluation & Development Ab Antibody Selection & Production Conjugation Conjugation (Antibody + Linker + Payload) Ab->Conjugation Payload Auristatin Payload Synthesis Payload->Conjugation Linker Linker Synthesis Linker->Conjugation Purification Purification & Characterization (DAR, Purity, Stability) Conjugation->Purification InVitro In Vitro Evaluation (Cytotoxicity, Specificity) Purification->InVitro InVivo In Vivo Preclinical Studies (Xenograft Models) InVitro->InVivo Clinical Clinical Development (Phase I, II, III Trials) InVivo->Clinical

A typical preclinical to clinical workflow for an auristatin ADC.

Experimental Protocols

Standardized protocols are essential for the consistent evaluation of auristatin analogs. Below are methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT-Based)

Objective: To determine the in vitro cytotoxicity (IC50) of an auristatin analog on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the auristatin analog (e.g., MMAE) in dimethyl sulfoxide (B87167) (DMSO). Perform serial dilutions in culture medium to achieve the desired final concentration range (e.g., from 0.001 nM to 1000 nM).

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the prepared auristatin dilutions. Include appropriate controls, such as vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 72 hours under the same conditions as step 1.

  • MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Gently aspirate the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and use a non-linear regression model to determine the IC50 value.

Synthesis of Auristatin Analogs: A Brief Overview

The assembly of auristatin pentapeptides is a complex process. The most common method is a convergent synthesis approach.

Methodology Overview:

  • Fragment Synthesis: The peptide is broken down into smaller, more manageable fragments. Typically, an N-terminal tripeptide (e.g., Dov-Val-Dil for dolastatin 10 analogs) and a C-terminal dipeptide or amine unit (e.g., Dap-Doe) are synthesized separately using conventional solution-phase or solid-phase peptide chemistry.

  • Fragment Coupling: The synthesized fragments are then coupled together. This step can be challenging due to the steric hindrance of the unusual amino acids present in the structure.

  • Purification and Deprotection: The crude product is purified, often using column chromatography. Any protecting groups used during synthesis are then removed to yield the final auristatin analog.

Conclusion and Future Directions

The discovery of dolastatin 10 and the subsequent development of synthetic auristatin analogs like MMAE and MMAF represent a landmark achievement in cancer research. Their exceptional potency, initially a barrier to their use, has been successfully harnessed through ADC technology, leading to several FDA-approved therapies.

Future research continues to focus on developing novel auristatin analogs with improved properties. Key areas of investigation include:

  • Enhancing the Therapeutic Index: Modifying the hydrophilicity of the payload to improve pharmacokinetics and allow for higher drug-to-antibody ratios (DARs) without causing ADC aggregation.

  • Overcoming Drug Resistance: Designing payloads that can circumvent multidrug resistance efflux pumps.

  • Novel Linker Technologies: Exploring new linkers for more controlled and efficient drug release at the tumor site.

As our understanding of tumor biology deepens, the next generation of auristatin-based ADCs holds the promise of even greater precision and efficacy in the fight against cancer.

References

Methodological & Application

Application Notes and Protocols for D8-MMAE Conjugation to Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapies that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that potently inhibits cell division by blocking tubulin polymerization.[1][2] Due to its high toxicity, MMAE is not suitable as a standalone drug but is highly effective as a payload in ADCs.[1][3] D8-MMAE is a deuterated form of MMAE, where eight hydrogen atoms have been replaced with deuterium. This isotopic substitution can enhance the metabolic stability and pharmacokinetic profile of the molecule, potentially leading to improved therapeutic efficacy and reduced clearance compared to its non-deuterated counterpart.[4]

These application notes provide a detailed protocol for the conjugation of a this compound drug-linker, featuring a maleimide (B117702) group and a cathepsin B-cleavable valine-citrulline (VC) linker, to a monoclonal antibody. Additionally, comprehensive protocols for the characterization of the resulting ADC are described, including methods to determine the drug-to-antibody ratio (DAR).

Mechanism of Action of MMAE

The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with the targeted delivery of the cytotoxic payload to cancer cells.

  • Binding and Internalization: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Endocytosis: Upon binding, the cancer cell internalizes the ADC-antigen complex through receptor-mediated endocytosis.

  • Lysosomal Trafficking and Cleavage: The internalized vesicle, or endosome, traffics to and fuses with a lysosome. The acidic environment and proteolytic enzymes, such as cathepsin B, within the lysosome cleave the valine-citrulline linker of the drug-linker construct.

  • Payload Release and Tubulin Inhibition: This cleavage releases the active this compound payload into the cytoplasm of the cancer cell. The released this compound then binds to tubulin, a critical component of microtubules.

  • Cell Cycle Arrest and Apoptosis: The binding of this compound to tubulin disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent induction of programmed cell death (apoptosis).

Signaling Pathway for MMAE-Induced Apoptosis

The induction of apoptosis by MMAE involves a cascade of intracellular signaling events, primarily initiated by the disruption of microtubule function. This leads to mitotic arrest, which in turn activates the intrinsic apoptotic pathway. Key molecular players in this process include the B-cell lymphoma 2 (Bcl-2) family of proteins and caspases.

MMAE_Apoptosis_Pathway cluster_cell Cancer Cell MMAE This compound Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule Microtubule Disruption G2M G2/M Phase Arrest Microtubule->G2M Bax Bax/Bak Activation G2M->Bax Bcl2 Bcl-2/Bcl-xL Inhibition G2M->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis Bcl2->Bax inhibits Conjugation_Workflow mAb Monoclonal Antibody Reduction Partial Reduction (TCEP) mAb->Reduction Reduced_mAb Reduced mAb Reduction->Reduced_mAb Conjugation Conjugation Reduced_mAb->Conjugation D8_MMAE This compound Drug-Linker D8_MMAE->Conjugation Crude_ADC Crude ADC Conjugation->Crude_ADC Purification Purification (Desalting Column) Crude_ADC->Purification Purified_ADC Purified this compound ADC Purification->Purified_ADC Characterization_Workflow Purified_ADC Purified this compound ADC HIC HIC-HPLC Purified_ADC->HIC RP_HPLC RP-HPLC (after reduction) Purified_ADC->RP_HPLC MS Mass Spectrometry (intact or reduced) Purified_ADC->MS DAR_Distribution DAR Distribution HIC->DAR_Distribution Average_DAR Average DAR HIC->Average_DAR RP_HPLC->Average_DAR MS->DAR_Distribution Purity Purity & Integrity MS->Purity

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of D8-MMAE in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Monomethyl Auristatin E (MMAE) in plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, D8-MMAE, is utilized. The protocol employs a straightforward protein precipitation for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for pharmacokinetic studies and other drug development applications requiring precise measurement of MMAE in a biological matrix.

Introduction

Monomethyl Auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in cancer therapy.[1] Accurate quantification of MMAE in plasma is essential for understanding the pharmacokinetics and metabolism of these ADCs. This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of MMAE in plasma, utilizing this compound as an internal standard to correct for matrix effects and procedural variability.[2][3][4] The method is validated for its linearity, accuracy, precision, and stability, making it a reliable tool for researchers and scientists in the field of drug development.

Experimental

Materials and Reagents
  • MMAE reference standard

  • This compound internal standard (IS)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ammonium formate (B1220265) (NH₄Ac), LC-MS grade

  • Human plasma (K₂EDTA)

  • Deionized water

Equipment
  • Liquid chromatograph (e.g., Shimadzu, Waters)

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Agilent, Thermo Fisher)

  • Analytical balance

  • Microcentrifuge

  • Calibrated pipettes

  • Autosampler vials

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of MMAE and this compound from plasma samples.[1]

  • Thaw plasma samples on ice.

  • Spike 50 µL of plasma with 5 µL of this compound internal standard solution (concentration to be optimized based on expected MMAE levels).

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

  • Column: Acquity UPLC® BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

  • Gradient Program:

Time (min)%B
0.030
2.070
2.190
2.590
2.630
4.030
Mass Spectrometry

The mass spectrometer is operated in positive electrospray ionization mode with multiple reaction monitoring (MRM) to detect MMAE and this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
MMAE718.5686.5
This compound726.5694.5
  • Source Parameters: Optimized for maximum sensitivity (e.g., capillary voltage, source temperature, gas flows).

Results and Discussion

Method Validation

The method was validated for linearity, accuracy, precision, and stability according to standard bioanalytical method validation guidelines.

The calibration curve was constructed by plotting the peak area ratio of MMAE to this compound against the nominal concentration of MMAE. A linear regression with a weighting factor of 1/x² was used. The typical calibration range is from 0.05 ng/mL to 50 ng/mL in plasma.

AnalyteCalibration Range (ng/mL)Regression Model
MMAE0.05 - 50Linear (1/x²)>0.99

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LQC0.15<15%±15%<15%±15%
MQC5<15%±15%<15%±15%
HQC40<15%±15%<15%±15%

The stability of MMAE in plasma was assessed under various conditions to ensure sample integrity during handling and storage. The results indicated that MMAE is stable under the following conditions:

  • Short-term (Bench-top): 4 hours at room temperature

  • Long-term: 4 weeks at -80°C

  • Freeze-thaw: 3 cycles

  • Post-preparative (Autosampler): 12 hours at 4°C

Protocol Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (50 µL) is_spike Spike with this compound IS plasma->is_spike ppt Protein Precipitation (Acetonitrile) is_spike->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of MMAE calibration->quantification

Caption: Experimental workflow for the quantification of MMAE in plasma.

validation_process method_development Method Development validation_plan Validation Plan method_development->validation_plan linearity Linearity & Range validation_plan->linearity accuracy_precision Accuracy & Precision validation_plan->accuracy_precision selectivity Selectivity validation_plan->selectivity stability Stability Assessment validation_plan->stability final_report Final Validation Report linearity->final_report accuracy_precision->final_report selectivity->final_report stability->final_report

References

Application Notes and Protocols for MMAE Detection Using D8-MMAE as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). Accurate quantification of MMAE in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and safety assessments during ADC development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for matrix effects and variations in sample processing.[1] D8-MMAE, a deuterated form of MMAE, is an ideal internal standard for this purpose due to its chemical similarity to the analyte and distinct mass-to-charge ratio (m/z).[2] This document provides detailed application notes and protocols for the detection and quantification of MMAE using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize the quantitative parameters for MMAE detection using this compound as an internal standard from various validated LC-MS/MS methods. These values demonstrate the high sensitivity and broad dynamic range achievable with this methodology.

Table 1: LC-MS/MS Method Performance for MMAE Quantification

ParameterHuman Serum[3]Rat and Monkey Plasma[4]Mouse Blood and Plasma[5]
Lower Limit of Quantification (LLOQ)0.04 ng/mL15 pg/mL0.0352 ng/mL
Upper Limit of Quantification (ULOQ)10.0 ng/mLNot Specified18.0 ng/mL
Linearity (R²)≥0.99Not SpecifiedNot Specified
Sample VolumeNot SpecifiedNot Specified0.015 mL

Table 2: Mass Spectrometry Transitions for MMAE and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
MMAE718.5686.6, 154.1Not Specified
This compoundNot SpecifiedNot SpecifiedNot Specified
MMAE718.7152.2Not Specified
This compound726.6152.1Not Specified
MMAE718.6686.538
This compound726.6694.637
MMAE718.5686.5, 152.1Not Specified
This compoundNot SpecifiedNot SpecifiedNot Specified

Experimental Protocols

This section provides a detailed methodology for the quantification of MMAE in biological matrices using this compound as an internal standard.

Sample Preparation

The choice of sample preparation technique depends on the biological matrix and the desired sensitivity. Protein precipitation is a common method for plasma and serum samples.

Protocol for Protein Precipitation:

  • To 50 µL of biological matrix (e.g., plasma, serum), add a known concentration of this compound internal standard solution.

  • Add 200 µL of cold acetonitrile (B52724) (or a 4:1 acetonitrile solution containing this compound) to precipitate proteins.

  • Vortex the samples for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is essential to resolve MMAE from other matrix components. A reversed-phase C18 column is commonly used.

LC Conditions:

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 10% B

    • 0.5-2.5 min: 10-90% B

    • 2.5-3.0 min: 90% B

    • 3.0-3.1 min: 90-10% B

    • 3.1-4.0 min: 10% B

  • Injection Volume: 10 µL

Mass Spectrometry

A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection.

MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Ion Spray Voltage: 5500 V

  • Temperature: 550 °C

  • Curtain Gas: 35 psi

  • Collision Gas: 9 psi

  • Ion Source Gas 1: 55 psi

  • Ion Source Gas 2: 60 psi

  • MRM Transitions: See Table 2 for specific transitions for MMAE and this compound.

Data Analysis
  • Integrate the peak areas for the MRM transitions of MMAE and this compound.

  • Calculate the peak area ratio of MMAE to this compound.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the MMAE standards.

  • Determine the concentration of MMAE in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Serum, etc.) Spike Spike with this compound Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Integration Peak Area Integration MS->Integration Ratio Calculate Peak Area Ratio (MMAE/D8-MMAE) Integration->Ratio Calibration Calibration Curve Ratio->Calibration Quantification Quantify MMAE Concentration Calibration->Quantification

Caption: General experimental workflow for the quantification of MMAE.

MMAE Mechanism of Action

MMAE exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for mitotic spindle formation and cell division.

mmae_moa cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Target Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_release MMAE Release Lysosome->MMAE_release MMAE Free MMAE MMAE_release->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibits Polymerization Disruption Microtubule Disruption MMAE->Disruption Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Disruption Mitotic_arrest G2/M Phase Cell Cycle Arrest Disruption->Mitotic_arrest Apoptosis Apoptosis Mitotic_arrest->Apoptosis

Caption: Simplified signaling pathway of MMAE's mechanism of action.

References

D8-MMAE Applications in Targeted Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] As a tubulin inhibitor, it disrupts cell division, leading to apoptosis in cancer cells.[2][3] Due to its high cytotoxicity, MMAE is a favored payload for antibody-drug conjugates (ADCs), a class of targeted therapies that deliver cytotoxic agents directly to cancer cells, minimizing systemic exposure and associated side effects.[4][]

This document provides detailed application notes and protocols for the use of MMAE and its deuterated analogue, D8-MMAE, in targeted cancer therapy research. This compound, in which eight hydrogen atoms are replaced by deuterium, serves as a critical tool for the accurate quantification of MMAE in biological matrices, a crucial aspect of ADC development. The deuteration enhances metabolic stability, making this compound an ideal internal standard for pharmacokinetic (PK) studies.

Mechanism of Action: MMAE-Based ADCs

Antibody-drug conjugates leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload, such as MMAE, to tumor cells expressing a specific target antigen.

The general mechanism of action for an MMAE-based ADC is as follows:

  • Target Binding: The mAb component of the ADC binds to a specific antigen on the surface of a cancer cell.

  • Internalization: The ADC-antigen complex is internalized by the cell, typically through endocytosis.

  • Lysosomal Trafficking: The complex is trafficked to the lysosome.

  • Payload Release: Within the lysosome, the linker connecting the mAb and MMAE is cleaved by lysosomal proteases (e.g., cathepsin B).

  • Microtubule Disruption: The released MMAE enters the cytoplasm and binds to tubulin, inhibiting its polymerization and disrupting the microtubule network.

  • Cell Cycle Arrest and Apoptosis: The disruption of microtubules leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.

MMAE can also induce a "bystander effect," where the released drug diffuses out of the target cell and kills neighboring antigen-negative tumor cells.

This compound: A Tool for Pharmacokinetic Analysis

The development and evaluation of ADCs heavily rely on accurate quantification of the payload in various biological samples. This compound is a deuterated form of MMAE that is commonly used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalytical methods. The key advantages of using this compound as an internal standard are:

  • Similar Physicochemical Properties: this compound has nearly identical chemical and physical properties to MMAE, ensuring it behaves similarly during sample extraction and chromatographic separation.

  • Different Mass: The mass difference between this compound and MMAE allows for their distinct detection by a mass spectrometer, enabling accurate quantification of MMAE.

  • Improved Metabolic Stability: The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolism at the deuterated sites. This enhanced stability is advantageous for an internal standard, ensuring its concentration remains constant throughout the analytical process.

Data Presentation

In Vitro Cytotoxicity of MMAE

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MMAE in various human cancer cell lines, demonstrating its potent cytotoxic activity.

Cell LineCancer TypeIC50 (nM)
BxPC-3Pancreatic Cancer0.97 ± 0.10
PSN-1Pancreatic Cancer0.99 ± 0.09
Capan-1Pancreatic Cancer1.10 ± 0.44
Panc-1Pancreatic Cancer1.16 ± 0.49
SKBR3Breast Cancer3.27 ± 0.42
HEK293Kidney Cancer4.24 ± 0.37

Data compiled from multiple sources.

In Vivo Tumor Growth Inhibition by an MMAE-ADC

The following table provides an example of tumor growth inhibition data from a preclinical xenograft model treated with an MMAE-based ADC.

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle (Saline)-0
Anti-human TF mAb20Modest
Anti-human ADC20Significant (p < 0.01)
Anti-mouse ADC20Significant (p < 0.01)
Control ADC20Significant (p < 0.01)

Data is illustrative and based on findings from a study on an anti-Tissue Factor MMAE-ADC in a pancreatic cancer xenograft model.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of MMAE on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • MMAE stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of MMAE in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the MMAE dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest MMAE concentration).

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 15 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the log of the MMAE concentration and determine the IC50 value using a suitable software.

Protocol 2: Quantification of MMAE in Plasma using LC-MS/MS with this compound Internal Standard

This protocol provides a general procedure for the quantification of unconjugated MMAE in plasma samples from preclinical studies.

Materials:

  • Plasma samples

  • This compound internal standard (IS) stock solution

  • MMAE stock solution for standard curve

  • Acetonitrile (B52724)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add a known amount of this compound IS solution.

    • For the standard curve, spike blank plasma with known concentrations of MMAE and the same amount of this compound IS.

    • Add 4 volumes of cold acetonitrile to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the reconstituted samples onto the LC-MS/MS system.

    • Use a suitable C18 column for chromatographic separation.

    • Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for MMAE and this compound.

      • Example transition for MMAE: m/z 718.5 -> 686.5

      • Example transition for this compound: m/z 726.5 -> 694.5

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of MMAE to this compound against the concentration of the MMAE standards.

    • Use the standard curve to determine the concentration of MMAE in the unknown plasma samples.

Protocol 3: In Vivo Tumor Growth Inhibition Study in a Xenograft Model

This protocol describes a general workflow for evaluating the in vivo efficacy of an MMAE-based ADC in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line that expresses the target antigen

  • MMAE-based ADC

  • Vehicle control (e.g., saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Treatment:

    • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, MMAE-ADC at different doses).

    • Administer the treatments intravenously (or as appropriate for the ADC) at a predetermined schedule (e.g., once a week for 3 weeks).

  • Monitoring:

    • Measure tumor volume using calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control at the end of the study.

    • Perform statistical analysis to determine the significance of the observed differences.

Mandatory Visualizations

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC MMAE-ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE Free MMAE Lysosome->MMAE Payload Release Tubulin Tubulin MMAE->Tubulin Inhibition Microtubules Microtubule Disruption Tubulin->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis G2/M Arrest

Caption: Mechanism of action of an MMAE-based antibody-drug conjugate.

LCMS_Workflow Plasma Plasma Sample IS Add this compound Internal Standard Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LCMS LC-MS/MS Analysis Reconstitution->LCMS Data Data Analysis LCMS->Data

Caption: Workflow for MMAE quantification in plasma using LC-MS/MS.

InVivo_Workflow Start Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring Start->TumorGrowth Randomization Randomization TumorGrowth->Randomization Treatment Treatment Administration (ADC, Vehicle) Randomization->Treatment Monitoring Tumor & Body Weight Measurement Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

Caption: Experimental workflow for an in vivo tumor growth inhibition study.

References

Application Notes and Protocols for the Assessment of D8-MMAE ADC Drug-to-Antibody Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic effects of a small molecule drug. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it profoundly influences both its efficacy and safety profile. An optimal DAR ensures effective drug delivery to target cells, while a high DAR can lead to instability, aggregation, and off-target toxicity. For ADCs utilizing D8-MMAE (a deuterated form of monomethyl auristatin E), a potent antimitotic agent, precise and reproducible DAR determination is essential for quality control and regulatory compliance.

These application notes provide detailed protocols for three common analytical techniques used to assess the DAR of this compound ADCs: Hydrophobic Interaction Chromatography (HIC-HPLC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).

Mechanism of Action of this compound ADCs

This compound ADCs exert their cytotoxic effect through a multi-step process. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized by the cell. Inside the cell, the linker connecting the this compound to the antibody is cleaved, releasing the potent cytotoxic payload. Free this compound then binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

MMAE_Mechanism_of_Action ADC This compound ADC TumorCell Tumor Cell Surface ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Antigen Target Antigen Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Free_D8_MMAE Free this compound Cleavage->Free_D8_MMAE Tubulin Tubulin Free_D8_MMAE->Tubulin Inhibition of Polymerization Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis DAR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis ADC_Sample This compound ADC Sample Purification Purification (e.g., SEC) ADC_Sample->Purification Reduction Reduction (for RP-HPLC) Purification->Reduction HIC_HPLC HIC-HPLC Purification->HIC_HPLC Mass_Spec Mass Spectrometry Purification->Mass_Spec RP_HPLC RP-HPLC Reduction->RP_HPLC Chromatogram Chromatogram Analysis (Peak Integration) HIC_HPLC->Chromatogram RP_HPLC->Chromatogram Mass_Spectrum Mass Spectrum Analysis (Deconvolution) Mass_Spec->Mass_Spectrum DAR_Calculation Average DAR Calculation Chromatogram->DAR_Calculation Mass_Spectrum->DAR_Calculation

Application Notes and Protocols for In Vivo Xenograft Models: Testing D8-MMAE ADC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. A critical component of an ADC is its cytotoxic payload. Monomethyl auristatin E (MMAE) is a potent synthetic antimitotic agent that inhibits cell division by blocking tubulin polymerization.[1] Due to its high toxicity, MMAE is delivered to tumor cells via a monoclonal antibody that targets a tumor-specific antigen.

D8-MMAE is a deuterated form of MMAE, where some hydrogen atoms are replaced by deuterium. This modification is intended to enhance the metabolic stability and improve the pharmacokinetic profile of the molecule, potentially leading to increased efficacy and a better safety profile compared to non-deuterated MMAE.[2]

These application notes provide detailed protocols for utilizing in vivo xenograft models to assess the efficacy of ADCs carrying the this compound payload. While specific quantitative data for this compound ADCs is limited in publicly available literature, the protocols and data presented for MMAE-based ADCs serve as a robust framework for designing and executing such studies.

Mechanism of Action of MMAE

The therapeutic action of an MMAE-based ADC is a multi-step process that begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via receptor-mediated endocytosis. Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and lysosomal proteases cleave the linker, releasing the active MMAE payload. Free MMAE then binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3][]

MMAE_Mechanism_of_Action Figure 1: Signaling Pathway of MMAE-induced Apoptosis cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Tubulin Tubulin Dimers Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Bcl2_Family Bcl-2 Family Modulation (e.g., decreased Bcl-2) G2M_Arrest->Bcl2_Family Apoptosis Apoptosis D8_MMAE Free this compound D8_MMAE->Tubulin Inhibits Polymerization Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Caspase_Activation->Apoptosis ADC_Internalized Internalized ADC Complex Linker_Cleavage Linker Cleavage (e.g., by Cathepsin B) ADC_Internalized->Linker_Cleavage Linker_Cleavage->D8_MMAE Endocytosis->ADC_Internalized

Caption: Figure 1: Signaling Pathway of MMAE-induced Apoptosis.

Experimental Protocols

A typical workflow for evaluating the in vivo efficacy of a this compound ADC in a xenograft model involves several key stages, from cell line selection to data analysis.

Experimental_Workflow Figure 2: Experimental Workflow for In Vivo ADC Efficacy Studies Cell_Line_Selection 1. Cell Line Selection & Culture Animal_Model_Selection 2. Animal Model Selection Cell_Line_Selection->Animal_Model_Selection Tumor_Implantation 3. Tumor Cell Implantation Animal_Model_Selection->Tumor_Implantation Tumor_Growth_Monitoring 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth_Monitoring Randomization 5. Randomization into Treatment Groups Tumor_Growth_Monitoring->Randomization ADC_Administration 6. ADC Administration Randomization->ADC_Administration Efficacy_Assessment 7. Efficacy Assessment (Tumor Volume & Body Weight) ADC_Administration->Efficacy_Assessment Endpoint_Analysis 8. Endpoint Analysis (e.g., IHC, PK/PD) Efficacy_Assessment->Endpoint_Analysis Data_Analysis 9. Data Analysis & Interpretation Endpoint_Analysis->Data_Analysis

Caption: Figure 2: Experimental Workflow for In Vivo ADC Efficacy Studies.

Protocol 1: Establishment of Subcutaneous Xenograft Model

This protocol outlines the steps for establishing a subcutaneous tumor xenograft model using human cancer cell lines in immunocompromised mice.

1. Materials:

  • Human cancer cell line expressing the target antigen

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • 6-8 week old female immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • Syringes (1 mL) with 27-30 gauge needles

  • Anesthetic (e.g., isoflurane)

  • Calipers

2. Cell Preparation:

  • Culture the selected cancer cell line under standard conditions until they reach 80-90% confluency.[5]

  • Harvest the cells by trypsinization and neutralize with complete medium.

  • Centrifuge the cell suspension and wash the cell pellet twice with sterile PBS.

  • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100-200 µL). Keep the cell suspension on ice.

3. Tumor Implantation:

  • Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.

  • Shave and sterilize the injection site (typically the right flank).

  • Inject the cell suspension (100-200 µL) subcutaneously into the flank of each mouse.

  • Monitor the mice for recovery from anesthesia.

Protocol 2: ADC Administration and Efficacy Monitoring

This protocol describes the procedure for administering the ADC and monitoring tumor growth and animal well-being.

1. Materials:

  • This compound ADC, vehicle control, and other control articles (e.g., non-targeting ADC, unconjugated antibody)

  • Sterile saline or appropriate vehicle for dilution

  • Syringes and needles for intravenous (IV) injection

  • Calipers

  • Animal scale

2. Study Initiation and Dosing:

  • Monitor tumor growth regularly (2-3 times per week) using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2 .

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the this compound ADC and control articles to the respective groups, typically via IV tail vein injection. Dosing volume and frequency will depend on the specific ADC and experimental design.

3. Monitoring and Endpoints:

  • Measure tumor volume and body weight of each mouse 2-3 times per week.

  • Monitor the animals daily for any signs of toxicity or distress.

  • The study endpoint may be a fixed time point or when tumors in the control group reach a specific size. Euthanize animals according to IACUC guidelines if they show signs of excessive tumor burden or toxicity.

  • At the end of the study, tumors and other tissues can be collected for further analysis (e.g., immunohistochemistry, pharmacokinetics).

Data Presentation

Quantitative data from in vivo efficacy studies are crucial for evaluating the therapeutic potential of a this compound ADC. Below are example tables summarizing typical data collected in such studies. Note that the following data are illustrative and based on findings from MMAE ADC studies, as specific this compound ADC efficacy data is not widely available in public literature.

Table 1: In Vivo Antitumor Efficacy of an MMAE-ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Endpoint (mm³) ± SEMTumor Growth Inhibition (%)
Vehicle-Q7D x 31500 ± 150-
Non-targeting ADC5Q7D x 31450 ± 1403.3
MMAE-ADC1Q7D x 3800 ± 9046.7
MMAE-ADC3Q7D x 3350 ± 5076.7
MMAE-ADC5Q7D x 3100 ± 2093.3

Table 2: Body Weight Changes During MMAE-ADC Treatment

Treatment GroupDose (mg/kg)Mean Body Weight Change from Baseline (%) ± SEM
Vehicle-+5.2 ± 1.5
Non-targeting ADC5+4.8 ± 1.8
MMAE-ADC1+3.5 ± 2.1
MMAE-ADC3-2.1 ± 2.5
MMAE-ADC5-8.5 ± 3.0

Conclusion

The use of in vivo xenograft models is an essential step in the preclinical evaluation of this compound ADCs. The protocols and guidelines presented here provide a comprehensive framework for conducting these studies in a reproducible and informative manner. While direct comparative data for this compound versus MMAE ADCs are still emerging, the enhanced metabolic stability of this compound suggests the potential for an improved therapeutic window. Careful study design, execution, and data analysis will be critical in elucidating the full therapeutic potential of this next-generation ADC payload.

References

Application Notes and Protocols for Studying the Bystander Killing Effect of MMAE-Based Antibody-Drug Conjugates in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a frequently utilized cytotoxic payload in the development of antibody-drug conjugates (ADCs).[1][2] Due to its high toxicity as a free drug, MMAE is conjugated to a monoclonal antibody that directs it to cancer cells expressing a specific target antigen.[1] A critical feature of MMAE-based ADCs is their ability to induce a "bystander killing effect," where the cytotoxic payload, upon release from the target antigen-positive cell, can diffuse into and kill adjacent antigen-negative tumor cells.[3][4] This phenomenon is particularly important for overcoming tumor heterogeneity, a common mechanism of treatment resistance.

These application notes provide a comprehensive overview and detailed protocols for studying the bystander killing effect of MMAE-based ADCs.

Mechanism of Action and Bystander Effect

MMAE is a potent microtubule inhibitor. Upon internalization of the ADC into a target cancer cell, the linker is cleaved, releasing free MMAE into the cytoplasm. MMAE then binds to tubulin, disrupting microtubule polymerization, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

The bystander effect of MMAE is attributed to its physicochemical properties. MMAE is a hydrophobic and relatively neutral molecule, which allows it to readily diffuse across cell membranes. This high membrane permeability enables MMAE released from a target antigen-positive cell to enter neighboring cells, regardless of their antigen expression status, and exert its cytotoxic effect. This is in contrast to other payloads like MMAF, which is less membrane-permeable and largely trapped within the target cell, resulting in a minimal bystander effect.

MMAE_Bystander_Effect cluster_0 Antigen-Positive Tumor Cell cluster_1 Antigen-Negative Bystander Cell ADC ADC Targeting Antigen Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release MMAE_inside Free MMAE Payload_Release->MMAE_inside Tubulin_Disruption Microtubule Disruption MMAE_inside->Tubulin_Disruption MMAE_outside Free MMAE (Diffused) MMAE_inside->MMAE_outside Diffusion across cell membrane Cell_Cycle_Arrest G2/M Arrest Tubulin_Disruption->Cell_Cycle_Arrest Apoptosis_Target Apoptosis Cell_Cycle_Arrest->Apoptosis_Target Tubulin_Disruption_Bystander Microtubule Disruption MMAE_outside->Tubulin_Disruption_Bystander Cell_Cycle_Arrest_Bystander G2/M Arrest Tubulin_Disruption_Bystander->Cell_Cycle_Arrest_Bystander Apoptosis_Bystander Apoptosis Cell_Cycle_Arrest_Bystander->Apoptosis_Bystander

Mechanism of MMAE-induced bystander killing.

Signaling Pathway of MMAE-Induced Apoptosis

The G2/M arrest induced by MMAE triggers the intrinsic apoptotic pathway. This is characterized by the activation of effector caspases, such as caspase-3 and caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). The balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is shifted towards apoptosis.

Apoptosis_Pathway MMAE MMAE Tubulin Tubulin Polymerization MMAE->Tubulin Inhibits Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptotic_Signal Pro-Apoptotic Signaling (e.g., Bax activation) G2M_Arrest->Apoptotic_Signal Caspase9 Caspase-9 Activation Apoptotic_Signal->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Signaling pathway of MMAE-induced apoptosis.

Data Presentation

Table 1: In Vitro Cytotoxicity of MMAE-Based ADCs
Cell LineADC TargetADC PayloadIC50 (ng/mL)Reference
L-82 (ALCL)CD30 (cAC10)vcMMAE2-55
Karpas 299 (ALCL)CD30 (cAC10)vcMMAEPotent
Karpas 299 (ALCL)CD30 (cAC10)vcMMAFPotent

Note: The IC50 values can vary depending on the drug-to-antibody ratio (DAR).

Table 2: In Vitro Bystander Effect of Trastuzumab-vc-MMAE in a Co-culture System
Ratio of HER2+ (N87) to HER2- (GFP-MCF7) CellsADC Concentration (nM)Viability of GFP-MCF7 Cells (%)Bystander Killing (%)Reference
1:9100~80%~20%
1:3100~60%~40%
1:1100~40%~60%
3:1100~20%~80%
9:1100<10%>90%

This table demonstrates that the bystander killing of HER2-negative cells increases with a higher proportion of HER2-positive cells in the co-culture.

Experimental Protocols

In Vitro Co-culture Bystander Assay

This assay is a fundamental method to quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

Materials:

  • Antigen-positive (Ag+) cancer cell line

  • Antigen-negative (Ag-) cancer cell line (ideally engineered to express a fluorescent protein like GFP for easy identification)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • MMAE-based ADC

  • Isotype control ADC

  • Fluorescence plate reader or high-content imaging system

Protocol:

  • Cell Seeding:

    • Create a co-culture by seeding a mixture of Ag+ and Ag- cells in a 96-well plate.

    • The ratio of the two cell types can be varied (e.g., 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the number of target cells.

    • Include monocultures of Ag- cells as a control.

  • ADC Treatment:

    • After allowing the cells to adhere overnight, treat the co-culture and monoculture wells with a range of concentrations of the MMAE-ADC.

    • Include appropriate controls: untreated cells and cells treated with an isotype control ADC.

  • Incubation:

    • Incubate the plate for a defined period (e.g., 72-120 hours).

  • Analysis:

    • Quantify the viability of the fluorescently labeled Ag- cell population using a fluorescence plate reader or high-content imaging.

    • A significant reduction in the viability of the Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Experimental_Workflow cluster_workflow In Vitro Co-culture Bystander Assay Workflow Start Start Seed_Cells Seed Ag+ and Ag- (GFP-labeled) cells in varying ratios in 96-well plates Start->Seed_Cells Adherence Allow cells to adhere overnight Seed_Cells->Adherence ADC_Treatment Treat with serial dilutions of MMAE-ADC and controls Adherence->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Quantify_Viability Quantify viability of Ag- (GFP) cells via fluorescence Incubation->Quantify_Viability Analyze_Data Analyze data and calculate percent bystander killing Quantify_Viability->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro bystander assay.

In Vivo Admixed Tumor Xenograft Model

This model assesses the bystander effect in a more physiologically relevant setting.

Materials:

  • Immunocompromised mice

  • Antigen-positive (Ag+) and antigen-negative (Ag-) tumor cell lines

  • MMAE-based ADC and control ADCs

Protocol:

  • Cell Preparation:

    • Prepare a suspension containing a mixture of Ag+ and Ag- tumor cells (e.g., at a 1:1 ratio).

  • Tumor Implantation:

    • Subcutaneously implant the cell mixture into immunocompromised mice.

  • Tumor Growth:

    • Allow the tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

  • ADC Administration:

    • Administer the MMAE-ADC and control ADCs to different groups of mice, typically via intravenous injection.

  • Tumor Monitoring:

    • Regularly measure tumor volume over a set period.

    • Significant tumor growth inhibition or regression in the admixed model treated with the MMAE-ADC, compared to controls, provides strong evidence of an in vivo bystander effect.

Conclusion

The bystander killing effect is a crucial attribute of MMAE-based ADCs that can significantly enhance their therapeutic efficacy by addressing tumor heterogeneity. The protocols and information provided herein offer a robust framework for researchers to investigate and quantify this effect. A thorough understanding and characterization of the bystander effect are paramount for the rational design and development of next-generation ADCs with improved anti-tumor activity.

References

Application Note: Protocol for Evaluating D8-MMAE ADC Stability in Serum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The stability of the ADC in systemic circulation is a critical quality attribute (CQA) that directly impacts its efficacy and safety.[1] Premature release of the payload can lead to off-target toxicity, while instability of the conjugate can reduce the amount of active drug reaching the tumor. This application note provides a detailed protocol for evaluating the stability of ADCs containing the deuterated payload D8-monomethyl auristatin E (D8-MMAE) in serum.

MMAE is a potent anti-mitotic agent that inhibits tubulin polymerization.[2] The valine-citrulline (vc) linker is a commonly used dipeptide linker designed to be stable in circulation but cleaved by lysosomal enzymes like Cathepsin B upon internalization into target cells.[] The use of a deuterated payload, this compound, is primarily as an internal standard for the accurate quantification of the released, non-deuterated active payload (MMAE) in mass spectrometry-based assays due to its similar chemical properties but distinct mass.[4][5]

This protocol outlines two key in vitro assays to assess ADC stability in serum:

  • Determination of Average Drug-to-Antibody Ratio (DAR) Over Time: To measure the loss of payload from the antibody.

  • Quantification of Released Payload: To determine the amount of free cytotoxic drug in the serum.

Materials and Reagents

  • This compound ADC (e.g., Trastuzumab-vc-D8-MMAE)

  • Human, mouse, and rat serum (BioIVT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein A magnetic beads (Bio-Rad)

  • Glycine (20 mM), Acetic Acid (0.1%) solution for elution

  • Papain or other suitable enzyme for linker cleavage

  • This compound analytical standard (MedchemExpress)

  • MMAE analytical standard

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS grade water

  • 96-well plates

  • Magnetic separator

  • Incubator (37°C)

  • High-Performance Liquid Chromatography (HPLC) system

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Experimental Workflow

The overall experimental workflow for assessing ADC stability in serum is depicted below.

experimental_workflow cluster_incubation Serum Incubation cluster_purification ADC Purification cluster_analysis Analysis adc This compound ADC incubation Incubate at 37°C (Time points: 0, 24, 48, 96, 144h) adc->incubation serum Serum (Human, Mouse, Rat) serum->incubation protein_a Protein A Magnetic Beads incubation->protein_a payload_release Payload Release Analysis (LC-MS/MS) incubation->payload_release wash Wash (PBS) protein_a->wash elute Elute ADC wash->elute dar_analysis DAR Analysis (LC-MS) elute->dar_analysis

Caption: Experimental workflow for in vitro serum stability assay.

Experimental Protocols

Protocol 1: Determination of Average Drug-to-Antibody Ratio (DAR)

This protocol measures the change in the average number of drug molecules conjugated to an antibody over time. A decrease in DAR indicates payload deconjugation.

  • Incubation:

    • Spike the this compound ADC into human, mouse, and rat serum at a final concentration of 100 µg/mL.

    • Incubate the samples at 37°C.

    • Collect aliquots at specified time points (e.g., 0, 24, 48, 96, and 144 hours).

    • Immediately freeze the collected samples at -80°C until analysis.

  • ADC Affinity Purification:

    • Thaw the serum samples.

    • Add an appropriate volume of Protein A magnetic beads to each serum aliquot.

    • Incubate for 1-2 hours at 4°C with gentle mixing to allow the ADC to bind to the beads.

    • Place the plate on a magnetic separator and discard the supernatant.

    • Wash the beads three times with cold PBS.

  • Elution:

    • Elute the bound ADC from the beads by adding 20 mM glycine, 0.1% acetic acid solution.

    • Incubate for 5-10 minutes at room temperature.

    • Separate the beads using a magnetic separator and collect the eluate containing the purified ADC.

  • LC-MS Analysis:

    • Analyze the purified ADC by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (RPLC-MS).

    • The mobile phases typically consist of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Deconvolute the resulting mass spectra to identify the different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the average DAR at each time point by a weighted average of the different DAR species observed.

Protocol 2: Quantification of Released Payload (MMAE)

This protocol quantifies the amount of free MMAE that has been released from the ADC into the serum.

  • Incubation:

    • Follow the same incubation procedure as in Protocol 1.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the serum sample, add 150 µL of cold acetonitrile containing the internal standard (this compound at a known concentration).

    • Vortex vigorously to precipitate the serum proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

    • Use a C18 column for chromatographic separation.

    • The mobile phases are typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Set up the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode to detect the specific mass transitions for both MMAE and the this compound internal standard.

      • Example transition for MMAE: m/z 718.5 -> 686.5

    • Create a standard curve using known concentrations of MMAE to quantify the amount of released payload in the serum samples.

Data Presentation

The stability of the ADC can vary significantly between different species. The following tables summarize representative quantitative data for a vc-MMAE ADC incubated in serum from different species over 6 days at 37°C.

Table 1: Average DAR of a vc-MMAE ADC in Serum Over Time

Time (hours)Human Serum (Average DAR)Rat Serum (Average DAR)Mouse Serum (Average DAR)
04.504.504.50
244.484.353.80
484.454.203.25
964.403.802.50
1444.353.502.00

Data is hypothetical and for illustrative purposes, based on trends observed in literature.

Table 2: Percentage of Released MMAE from a vc-MMAE ADC in Serum

Time (hours)Human Serum (% Release)Cynomolgus Monkey Serum (% Release)Rat Serum (% Release)Mouse Serum (% Release)
0< 1%< 1%< 1%< 1%
24< 1%< 1%~1.0%~10%
48< 1%< 1%~1.5%~15%
96< 1%< 1%~2.0%~20%
144< 1%< 1%~2.5%~25%

Data adapted from literature for a vc-MMAE ADC. The higher release in rodent plasma is attributed to the activity of carboxylesterases on the valine-citrulline linker.

ADC Intracellular Trafficking and Payload Release

Understanding the mechanism of action of an ADC is crucial for interpreting stability data. The following diagram illustrates the proposed intracellular trafficking pathway for a vc-MMAE ADC.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell adc vc-MMAE ADC binding Binding adc->binding receptor Antigen Receptor receptor->binding internalization Endocytosis binding->internalization endosome Early Endosome internalization->endosome lysosome Lysosome endosome->lysosome cleavage Cathepsin B Cleavage lysosome->cleavage mmae Released MMAE cleavage->mmae tubulin Tubulin mmae->tubulin inhibition Tubulin Polymerization Inhibition tubulin->inhibition apoptosis Apoptosis inhibition->apoptosis

Caption: Intracellular trafficking and payload release pathway for a vc-MMAE ADC.

Upon administration, the ADC circulates in the bloodstream. The antibody component of the ADC binds to a specific antigen on the surface of a target cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an early endosome. The endosome then matures and fuses with a lysosome. The acidic environment and the presence of proteases, such as Cathepsin B, within the lysosome cleave the valine-citrulline linker, releasing the active MMAE payload into the cytoplasm. The released MMAE can then bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and ultimately apoptosis.

Conclusion

The stability of an ADC in serum is a critical parameter that influences its therapeutic window. The protocols described in this application note provide a robust framework for assessing the stability of this compound ADCs by monitoring changes in DAR and quantifying the release of the cytotoxic payload over time in serum from different species. This information is invaluable for the selection of lead ADC candidates and for understanding their pharmacokinetic properties, ultimately contributing to the development of safer and more effective targeted cancer therapies.

References

D8-MMAE in Hematological Malignancy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Monomethyl auristatin E (D8-MMAE) is a deuterated analogue of the potent antimitotic agent, monomethyl auristatin E (MMAE). MMAE is a synthetic derivative of dolastatin 10, a natural product isolated from the sea hare Dolabella auricularia. Due to its high cytotoxicity, MMAE is a widely utilized payload in the development of antibody-drug conjugates (ADCs) for cancer therapy. The deuteration of MMAE to this compound is intended to enhance its metabolic stability and improve its pharmacokinetic profile, potentially leading to increased efficacy and a better safety margin in clinical applications.[1] This document provides an overview of the application of this compound in hematological malignancy research, including its mechanism of action, and detailed protocols for its evaluation.

Mechanism of Action

As a microtubule inhibitor, the cytotoxic activity of this compound, similar to MMAE, is exerted through the following steps:

  • Target Binding and Internalization: An ADC carrying the this compound payload binds to a specific antigen on the surface of a hematological cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the acidic environment and lysosomal enzymes, such as cathepsin B, cleave the linker connecting the antibody to the this compound payload.

  • Microtubule Disruption: Once released into the cytoplasm, this compound binds to tubulin, the fundamental protein component of microtubules. This binding disrupts microtubule polymerization, leading to cell cycle arrest in the G2/M phase.

  • Apoptosis Induction: The sustained cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancer cell.

Signaling Pathway of MMAE-Induced Apoptosis

MMAE_Apoptosis_Pathway MMAE-Induced Apoptosis Signaling Pathway ADC This compound ADC Receptor Tumor Cell Surface Antigen (e.g., CD30, CD22) ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Cleavage of Linker Internalization->Lysosome Free_MMAE Free this compound Lysosome->Free_MMAE Release Tubulin Tubulin Polymerization Inhibition Free_MMAE->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: this compound ADC mechanism leading to apoptosis.

Data Presentation

While specific preclinical data for this compound in hematological malignancies is emerging, the following tables summarize representative data for MMAE-based ADCs in relevant models. This information can serve as a benchmark for designing and evaluating studies with this compound ADCs. The improved pharmacokinetic properties of this compound are expected to translate to enhanced in vivo efficacy.

Table 1: In Vitro Cytotoxicity of MMAE-ADCs in Hematological Malignancy Cell Lines

Cell LineMalignancy TypeTarget AntigenADC ConstructIC50 (ng/mL)Reference
DoHH2Non-Hodgkin LymphomaCD22HB22.7-vcMMAE20-284[2]
Granta 519Mantle Cell LymphomaCD22HB22.7-vcMMAE20-284[2]
RehPrecursor B-cell ALLCD22αCD22 Ab-MMAE143.3
JM1Precursor B-cell ALLCD22αCD22 Ab-MMAE211.0
U-2932Diffuse Large B-cell LymphomaCXCR4T22-AUR (MMAE)0.33 ± 0.14
ToledoDiffuse Large B-cell LymphomaCXCR4T22-AUR (MMAE)0.87 ± 0.09

Table 2: In Vivo Efficacy of MMAE-ADCs in Hematological Malignancy Xenograft Models

ModelMalignancy TypeADC ConstructDosing ScheduleOutcomeReference
DoHH2 XenograftNon-Hodgkin LymphomaHB22.7-vcMMAE7.5 mg/kg, single doseComplete and persistent tumor response in all mice[1][2]
Granta 519 XenograftMantle Cell LymphomaHB22.7-vcMMAE7.5 mg/kg, single doseComplete and persistent tumor response in 90% of mice
Primary Pre-B ALL XenograftPrecursor B-cell ALLαCD22 Ab-MMAE7.5 mg/kg, weekly x 3Significantly longer median survival (63 days) vs. controls

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound based ADCs.

Protocol 1: In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This protocol outlines the determination of the cytotoxic effect of a this compound ADC on hematological malignancy cell lines.

Materials:

  • Hematological malignancy cell lines (e.g., Ramos, Daudi, DoHH2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound ADC, unconjugated antibody, and free this compound

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • For adherent cell lines, incubate overnight to allow for attachment. For suspension cells, proceed to the next step.

  • Treatment:

    • Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free this compound in complete medium.

    • Add 100 µL of the diluted compounds to the respective wells. Include untreated control wells.

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT/XTT Addition:

    • Add 20 µL of MTT (5 mg/mL) or 50 µL of XTT solution to each well.

    • Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form (for MTT) or color develops (for XTT).

  • Solubilization (for MTT assay):

    • Carefully centrifuge the plate and remove the medium.

    • Add 150 µL of solubilization solution to each well.

    • Shake the plate for 15 minutes to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Cytotoxicity_Assay_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compounds Add Serial Dilutions of This compound ADC, Controls Seed_Cells->Add_Compounds Incubate_72_96h Incubate for 72-96 hours Add_Compounds->Incubate_72_96h Add_MTT_XTT Add MTT or XTT Reagent Incubate_72_96h->Add_MTT_XTT Incubate_2_4h Incubate for 2-4 hours Add_MTT_XTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals (for MTT) Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance Incubate_2_4h->Read_Absorbance for XTT Solubilize->Read_Absorbance Analyze_Data Calculate % Viability Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro cytotoxicity assay.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound ADC treatment using flow cytometry.

Materials:

  • Hematological malignancy cell lines

  • Complete cell culture medium

  • This compound ADC

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density.

    • Treat the cells with the this compound ADC at various concentrations for 24-72 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both adherent (by trypsinization) and suspension cells.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the in vivo anti-tumor activity of a this compound ADC in a hematological malignancy xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID or NSG)

  • Hematological malignancy cell line (e.g., Ramos, DoHH2)

  • Matrigel (optional, for subcutaneous injection)

  • This compound ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5-10 x 10^6 tumor cells in PBS (or a 1:1 mixture with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., twice weekly) using calipers. The formula (Length x Width²)/2 is commonly used.

  • Randomization and Dosing:

    • Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Administer the this compound ADC (e.g., at various dose levels from 1-10 mg/kg) and controls intravenously (IV) via the tail vein.

    • The dosing schedule can be a single dose or multiple doses (e.g., once weekly for three weeks).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).

    • Monitor animal health for any signs of toxicity.

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.

    • If applicable, perform a survival analysis and generate Kaplan-Meier curves.

Xenograft_Study_Workflow In Vivo Xenograft Efficacy Study Workflow Start Start Implant_Cells Implant Tumor Cells in Immunocompromised Mice Start->Implant_Cells Monitor_Tumor_Growth Monitor Tumor Growth Implant_Cells->Monitor_Tumor_Growth Randomize Randomize Mice into Treatment Groups Monitor_Tumor_Growth->Randomize Administer_ADC Administer this compound ADC and Controls Randomize->Administer_ADC Monitor_Efficacy_Toxicity Monitor Tumor Volume, Body Weight, and Health Administer_ADC->Monitor_Efficacy_Toxicity Data_Analysis Analyze Tumor Growth Inhibition and Survival Monitor_Efficacy_Toxicity->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vivo xenograft efficacy study.

Conclusion

This compound represents a promising advancement in the development of ADCs for hematological malignancies. Its enhanced stability and potentially improved pharmacokinetic profile offer the prospect of greater therapeutic efficacy and reduced off-target toxicity compared to its non-deuterated counterpart, MMAE. The protocols and data presented here provide a framework for the preclinical evaluation of this compound ADCs, enabling researchers to systematically assess their potential as novel targeted therapies for lymphoma, leukemia, and other hematological cancers. As more specific data on this compound becomes available, these application notes will be updated to provide more direct comparative insights.

References

Application of D8-MMAE in Solid Tumor Targeting: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D8-Monomethyl auristatin E (D8-MMAE) is a deuterated analog of the potent antimitotic agent, monomethyl auristatin E (MMAE). MMAE is a synthetic derivative of the natural product dolastatin 10 and is a widely utilized cytotoxic payload in the development of antibody-drug conjugates (ADCs) for cancer therapy.[1] The incorporation of deuterium (B1214612) in this compound is designed to enhance its metabolic stability and improve its pharmacokinetic profile, potentially leading to a wider therapeutic window compared to non-deuterated MMAE.[2]

ADCs are a class of targeted therapies that leverage the specificity of a monoclonal antibody (mAb) to deliver a highly potent cytotoxic agent directly to tumor cells expressing a specific surface antigen.[] This targeted delivery minimizes systemic exposure and associated toxicities of the payload.[] This document provides detailed application notes and experimental protocols for the use of this compound in the development of ADCs for solid tumor targeting.

Mechanism of Action

The cytotoxic activity of this compound, like MMAE, is primarily mediated through the inhibition of tubulin polymerization.[1] Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis. Following trafficking to the lysosome, the linker connecting the antibody to this compound is cleaved by lysosomal proteases, releasing the active payload into the cytoplasm.

The released this compound then binds to tubulin, a key component of microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

One of the key advantages of MMAE-based payloads, including this compound, is their ability to induce a "bystander effect". Due to its membrane permeability, once released into a target cancer cell, this compound can diffuse out and kill neighboring antigen-negative tumor cells within the heterogeneous tumor microenvironment. This bystander killing is crucial for effective therapy in tumors with varied antigen expression.

Data Presentation

In Vitro Cytotoxicity of MMAE-Based ADCs in Solid Tumor Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various MMAE-based ADCs across a range of solid tumor cell lines. While specific data for this compound ADCs is limited in publicly available literature, the data for MMAE-ADCs provides a strong benchmark for expected potency. The deuteration in this compound is not expected to alter the intrinsic cytotoxic mechanism but may influence the overall therapeutic index.

ADC TargetCell LineCancer TypeIC50 (ng/mL)Reference
HER2SK-BR-3Breast Cancer~10
HER2NCI-N87Gastric Cancer~5
Nectin-4T24Bladder Cancer~1
EGFRA431Skin Cancer~2
In Vivo Efficacy of MMAE-Based ADCs in Solid Tumor Xenograft Models

The following table summarizes the tumor growth inhibition (TGI) observed in preclinical xenograft models of solid tumors treated with MMAE-based ADCs. These studies demonstrate the potent anti-tumor activity of targeted MMAE delivery in a living system.

ADC TargetXenograft ModelTumor TypeDose (mg/kg)TGI (%)Reference
HER2NCI-N87Gastric Cancer3>90
Nectin-4T24Bladder Cancer2>80
EGFRA431Skin Cancer5~75
Pharmacokinetic Parameters of MMAE

This table presents key pharmacokinetic parameters of MMAE in mice. The deuteration of this compound is anticipated to lead to a lower clearance and longer half-life, thereby increasing the overall exposure. This compound can be used as an internal standard for the quantification of MMAE in pharmacokinetic studies.

ParameterValueUnitReference
Clearance (CL)~1.5L/h/kg
Volume of Distribution (Vd)~2.0L/kg
Half-life (t1/2)~1.0h

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the steps to determine the IC50 of a this compound ADC on a solid tumor cell line.

Materials:

  • Target solid tumor cell line

  • Complete cell culture medium

  • This compound ADC and isotype control ADC

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound ADC and the isotype control ADC in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10-15 minutes.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a suitable software.

In Vivo Efficacy Study in a Solid Tumor Xenograft Model

This protocol describes a general workflow for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model. All animal procedures must be performed in accordance with institutional and national guidelines for animal welfare.

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or athymic nude mice)

  • Solid tumor cell line

  • Matrigel (optional)

  • This compound ADC, isotype control ADC, and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation:

    • Harvest and resuspend the tumor cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor growth.

    • Measure the tumor dimensions with calipers 2-3 times per week.

    • Calculate the tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment:

    • When the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at different doses).

    • Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., once or twice weekly).

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.

    • Secondary endpoints may include tumor regression, survival, and body weight changes as a measure of toxicity.

  • Endpoint:

    • Euthanize the mice when the tumors reach a predetermined maximum size or at the end of the study.

    • Tumors can be excised for further analysis (e.g., histology, biomarker analysis).

Bystander Killing Assay (Co-culture Method)

This protocol is designed to assess the bystander killing effect of a this compound ADC in vitro.

Materials:

  • Antigen-positive (Ag+) target cell line

  • Antigen-negative (Ag-) bystander cell line (stably expressing a fluorescent protein like GFP for easy identification)

  • Complete cell culture medium

  • This compound ADC and isotype control ADC

  • Multi-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding:

    • Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.

    • Include monocultures of both cell lines as controls.

  • ADC Treatment:

    • Treat the co-cultures and monocultures with the this compound ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

    • Include an isotype control ADC and untreated wells.

  • Incubation:

    • Incubate the plate for 72-96 hours.

  • Analysis:

    • Quantify the viability of the Ag- (GFP-positive) cells using flow cytometry or by counting fluorescent cells under a microscope.

  • Data Interpretation:

    • A significant reduction in the viability of the Ag- cells in the co-culture with Ag+ cells, compared to the Ag- monoculture, indicates a bystander effect.

Mandatory Visualization

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_bystander Bystander Effect ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell 1. Binding to Tumor Antigen Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking D8MMAE Free this compound Lysosome->D8MMAE 4. Payload Release Tubulin Tubulin D8MMAE->Tubulin 5. Tubulin Binding NeighborCell Neighboring Antigen-Negative Tumor Cell D8MMAE->NeighborCell 6. Diffusion Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis BystanderApoptosis Apoptosis NeighborCell->BystanderApoptosis 7. Bystander Killing

Caption: Mechanism of action of a this compound antibody-drug conjugate (ADC).

In_Vivo_Efficacy_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Data Analysis CellCulture 1. Tumor Cell Culture TumorImplantation 3. Subcutaneous Tumor Implantation CellCulture->TumorImplantation AnimalModel 2. Immunodeficient Mice AnimalModel->TumorImplantation TumorMonitoring1 4. Tumor Growth Monitoring TumorImplantation->TumorMonitoring1 Randomization 5. Randomization into Treatment Groups TumorMonitoring1->Randomization Treatment 6. ADC Administration Randomization->Treatment TumorMonitoring2 7. Continued Monitoring (Tumor Volume & Body Weight) Treatment->TumorMonitoring2 Endpoint 8. Study Endpoint TumorMonitoring2->Endpoint DataAnalysis 9. Tumor Growth Inhibition & Survival Analysis Endpoint->DataAnalysis

Caption: Experimental workflow for an in vivo efficacy study of a this compound ADC.

ADC_Components cluster_components ADC Components ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) ADC->Antibody Specificity for Tumor Antigen Linker Linker ADC->Linker Connects mAb and Payload Payload Cytotoxic Payload (this compound) ADC->Payload Cell-Killing Activity

Caption: Logical relationship of the components of an antibody-drug conjugate.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting D8-MMAE ADC Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with D8-MMAE Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does its structure contribute to ADC aggregation?

A1: this compound is a deuterated form of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent used as a cytotoxic payload in ADCs.[1][2] The "D8" indicates that eight hydrogen atoms in the MMAE molecule have been replaced with deuterium, a stable isotope of hydrogen. This labeling is primarily used for bioanalytical purposes, particularly as an internal standard in mass spectrometry-based assays, due to its identical physicochemical properties to MMAE but distinct mass.[1]

Like MMAE, this compound is highly hydrophobic.[3] When multiple this compound molecules are conjugated to an antibody, especially at a high drug-to-antibody ratio (DAR), the overall hydrophobicity of the ADC increases significantly.[3] These hydrophobic patches on the ADC surface can interact with each other to minimize exposure to the aqueous environment, leading to self-association and the formation of soluble and insoluble aggregates.

Q2: What are the primary causes of this compound ADC aggregation during my experiments?

A2: Aggregation of this compound ADCs can be triggered by a variety of factors throughout the experimental workflow, from conjugation to storage. The primary drivers include:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the number of hydrophobic this compound molecules on the antibody surface, which is a major contributor to aggregation.

  • Suboptimal Formulation Conditions:

    • pH: If the buffer pH is near the isoelectric point (pI) of the ADC, the net charge of the molecule is minimized, reducing solubility and promoting aggregation.

    • Buffer Composition: The type and concentration of salts in the buffer can influence electrostatic interactions between ADC molecules.

  • Environmental Stress:

    • Temperature: Elevated temperatures can induce conformational changes in the antibody, exposing hydrophobic regions and leading to aggregation.

    • Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation.

    • Mechanical Stress: Agitation or shear stress during handling and processing can also contribute to aggregation.

  • High ADC Concentration: Increased protein concentration can accelerate aggregation kinetics by increasing the frequency of intermolecular collisions.

  • Presence of Impurities: The presence of even small amounts of aggregated material can act as nuclei, seeding further aggregation.

Q3: My this compound ADC shows aggregation immediately after conjugation. What are the likely causes and how can I troubleshoot this?

A3: Immediate post-conjugation aggregation is a common issue, often stemming from the conjugation process itself. Here are the likely causes and troubleshooting steps:

  • Hydrophobicity of the Payload-Linker: The introduction of the hydrophobic this compound linker-payload is the most probable cause.

    • Troubleshooting:

      • Optimize DAR: Aim for the lowest DAR that still provides the desired efficacy.

      • Solid-Phase Conjugation: Consider immobilizing the antibody on a solid support during conjugation. This physically separates the ADC molecules, preventing them from aggregating as they become more hydrophobic.

  • Use of Organic Co-solvents: Organic solvents like DMSO, often used to dissolve the this compound linker-payload, can denature the antibody if the final concentration is too high.

    • Troubleshooting: Keep the final concentration of the organic co-solvent to a minimum (typically below 10%).

  • Reaction Buffer Conditions: The pH and composition of the conjugation buffer can impact antibody stability.

    • Troubleshooting: Ensure the pH of the reaction buffer is optimal for both the conjugation chemistry and the stability of the antibody.

Q4: I am observing a gradual increase in this compound ADC aggregation during storage. What are the best practices for formulation to ensure long-term stability?

A4: Gradual aggregation during storage points to issues with the formulation's ability to stabilize the ADC over time. The following are best practices for developing a stable formulation:

  • Optimize Buffer pH and Strength: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability. Typically, a pH range of 5.0 to 7.0 is investigated.

  • Utilize Stabilizing Excipients:

    • Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are effective at preventing surface-induced aggregation and aggregation due to mechanical stress.

    • Sugars and Polyols: Sucrose, trehalose, and mannitol (B672) can act as cryoprotectants and lyoprotectants, stabilizing the ADC during freeze-thaw cycles and in lyophilized formulations.

    • Amino Acids: Arginine and glycine (B1666218) can help to suppress aggregation by shielding hydrophobic patches and minimizing protein-protein interactions.

  • Control Storage Conditions: Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations and -20°C or -80°C for frozen or lyophilized forms). Protect from light, as some payloads can be photosensitive.

Data Presentation

Table 1: Illustrative Data on the Effect of pH on this compound ADC Aggregation

This table provides example data demonstrating how pH can influence the percentage of high molecular weight (%HMW) species, or aggregates, in a this compound ADC formulation after storage under accelerated stress conditions.

Buffer SystempHInitial %HMW (T=0)%HMW after 2 weeks at 40°C
Acetate4.51.2%8.5%
Acetate5.01.1%4.2%
Histidine5.51.0%2.5%
Histidine6.01.1%3.8%
Phosphate6.51.3%6.7%
Phosphate7.01.5%9.1%

Note: This is illustrative data based on general trends observed for ADC stability. Actual results will vary depending on the specific antibody and formulation.

Table 2: Example of Excipient Screening to Mitigate this compound ADC Aggregation

This table illustrates the effect of different stabilizing excipients on the aggregation of a this compound ADC formulation subjected to thermal stress.

FormulationExcipientConcentration%HMW after 1 week at 40°C
ControlNone-7.8%
APolysorbate 200.02% (w/v)4.1%
BPolysorbate 800.02% (w/v)4.3%
CSucrose5% (w/v)5.2%
DArginine100 mM3.9%
EPolysorbate 20 + Sucrose0.02% + 5%2.8%

Note: This is illustrative data. The optimal excipient and concentration must be determined empirically for each specific this compound ADC.

Experimental Protocols

Protocol 1: Quantification of this compound ADC Aggregates by Size Exclusion Chromatography (SEC)

Objective: To separate and quantify soluble high molecular weight (HMW) species (aggregates) from the monomeric this compound ADC.

Materials:

  • This compound ADC sample

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å, Waters ACQUITY UPLC BEH200 SEC)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase: A buffered solution, typically phosphate-buffered saline (PBS) at a pH between 6.8 and 7.4. For some ADCs, the addition of a small amount of organic modifier (e.g., isopropanol) may be necessary to reduce hydrophobic interactions with the column stationary phase.

  • 0.22 µm syringe filters

Methodology:

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a standard HPLC column) until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation:

    • Thaw the this compound ADC sample on ice if frozen.

    • Dilute the sample to a suitable concentration (e.g., 1 mg/mL) with the mobile phase.

    • If necessary, filter the diluted sample through a 0.22 µm syringe filter to remove any large particulates.

  • Injection: Inject a fixed volume of the prepared sample (e.g., 20 µL) onto the equilibrated column.

  • Data Acquisition: Run the chromatogram for a sufficient time to allow for the elution of the monomer and any potential fragments. The aggregates (HMW species) will elute first, followed by the monomer, and then any lower molecular weight species (fragments).

  • Data Analysis:

    • Integrate the peak areas for all species detected in the chromatogram.

    • Calculate the percentage of HMW species using the following formula: %HMW = (Area of HMW peaks / Total area of all peaks) x 100

Protocol 2: Analysis of this compound ADC Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution and polydispersity of a this compound ADC sample as an indicator of aggregation.

Materials:

  • This compound ADC sample

  • DLS instrument

  • Low-volume quartz cuvette

  • 0.22 µm syringe filters

  • Formulation buffer

Methodology:

  • Instrument Setup: Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration suitable for DLS analysis (typically 0.5-2.0 mg/mL) using the formulation buffer.

    • Filter the diluted sample directly into the clean cuvette using a 0.22 µm syringe filter to remove dust and other extraneous particles.

  • Measurement:

    • Place the cuvette in the DLS instrument.

    • Set the measurement parameters, including the temperature and the number of acquisitions.

    • Allow the sample to equilibrate to the set temperature for a few minutes before starting the measurement.

    • Initiate the data collection.

  • Data Analysis:

    • The DLS software will generate a size distribution profile, typically presented as an intensity-weighted distribution.

    • Analyze the following parameters:

      • Mean Hydrodynamic Radius (Rh): An increase in the mean Rh compared to a known monomeric standard indicates the presence of aggregates.

      • Polydispersity Index (PDI): A PDI value below 0.2 generally indicates a monodisperse sample (predominantly monomer). A higher PDI suggests a heterogeneous sample with multiple species, including aggregates.

      • Presence of Multiple Peaks: The appearance of a second peak at a larger size is a direct indication of aggregation.

Mandatory Visualizations

ADC_Aggregation_Pathway This compound ADC Aggregation Pathway cluster_Monomer Stable Monomer cluster_Stress Stress Factors cluster_Unfolded Unfolding cluster_Aggregation Aggregation Monomer This compound ADC Monomer Stress High Temperature pH Shift Mechanical Stress High Concentration Unfolded Partially Unfolded Monomer Monomer->Unfolded Conformational Change Stress->Unfolded Induces Soluble Soluble Aggregates (Dimers, Trimers) Unfolded->Soluble Self-Association Insoluble Insoluble Aggregates (Precipitate) Soluble->Insoluble Further Growth

Caption: this compound ADC Aggregation Pathway.

Troubleshooting_Workflow Troubleshooting Workflow for this compound ADC Aggregation Start Aggregation Observed Q1 When is aggregation observed? Start->Q1 PostConj Immediately Post-Conjugation Q1->PostConj Immediately Storage During Storage Q1->Storage Gradually Troubleshoot_Conj Troubleshoot Conjugation - Optimize DAR - Minimize Co-solvent - Check Buffer pH PostConj->Troubleshoot_Conj Troubleshoot_Form Optimize Formulation - pH Screening - Excipient Screening - Optimize Storage Conditions Storage->Troubleshoot_Form Analyze Analyze Aggregation (SEC, DLS) Troubleshoot_Conj->Analyze Troubleshoot_Form->Analyze Result Aggregation Mitigated Analyze->Result

Caption: Troubleshooting Workflow for this compound ADC Aggregation.

Experimental_Workflow Experimental Workflow for Aggregation Analysis Sample This compound ADC Sample SEC Size Exclusion Chromatography (SEC) Sample->SEC DLS Dynamic Light Scattering (DLS) Sample->DLS SEC_Data Quantify % HMW (Aggregates) SEC->SEC_Data DLS_Data Determine Size Distribution & Polydispersity DLS->DLS_Data Interpretation Assess Aggregation State SEC_Data->Interpretation DLS_Data->Interpretation

Caption: Experimental Workflow for Aggregation Analysis.

References

Technical Support Center: Enhancing the Solubility of D8-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during the development of D8-Monomethyl Auristatin E (D8-MMAE) Antibody-Drug Conjugates (ADCs).

Troubleshooting Guide

This guide addresses specific issues related to this compound ADC solubility, offering potential causes and actionable solutions.

Issue 1: Observation of Precipitation or Aggregation During or After Conjugation

Potential Causes:

  • High Drug-to-Antibody Ratio (DAR): A higher DAR increases the overall hydrophobicity of the ADC, leading to a greater tendency for aggregation.[1] It is estimated that a DAR above 4 can significantly diminish ADC solubility.[1][2]

  • Hydrophobicity of the Linker-Payload: The inherent hydrophobicity of the this compound payload and certain linkers contributes to the propensity of the ADC to aggregate in aqueous solutions.[]

  • Inappropriate Buffer Conditions: Suboptimal pH or ionic strength of the buffer can promote protein-protein interactions and lead to aggregation. For example, electrostatic shielding in high salt concentrations can reduce the solubility of high DAR species.

  • Use of Organic Solvents: Solvents used to dissolve the hydrophobic linker-payload during conjugation can disrupt the antibody's structure, leading to the formation of aggregates.

Troubleshooting Workflow

Troubleshooting_ADC_Aggregation Start Start: ADC Aggregation Observed Check_DAR 1. Analyze Drug-to-Antibody Ratio (DAR) Start->Check_DAR DAR_High Is DAR > 4? Check_DAR->DAR_High Optimize_DAR Action: Optimize conjugation to lower DAR DAR_High->Optimize_DAR Yes Buffer_Screen 2. Screen Buffer Conditions (pH, Excipients) DAR_High->Buffer_Screen No SEC_Analysis 4. Characterize Aggregates by SEC Optimize_DAR->SEC_Analysis Add_Excipients Action: Add excipients (e.g., Arginine, Proline) to increase solubility Buffer_Screen->Add_Excipients Linker_Modification 3. Evaluate Linker-Payload Hydrophilicity Add_Excipients->Linker_Modification Use_Hydrophilic_Linker Action: Incorporate hydrophilic linkers (e.g., PEG, sulfonates) Linker_Modification->Use_Hydrophilic_Linker Use_Hydrophilic_Linker->SEC_Analysis End End: Soluble ADC SEC_Analysis->End

Caption: Troubleshooting workflow for ADC aggregation.

Solutions:

StrategyDescriptionKey Considerations
Optimize DAR Reduce the average DAR to decrease the overall hydrophobicity of the ADC.A lower DAR may impact efficacy; a balance between solubility and potency is crucial.
Buffer Screening Empirically test different buffer systems (e.g., varying pH and ionic strength) to identify conditions that minimize aggregation.Antibody drugs are stable over narrow pH ranges. Lower pH can induce cleavage, while higher pH can cause aggregation.
Use of Excipients Incorporate solubility-enhancing excipients into the formulation. Amino acids like arginine and proline can prevent aggregation and unfolding. Surfactants such as polysorbates can be used as protective agents during freeze-thaw cycles.The concentration of excipients must be optimized to avoid negatively impacting the stability and activity of the ADC.
Hydrophilic Linkers Utilize linkers containing hydrophilic moieties such as polyethylene (B3416737) glycol (PEG), sulfonates, or chito-oligosaccharides. These can counteract the hydrophobicity of the payload.The linker must maintain stability in circulation and allow for efficient payload release at the target site.
Site-Specific Conjugation Employ conjugation technologies that attach the linker-payload to specific sites on the antibody. This results in a more homogeneous product with potentially improved solubility and stability compared to traditional stochastic conjugation methods.Requires antibody engineering or specialized conjugation chemistry.
Issue 2: Poor Solubility of this compound Linker-Payload in Aqueous Buffers

Potential Cause:

  • This compound and many compatible linkers are highly hydrophobic and have limited solubility in aqueous solutions.

Solutions:

  • Initial Reconstitution in Organic Solvent: Reconstitute the this compound linker-payload in a minimal amount of an organic solvent such as DMSO, ethanol, or dimethylformamide before diluting it further in an aqueous buffer.

  • Use of Co-solvents: Carefully introduce co-solvents into the final formulation. The concentration must be low enough to not compromise the stability of the antibody.

  • Encapsulation Technologies: For highly problematic payloads, consider using nanocarriers like liposomes or polymer nanoparticles to encapsulate the hydrophobic drug, which can significantly improve its water solubility and biocompatibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from MMAE?

This compound is a deuterated form of Monomethyl auristatin E (MMAE). In this compound, some hydrogen atoms are replaced by deuterium, a heavier isotope of hydrogen. This modification can enhance the metabolic stability and pharmacokinetic profile of the molecule, potentially leading to improved therapeutic efficacy and reduced clearance compared to standard MMAE.

Q2: Why do this compound ADCs have solubility issues?

The solubility challenges of this compound ADCs stem primarily from the hydrophobic nature of the MMAE payload. Attaching multiple hydrophobic this compound molecules to an antibody increases the overall hydrophobicity of the resulting ADC, which can lead to aggregation and precipitation in aqueous environments. This issue is often exacerbated at higher drug-to-antibody ratios (DARs).

Q3: How does the Drug-to-Antibody Ratio (DAR) impact the solubility of my this compound ADC?

The DAR has a significant effect on ADC solubility. A higher DAR introduces more hydrophobic small molecules onto the antibody, increasing the conjugate's overall hydrophobicity and its propensity to aggregate. Research suggests that a DAR exceeding 4 can lead to diminished solubility. Therefore, optimizing the DAR is a critical step in developing a stable and soluble ADC.

Q4: What role does the linker play in the solubility of this compound ADCs?

The linker chemistry significantly influences the physicochemical properties of the ADC. Using hydrophobic linkers can worsen solubility issues. Conversely, incorporating hydrophilic linkers, such as those containing PEG, sulfonate groups, or chito-oligosaccharides, can help to offset the hydrophobicity of this compound, thereby improving the solubility and stability of the ADC.

Conceptual Overview of Solubility Enhancement Strategies

Solubility_Enhancement Core_Problem Core Problem: Hydrophobic this compound Payload High_DAR Contributing Factor: High DAR Core_Problem->High_DAR Hydrophobic_Linker Contributing Factor: Hydrophobic Linker Core_Problem->Hydrophobic_Linker Formulation Contributing Factor: Suboptimal Formulation Core_Problem->Formulation Solution_Site_Specific Solution: Site-Specific Conjugation Core_Problem->Solution_Site_Specific Solution_DAR Solution: Optimize & Lower DAR High_DAR->Solution_DAR Solution_Linker Solution: Incorporate Hydrophilic Linker (e.g., PEGylation) Hydrophobic_Linker->Solution_Linker Solution_Formulation Solution: Formulation Optimization (e.g., add excipients) Formulation->Solution_Formulation Outcome Desired Outcome: Improved this compound ADC Solubility & Stability Solution_DAR->Outcome Solution_Linker->Outcome Solution_Formulation->Outcome Solution_Site_Specific->Outcome

Caption: Strategies to improve this compound ADC solubility.

Q5: What analytical techniques are recommended for assessing the solubility and aggregation of my this compound ADC?

Several techniques can be used to characterize your ADC:

  • Size-Exclusion Chromatography (SEC): To separate and quantify monomers, dimers, and higher molecular weight aggregates.

  • Dynamic Light Scattering (DLS): To measure the size distribution of particles in solution and detect the presence of aggregates.

  • UV-Vis Spectroscopy: To determine the protein concentration of the soluble fraction after centrifugation of a sample.

  • Hydrophobic Interaction Chromatography (HIC): To assess the hydrophobicity profile of the ADC. A shift towards a more hydrophilic profile can indicate improved solubility characteristics.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

This protocol determines the equilibrium solubility of a this compound ADC in a given formulation buffer.

Materials:

  • Purified this compound ADC

  • Formulation buffer (e.g., histidine buffer with and without excipients)

  • Microcentrifuge tubes

  • High-speed microcentrifuge

  • UV-Vis spectrophotometer

Methodology:

  • Sample Preparation: Prepare supersaturated solutions of the this compound ADC in the test buffer(s). This can be achieved by concentrating the ADC or by adding a small amount of a concentrated stock solution.

  • Equilibration: Gently agitate the solutions at a controlled temperature (e.g., 25°C) for 24-48 hours to allow them to reach equilibrium.

  • Separation of Insoluble ADC: Centrifuge the samples at high speed (>10,000 x g) for 30 minutes to pellet any precipitated ADC.

  • Quantification of Soluble ADC: Carefully collect the supernatant and measure the protein concentration using UV-Vis spectroscopy at 280 nm. The resulting concentration represents the equilibrium solubility of the ADC in that buffer.

Protocol 2: Characterization of Aggregation by Size-Exclusion Chromatography (SEC)

This protocol quantifies the percentage of monomeric, dimeric, and high-molecular-weight species (HMWS) of a this compound ADC.

Materials:

  • Purified this compound ADC sample

  • SEC column suitable for monoclonal antibodies

  • HPLC system with a UV detector

  • Mobile phase (e.g., phosphate-buffered saline)

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection: Inject a defined amount of the this compound ADC sample onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

  • Data Analysis: Integrate the peak areas corresponding to the HMWS, dimer, and monomer. Calculate the percentage of each species relative to the total peak area to determine the aggregation level of the sample.

By systematically applying these troubleshooting strategies and analytical methods, researchers can effectively address the solubility challenges associated with this compound ADCs, leading to the development of more stable and effective cancer therapeutics.

References

Technical Support Center: Strategies to Reduce Premature Linker Cleavage of D8-MMAF Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of D8-MMAF antibody-drug conjugates (ADCs), with a specific focus on mitigating premature linker cleavage.

A Note on D8-MMAF: D8-MMAF is a deuterated form of MMAF (monomethyl auristatin F), a potent anti-tubulin agent used as a cytotoxic payload in ADCs. The strategies outlined in this guide for reducing premature linker cleavage are based on established principles for MMAF and other ADC payloads and are considered directly applicable to D8-MMAF ADCs. The primary determinant of premature cleavage is the stability of the linker chemistry, which is independent of the isotopic labeling of the payload.

Frequently Asked Questions (FAQs)

1. What is premature linker cleavage and why is it a concern?

Premature linker cleavage refers to the unintended release of the cytotoxic payload (D8-MMAF) from the antibody backbone before the ADC reaches its target tumor cells. This is a significant concern for several reasons:

  • Off-target Toxicity: The released, highly potent D8-MMAF can indiscriminately kill healthy cells, leading to systemic toxicity and adverse side effects in preclinical models and potentially in patients.[1][2][3][4]

  • Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the cytotoxic agent reaches the tumor site, diminishing the ADC's anti-cancer activity.[3]

  • Altered Pharmacokinetics: Premature cleavage can alter the pharmacokinetic (PK) profile of the ADC, potentially leading to faster clearance and reduced tumor exposure.

2. What are the primary factors that contribute to premature linker cleavage?

Several factors can influence the stability of the linker in an ADC:

  • Linker Chemistry: The intrinsic chemical stability of the linker is the most critical factor. Some linker types are inherently more susceptible to cleavage in the bloodstream than others.

  • Physiological Environment: The chemical and enzymatic environment of the bloodstream can promote linker cleavage. This includes plasma pH, the presence of reducing agents like glutathione, and circulating enzymes such as proteases and esterases.

  • Conjugation Site: The location where the linker-payload is attached to the antibody can impact stability. Conjugation to more solvent-exposed sites may increase susceptibility to cleavage.

  • Payload Hydrophobicity: Highly hydrophobic payloads can influence the overall properties of the ADC, potentially leading to aggregation and altered stability.

3. What are the main types of cleavable linkers and their stability considerations?

Cleavable linkers are designed to release the payload under specific conditions found within the tumor microenvironment or inside cancer cells. However, they can be susceptible to premature cleavage in circulation. Common types include:

  • Hydrazone Linkers: These are acid-labile linkers designed to cleave in the acidic environment of endosomes and lysosomes. However, they can exhibit instability at physiological pH (7.4) in the bloodstream.

  • Disulfide Linkers: These linkers are designed to be cleaved by reducing agents like glutathione, which are present at higher concentrations inside cells compared to the bloodstream. However, some level of reduction can still occur in circulation.

  • Peptide Linkers: These are cleaved by specific proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment or within lysosomes. While generally stable, some peptide sequences can be susceptible to cleavage by plasma proteases.

  • β-Glucuronide Linkers: These are cleaved by the enzyme β-glucuronidase, which is abundant in the tumor microenvironment and lysosomes. They generally exhibit high plasma stability.

Troubleshooting Guide: Addressing Premature Linker Cleavage

This guide provides a systematic approach to troubleshooting and mitigating premature linker cleavage of your D8-MMAF ADC.

Problem 1: High levels of free D8-MMAF detected in plasma/serum in in vitro or in vivo studies.

Possible Causes:

  • Linker Instability: The chosen linker chemistry is not sufficiently stable in the circulatory environment.

  • Inappropriate Linker for the Model System: For example, certain peptide linkers like Val-Cit can be cleaved by mouse carboxylesterase, leading to artificially high premature cleavage in murine models that may not be representative of human plasma.

  • Suboptimal Conjugation Site: The linker-payload is conjugated to a highly solvent-exposed site on the antibody, making it more susceptible to cleavage.

Solutions:

  • Optimize Linker Chemistry:

    • Switch to a More Stable Linker: Consider using a non-cleavable linker or a more stable cleavable linker technology. For instance, tandem-cleavage linkers that require two sequential enzymatic steps for payload release have shown enhanced plasma stability. "Exo-cleavable" linkers have also been designed to be resistant to undesired enzymatic cleavage.

    • Modify Existing Linker: For peptide linkers, altering the amino acid sequence can reduce susceptibility to plasma proteases. For example, incorporating a glutamic acid residue (e.g., Glu-Val-Cit) can decrease cleavage by certain rodent carboxylesterases.

  • Employ Site-Specific Conjugation: Utilize antibody engineering techniques to conjugate the D8-MMAF to specific, less solvent-exposed sites on the antibody. This can shield the linker from the surrounding environment and improve stability.

  • Incorporate Hydrophilic Spacers: Adding hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), to the linker can improve the ADC's solubility and pharmacokinetic profile, and in some cases, enhance linker stability.

Problem 2: Inconsistent or variable drug-to-antibody ratio (DAR) during stability studies.

Possible Causes:

  • Analytical Variability: The methods used to measure DAR (e.g., HIC-HPLC, LC-MS) may have inherent variability.

  • ADC Aggregation: Hydrophobic interactions, potentially exacerbated by the D8-MMAF payload, can lead to ADC aggregation, which can interfere with analytical measurements and impact stability.

  • Thiol-Maleimide Instability: If a maleimide-based linker was used for conjugation to cysteine residues, the resulting thioether bond can be unstable and undergo a retro-Michael reaction, leading to deconjugation.

Solutions:

  • Optimize Analytical Methods: Ensure that your analytical methods are validated for robustness and reproducibility. Use appropriate controls and standards.

  • Address Aggregation:

    • Formulation Optimization: Evaluate the impact of pH, buffer composition, and excipients on ADC stability. Storing the ADC at low temperatures and protecting it from light can also prevent degradation.

    • Hydrophilic Linkers: As mentioned previously, incorporating hydrophilic linkers can reduce aggregation.

  • Stabilize Thiol-Maleimide Linkage: If using maleimide (B117702) chemistry, consider strategies to stabilize the linkage, such as promoting the hydrolysis of the thiosuccinimide ring, which makes the bond resistant to the retro-Michael reaction.

Quantitative Data Summary

The following tables summarize quantitative data on the plasma stability of different ADC linker technologies. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions.

Table 1: Comparison of Plasma Stability for Different Cleavable Linker Types

Linker TypeCleavage MechanismReported Plasma Half-life (t½)Key ConsiderationsReferences
HydrazonepH-sensitive (acidic)Variable (can be low)Stability is highly dependent on the specific hydrazone structure.
DisulfideReduction (e.g., Glutathione)Generally moderate to highStability can be modulated by steric hindrance around the disulfide bond.
Peptide (Val-Cit)Protease-cleavable (e.g., Cathepsin B)High in human plasmaCan be susceptible to cleavage by rodent carboxylesterases.
β-GlucuronideEnzyme-cleavable (β-glucuronidase)HighDependent on the presence of β-glucuronidase in the target environment.

Table 2: Impact of Linker Modification on Stability in Mouse Plasma

Linker TypeADC Construct% Intact ADC after 7 days in mouse plasmaReference
Standard PeptideADC with VC-PABC linkerLow (significant cleavage)
Modified PeptideADC with OHPAS linkerHigh (stable)

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To assess the stability of a D8-MMAF ADC in plasma from different species (e.g., human, mouse, rat) over time.

Methodology:

  • ADC Incubation: Dilute the D8-MMAF ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma from each species. As a control, incubate the ADC in phosphate-buffered saline (PBS).

  • Time Points: Incubate the samples at 37°C. At predetermined time points (e.g., 0, 6, 24, 48, 72, 168 hours), collect aliquots.

  • Sample Storage: Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Analysis: Analyze the samples to quantify the amount of intact ADC and/or released D8-MMAF.

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use a sandwich ELISA to measure the concentration of total antibody and an ELISA that detects both the antibody and the payload to measure the concentration of intact ADC. The difference indicates the extent of deconjugation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to measure the average DAR of the ADC population over time. A decrease in the average DAR indicates linker cleavage. LC-MS/MS can also be used to specifically quantify the amount of free D8-MMAF in the plasma.

Protocol 2: Lysosomal Cleavage Assay

Objective: To confirm that a cleavable linker is effectively cleaved by lysosomal enzymes.

Methodology:

  • Prepare Reaction Mixture: Prepare a reaction mixture containing the D8-MMAF ADC (e.g., 10 µM) in an appropriate assay buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT).

  • Add Lysosomal Fraction: Add a rat or human liver lysosomal fraction to the reaction mixture.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: Collect aliquots at various time points.

  • Analysis: Analyze the samples by LC-MS to detect and quantify the released D8-MMAF.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis ADC_Sample D8-MMAF ADC Sample Incubate Incubate at 37°C ADC_Sample->Incubate Plasma Plasma (Human, Mouse, Rat) Plasma->Incubate PBS_Control PBS Control PBS_Control->Incubate Time_Points Collect Aliquots at Time Points (0-168h) Incubate->Time_Points Freeze Freeze at -80°C Time_Points->Freeze ELISA ELISA (Total Ab, Intact ADC) Freeze->ELISA LCMS LC-MS (Average DAR, Free Payload) Freeze->LCMS

Caption: Experimental workflow for in vitro plasma stability assessment of a D8-MMAF ADC.

troubleshooting_flowchart start High Premature Linker Cleavage Observed cause1 Is the linker chemistry known to be unstable? start->cause1 solution1a Switch to a more stable linker (e.g., non-cleavable, tandem-cleavage). cause1->solution1a Yes cause2 Is a species-specific enzyme (e.g., mouse Ces1C) responsible? cause1->cause2 No solution1b Modify the existing linker (e.g., alter peptide sequence). solution2 Test in human plasma or use knockout animal models. Consider linker modification. cause2->solution2 Yes cause3 Is the conjugation site suboptimal? cause2->cause3 No solution3 Employ site-specific conjugation to a less solvent-exposed residue. cause3->solution3 Yes cause4 Is ADC aggregation a contributing factor? cause3->cause4 No solution4 Optimize formulation (pH, excipients). Incorporate hydrophilic linkers. cause4->solution4 Yes

Caption: Troubleshooting flowchart for addressing premature linker cleavage of D8-MMAF ADCs.

References

Technical Support Center: D8-MMAE ADC Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D8-Monomethyl Auristatin E (MMAE) Antibody-Drug Conjugate (ADC) manufacturing. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis, purification, characterization, and handling of D8-MMAE ADCs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard MMAE?

A1: this compound is a deuterated form of MMAE, a potent anti-tubulin agent used as a cytotoxic payload in ADCs. In this compound, eight hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen.[1] This isotopic labeling makes this compound useful as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of MMAE in biological matrices.[2][3][4] Deuteration can also potentially alter the metabolic profile of the molecule, which may lead to improved stability and pharmacokinetics compared to non-deuterated MMAE.[1]

Q2: We are observing significant aggregation and precipitation of our this compound ADC, particularly at higher drug-to-antibody ratios (DAR). What are the primary causes?

A2: Aggregation is a common challenge in ADC manufacturing, especially with hydrophobic payloads like MMAE. The primary causes include:

  • Increased Hydrophobicity: The MMAE payload is hydrophobic. As the DAR increases, the overall hydrophobicity of the ADC molecule rises, promoting intermolecular hydrophobic interactions that lead to aggregation.

  • Unfavorable Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact ADC stability. For instance, if the pH is near the isoelectric point of the antibody, solubility can decrease, leading to aggregation.

  • Conjugation Process Conditions: The use of organic co-solvents to dissolve the hydrophobic payload-linker during conjugation can stress the antibody, potentially causing denaturation and aggregation. Temperature is also a critical factor; higher temperatures can increase the rate of aggregation.

  • Mechanical Stress: Physical stresses such as vigorous shaking or vortexing can induce aggregation.

Q3: How does a higher DAR with a hydrophobic payload like this compound affect the in vivo performance of an ADC?

A3: While a higher DAR is often pursued to increase ADC potency, it can have detrimental effects on its in vivo performance. High DAR ADCs with hydrophobic payloads frequently exhibit accelerated plasma clearance. This rapid clearance reduces the systemic exposure of the tumor to the ADC, which can diminish its overall anti-tumor efficacy and lead to a narrower therapeutic window. Therefore, the optimal DAR must be empirically determined, balancing potency with favorable pharmacokinetic properties.

Q4: What are the primary challenges in the analytical characterization of this compound ADCs?

A4: The characterization of this compound ADCs is complex due to their heterogeneous nature. Key challenges include:

  • Heterogeneity: The conjugation process typically yields a mixture of ADC species with different DARs (e.g., DAR 0, 2, 4, 6, 8), as well as unconjugated antibody.

  • Aggregation: The presence of high molecular weight species or aggregates needs to be accurately quantified as it can impact efficacy and safety.

  • Linker Instability: The linker connecting the this compound to the antibody can be unstable, potentially leading to premature release of the payload, which can cause off-target toxicity.

  • Complex Analytics: A comprehensive suite of analytical methods is required to assess critical quality attributes, including DAR, aggregate and fragment levels, charge variants, and the amount of free payload.

Troubleshooting Guides

Issue 1: ADC Aggregation

Symptom: Appearance of high molecular weight (HMW) species in size exclusion chromatography (SEC), visible precipitation, or turbidity.

Potential Cause Troubleshooting Steps
High Hydrophobicity at High DAR Empirically determine the optimal DAR that balances potency and stability. A lower DAR may be necessary. Consider using hydrophilic linkers or PEGylation to mitigate hydrophobicity.
Unfavorable Buffer Conditions Conduct a formulation screening study to identify the optimal buffer system, evaluating different pH levels and ionic strengths. Use excipients like arginine, glycine, sucrose, or polysorbates to stabilize the ADC.
Stressful Conjugation Conditions Optimize the conjugation reaction by minimizing the amount of organic co-solvent. Perform the reaction at a controlled, lower temperature (e.g., 4°C) to reduce thermal stress.
Inefficient Purification Optimize the flow rate during chromatography to minimize shear stress. Consider alternative purification methods like tangential flow filtration (TFF) if aggregation is consistently observed after a specific chromatography step.
Improper Storage Store the ADC at the recommended temperature and protect it from light, especially if the payload or linker is photosensitive. Avoid repeated freeze-thaw cycles.
Issue 2: Low or Inconsistent Drug-to-Antibody Ratio (DAR)

Symptom: The average DAR determined by analytical methods is lower than the target or varies significantly between batches.

Potential Cause Troubleshooting Steps
Incomplete Antibody Reduction Ensure complete reduction of interchain disulfide bonds by optimizing the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature. A 10-20 fold molar excess of TCEP is a common starting point.
Inefficient Conjugation Reaction Optimize the molar ratio of the this compound linker-payload to the antibody. Ensure the pH of the reaction buffer is optimal for the specific linker chemistry.
Linker-Payload Instability Use freshly prepared linker-payload solution for conjugation. Protect the solution from light if it is light-sensitive.
Inaccurate DAR Measurement Verify the accuracy of the analytical method used for DAR determination (e.g., HIC, RP-HPLC, LC-MS). Ensure proper method validation.

Quantitative Data Summary

Table 1: Effect of Drug-to-Antibody Ratio (DAR) on ADC Properties

DAR Relative Hydrophobicity (HIC Retention Time) In Vivo Clearance Rate Therapeutic Index
2LowerSlowerPotentially Higher
4ModerateModerateOften Optimal
8HigherFasterPotentially Lower

Note: This table presents a generalized trend. The optimal DAR is specific to each ADC and should be determined experimentally.

Experimental Protocols

Protocol 1: Determination of Average DAR by Hydrophobic Interaction Chromatography (HIC)

Objective: To separate and quantify the different drug-loaded species of a this compound ADC to calculate the average DAR.

Materials:

  • HIC column (e.g., TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • ADC sample

Methodology:

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of 1 mg/mL in Mobile Phase A.

  • HPLC Setup:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Set the flow rate (e.g., 0.8 mL/min).

    • Set the UV detector to 280 nm.

  • Injection: Inject 20-50 µL of the prepared sample.

  • Gradient Elution: Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes) to elute the ADC species. Species with higher DARs are more hydrophobic and will elute later.

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of each species * DAR of that species) / Σ (Total Peak Area)

Protocol 2: Analysis of Free this compound by LC-MS/MS

Objective: To quantify the amount of unconjugated (free) this compound in the ADC preparation.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Reversed-phase C18 column

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

  • This compound standard for calibration curve

  • Internal Standard (e.g., a structural analog of MMAE)

  • ADC sample

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the ADC sample, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate the protein.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to an HPLC vial.

  • LC-MS/MS Setup:

    • Equilibrate the column with the initial mobile phase conditions.

    • Set up a gradient elution method to separate this compound from other components.

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Use specific precursor-to-product ion transitions for this compound and the internal standard. For MMAE, a common transition is m/z 718.6 → 686.5. A similar transition would be used for this compound.

  • Analysis:

    • Inject the prepared sample and the calibration standards.

    • Quantify the this compound concentration in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Visualizations

ADC_Manufacturing_Workflow This compound ADC Manufacturing and Troubleshooting Workflow cluster_mab Antibody Production cluster_payload Payload-Linker Synthesis cluster_conjugation Conjugation & Purification cluster_analysis Characterization cluster_troubleshooting Troubleshooting mAb_prod mAb Production mAb_pur mAb Purification mAb_prod->mAb_pur reduction Antibody Reduction mAb_pur->reduction payload_synth This compound Linker Synthesis conjugation Conjugation Reaction payload_synth->conjugation reduction->conjugation purification Purification (e.g., TFF, HIC) conjugation->purification ts_aggregation Aggregation Issues conjugation->ts_aggregation ts_dar Inconsistent DAR conjugation->ts_dar dar_analysis DAR Analysis (HIC) purification->dar_analysis aggregation_analysis Aggregation (SEC) purification->aggregation_analysis free_drug_analysis Free Payload (LC-MS) purification->free_drug_analysis purification->ts_aggregation dar_analysis->ts_dar aggregation_analysis->ts_aggregation ts_stability Stability Problems

Caption: this compound ADC Manufacturing and Troubleshooting Workflow.

Aggregation_Troubleshooting_Logic Logic Diagram for Troubleshooting ADC Aggregation start Aggregation Observed check_dar Is DAR high? start->check_dar check_buffer Are buffer conditions (pH, ionic strength) optimal? check_dar->check_buffer No solution_dar Optimize DAR: Lower if necessary check_dar->solution_dar Yes check_process Are conjugation/purification conditions mild? check_buffer->check_process Yes solution_buffer Screen for optimal buffer and excipients check_buffer->solution_buffer No solution_process Optimize process: Lower temperature, gentler purification check_process->solution_process No end Aggregation Minimized check_process->end Yes solution_dar->check_buffer solution_buffer->check_process solution_process->end

Caption: Logic Diagram for Troubleshooting ADC Aggregation.

References

Technical Support Center: D8-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the therapeutic index of D8-Monomethyl Auristatin E (D8-MMAE) based Antibody-Drug Conjugates (ADCs). This compound is a deuterated form of the potent microtubule inhibitor MMAE, a modification that can enhance its metabolic stability and pharmacokinetic profile.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard MMAE?

A1: this compound is a deuterated version of Monomethyl Auristatin E (MMAE), a highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2][3] In this compound, several hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen. This modification can improve the metabolic stability of the molecule, potentially leading to reduced clearance and an improved pharmacokinetic profile compared to the non-deuterated form.[1]

Q2: What is the therapeutic index (TI) and why is it the most critical parameter for an ADC?

A2: The therapeutic index (TI) is a measure of a drug's relative safety, calculated as the ratio between the dose that produces toxicity and the dose that produces a therapeutic effect. For ADCs, this is often expressed as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Efficacious Dose (MED). A wide therapeutic index is highly desirable as it signifies a larger dosage range that is effective without causing unacceptable levels of toxicity. Improving the TI is a primary goal in ADC development, as it allows for a more effective anti-tumor response while minimizing harm to healthy tissues.

Q3: What are the primary factors that influence the therapeutic index of a this compound ADC?

A3: The therapeutic index of a this compound ADC is a multifactorial parameter influenced by:

  • Linker Stability: The linker must be stable in systemic circulation to prevent premature release of the this compound payload, which is a major cause of off-target toxicity.

  • Drug-to-Antibody Ratio (DAR): The number of this compound molecules conjugated to each antibody affects the ADC's potency, hydrophobicity, clearance rate, and toxicity profile.

  • Antibody Specificity and Affinity: The monoclonal antibody must bind with high specificity to tumor-associated antigens that are minimally expressed on healthy tissues to avoid on-target, off-tumor toxicity.

  • Hydrophilicity: The overall hydrophilicity of the ADC, often modulated by the linker, can impact its pharmacokinetic properties, reduce aggregation, and minimize non-specific uptake by healthy tissues.

Q4: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?

A4: The DLTs for MMAE-based ADCs are primarily due to the cytotoxic effect of the payload on rapidly dividing healthy cells. Common toxicities include:

  • Neutropenia: A significant reduction in neutrophils, which increases the risk of infection. This is often caused by the effect of MMAE on hematopoietic progenitor cells.

  • Peripheral Neuropathy: Nerve damage that can cause weakness, numbness, and pain.

  • Thrombocytopenia: A decrease in platelets, which can lead to bruising and bleeding.

Troubleshooting Guide

This section addresses common experimental issues encountered when developing this compound ADCs and provides actionable steps for resolution.

Issue 1: High Off-Target Toxicity in Preclinical Models
  • Symptoms: Significant body weight loss, severe neutropenia, or other signs of distress in animal models at doses required for tumor efficacy. Unexpected cytotoxicity observed in antigen-negative cell lines in vitro.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Action & Experimental Protocol
Premature Payload Release due to Linker Instability 1. Assess Linker Stability: Conduct an in vitro plasma stability assay to quantify the rate of this compound release. An unstable linker will show significant payload release over a period of several days. 2. Re-engineer the Linker: If the linker is unstable, consider a more stable design. For example, non-cleavable linkers like SMCC offer higher plasma stability compared to some cleavable linkers.
High Drug-to-Antibody Ratio (DAR) 1. Optimize the DAR: High DAR values (e.g., >8) can increase hydrophobicity, leading to faster clearance and non-specific uptake by organs like the liver. Aim for a lower, more homogeneous DAR (e.g., 2 or 4), which often provides a better therapeutic window. 2. Use Site-Specific Conjugation: Employ conjugation technologies that produce a homogeneous ADC population with a defined DAR.
Hydrophobicity of the ADC 1. Increase Hydrophilicity: Incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker. This can improve the ADC's pharmacokinetic profile and reduce non-specific tissue accumulation. 2. Formulation Optimization: Screen different formulations to minimize aggregation, which can be exacerbated by hydrophobicity.
Non-Specific ADC Uptake 1. Evaluate Non-Specific Binding: Use a non-targeting control ADC (an ADC with the same this compound and linker but an antibody that does not bind to the target) to assess non-specific uptake and toxicity. 2. Modify the Antibody: If non-specific uptake is mediated by Fc receptors on healthy cells, consider engineering the Fc region of the antibody to reduce this binding.
Issue 2: Poor In Vivo Efficacy Despite High In Vitro Potency
  • Symptoms: The ADC demonstrates potent cytotoxicity against target cancer cell lines in culture but fails to induce significant tumor regression in xenograft models.

  • Potential Causes & Troubleshooting Steps:

Potential Cause Recommended Action & Experimental Protocol
Rapid ADC Clearance 1. Perform Pharmacokinetic (PK) Studies: Analyze the ADC concentration in plasma over time in animal models. Rapid clearance will result in insufficient drug exposure at the tumor site. 2. Reduce Hydrophobicity: As with toxicity, high DAR and a hydrophobic linker-payload can lead to rapid clearance. Optimize these parameters to prolong circulation time.
Poor Tumor Penetration 1. Analyze ADC Biodistribution: Use radiolabeled or fluorescently-tagged ADCs to visualize their accumulation in the tumor versus healthy organs. 2. Optimize Antibody Affinity: Very high-affinity antibodies can sometimes lead to a "binding site barrier," where the ADC is trapped at the tumor periphery and fails to penetrate deeper. A lower-affinity antibody may achieve more uniform tumor distribution and a better therapeutic index.
Insufficient Payload Release in the Tumor 1. Verify the Release Mechanism: If using a cleavable linker, ensure that the necessary enzymes (e.g., cathepsins) are present and active in the target tumor microenvironment. 2. Quantify Intratumoral Payload: Measure the concentration of released this compound within tumor tissue using LC-MS/MS. This can confirm whether the payload is being effectively liberated from the ADC at the site of action.

Key Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC linker and quantify the rate of premature payload release in plasma.

Materials:

  • This compound ADC

  • Pooled plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system

Procedure:

  • Dilute the ADC to a final concentration of 100 µg/mL in plasma.

  • Incubate the samples at 37°C.

  • Collect aliquots at multiple time points (e.g., 0, 8, 24, 48, 96, and 168 hours).

  • At each time point, process the plasma samples to precipitate proteins and extract the released this compound payload.

  • Analyze the extracted samples using a validated LC-MS/MS method to quantify the concentration of free this compound.

  • Calculate the percentage of released payload at each time point relative to the total potential payload.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To measure the average DAR and assess the distribution of drug-conjugated species in the ADC preparation.

Method: Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.

Materials:

  • This compound ADC

  • HIC column

  • HPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7)

  • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7)

Procedure:

  • Equilibrate the HIC column with Mobile Phase A.

  • Inject the ADC sample onto the column.

  • Elute the ADC species using a descending salt gradient (from Mobile Phase A to Mobile Phase B). Species with higher DAR are more hydrophobic and will elute later.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each species × DAR of that species) / Σ (Total Peak Area)

Visualizations

Diagram 1: Troubleshooting Workflow for Poor Therapeutic Index

G Start Start: Poor Therapeutic Index Observed CheckToxicity High Off-Target Toxicity? Start->CheckToxicity CheckEfficacy Poor In Vivo Efficacy? CheckToxicity->CheckEfficacy No LinkerStability Assess Linker Stability (Plasma Assay) CheckToxicity->LinkerStability Yes CheckPK Assess Pharmacokinetics (PK Study) CheckEfficacy->CheckPK Yes Solution Improved Therapeutic Index CheckEfficacy->Solution No OptimizeDAR Optimize DAR (Aim for DAR 2-4) LinkerStability->OptimizeDAR IncreaseHydrophilicity Increase Hydrophilicity (Linker Modification) OptimizeDAR->IncreaseHydrophilicity IncreaseHydrophilicity->Solution CheckBiodistribution Check Biodistribution & Tumor Penetration CheckPK->CheckBiodistribution CheckBiodistribution->OptimizeDAR

Caption: A decision tree for troubleshooting a poor therapeutic index in this compound ADCs.

Diagram 2: Mechanism of Action and Off-Target Toxicity of MMAE

G cluster_circulation Systemic Circulation cluster_target_cell Target Cancer Cell cluster_healthy_cell Healthy Cell ADC ADC (Antibody-Linker-D8-MMAE) FreeMMAE Prematurely Released This compound ADC->FreeMMAE Linker Instability Receptor Tumor Antigen ADC->Receptor Specific Binding Uptake Non-Specific Uptake or Diffusion FreeMMAE->Uptake Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Internalization ReleasedMMAE_Target Released this compound Lysosome->ReleasedMMAE_Target Linker Cleavage Apoptosis Apoptosis ReleasedMMAE_Target->Apoptosis Tubulin Inhibition Toxicity Off-Target Toxicity Uptake->Toxicity Tubulin Inhibition

Caption: MMAE ADC mechanism and pathway to off-target toxicity via premature payload release.

Diagram 3: Logical Relationships in ADC Parameter Optimization

G DAR Drug-to-Antibody Ratio (DAR) Hydrophobicity Hydrophobicity DAR->Hydrophobicity Increases PK Pharmacokinetics (Clearance) Hydrophobicity->PK Increases (Faster Clearance) Toxicity Off-Target Toxicity PK->Toxicity Can Increase (Non-specific Uptake) Efficacy Efficacy PK->Efficacy Decreases TI Therapeutic Index Toxicity->TI Decreases Efficacy->TI Increases Linker Linker Stability & Hydrophilicity Linker->PK Improves (Slower Clearance) Linker->Toxicity Decreases (If Stable/Hydrophilic)

Caption: Interplay of key parameters in optimizing the therapeutic index of an ADC.

References

Technical Support Center: D8-Mmae Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D8-Mmae Antibody-Drug Conjugates (ADCs). The information is presented in a question-and-answer format to directly address common issues related to ADC deconjugation and stability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from standard MMAE?

A1: this compound (D8-Monomethyl auristatin E) is a deuterated form of the potent microtubule-inhibiting cytotoxic agent, MMAE.[1] In this compound, eight hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. This isotopic substitution can lead to improved metabolic stability and altered pharmacokinetic properties compared to the non-deuterated form, potentially enhancing the therapeutic window of the ADC.[1]

Q2: What are the primary mechanisms of this compound ADC deconjugation?

A2: The primary mechanism of deconjugation for many ADCs, including those utilizing maleimide-based linkers, is a retro-Michael reaction. This chemical process results in the premature release of the drug-linker complex from the antibody. Additionally, enzymatic cleavage of the linker by proteases present in systemic circulation can also contribute to premature deconjugation, especially for certain cleavable linkers.

Q3: How does linker chemistry influence the stability of a this compound ADC?

A3: Linker chemistry is a critical determinant of ADC stability.[2] An ideal linker should be stable in circulation but allow for efficient cleavage and release of the payload at the target tumor site.[3] For maleimide-based conjugates, modifications to the linker that promote the hydrolysis of the succinimide (B58015) ring can effectively prevent the retro-Michael reaction, thereby increasing ADC stability. The choice between cleavable and non-cleavable linkers also significantly impacts stability, with non-cleavable linkers generally exhibiting higher plasma stability.[2]

Q4: What is the Drug-to-Antibody Ratio (DAR) and how does it affect ADC stability?

A4: The Drug-to-Antibody Ratio (DAR) represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that influences both the efficacy and stability of an ADC. While a higher DAR can increase potency, it can also lead to increased hydrophobicity, which may promote aggregation and faster clearance from circulation, thereby reducing overall stability.

Troubleshooting Guides

Issue 1: Premature deconjugation of this compound payload observed in plasma stability assays.

  • Question: We are observing significant release of our this compound payload during in vitro plasma incubation. What are the potential causes and how can we troubleshoot this?

  • Answer: Premature deconjugation in plasma is a common challenge. Here are some potential causes and troubleshooting steps:

    • Linker Instability: If you are using a maleimide-based linker, the primary cause is likely the retro-Michael reaction.

      • Solution: Consider linker designs that promote rapid hydrolysis of the thiosuccinimide ring to a more stable ring-opened form. This can be achieved by introducing specific chemical groups adjacent to the maleimide.

    • Enzymatic Cleavage: If you are using a cleavable linker, it may be susceptible to premature cleavage by plasma proteases.

      • Solution: Evaluate the stability of your linker in plasma from different species (e.g., human, mouse, rat) as protease activity can vary. Consider switching to a more stable cleavable linker or a non-cleavable linker if the application allows.

    • High DAR: ADCs with a high DAR can be more prone to aggregation and faster clearance, which may be perceived as instability.

      • Solution: Optimize the conjugation process to achieve a lower, more homogeneous DAR. Characterize your ADC preparation by Hydrophobic Interaction Chromatography (HIC) to assess the distribution of different DAR species.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) measurements between batches.

  • Question: Our DAR values for different batches of this compound ADC are inconsistent. How can we improve the consistency of our DAR?

  • Answer: Inconsistent DAR is often due to variability in the conjugation reaction.

    • Control of Reaction Parameters: Ensure precise control over reaction parameters such as temperature, pH, reaction time, and the molar ratio of linker-drug to antibody.

    • Antibody Reduction (for thiol-based conjugation): If conjugating to cysteine residues, the reduction step of the antibody's interchain disulfide bonds is critical. Inconsistent reduction will lead to variable numbers of available conjugation sites. Precisely control the concentration of the reducing agent and the reaction time.

    • Analytical Method Variability: Ensure your analytical method for DAR determination is robust and validated. Both HIC-HPLC and LC-MS are commonly used methods. Cross-validate your results using an orthogonal method if possible.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure to assess the stability of a this compound ADC in plasma.

  • Materials:

    • This compound ADC

    • Plasma (e.g., human, mouse, rat)

    • Phosphate-buffered saline (PBS)

    • Protein A or antigen-specific affinity capture beads

    • Elution buffer (e.g., low pH glycine (B1666218) buffer)

    • Neutralization buffer (e.g., Tris buffer)

    • LC-MS grade solvents

  • Procedure:

    • Incubate the this compound ADC in plasma at a final concentration of 100 µg/mL at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Immediately freeze the collected aliquots to stop any further reaction.

    • Thaw the samples and capture the ADC using Protein A or antigen-specific affinity beads.

    • Wash the beads to remove non-specifically bound plasma proteins.

    • Elute the intact ADC from the beads using an elution buffer and neutralize immediately.

    • Analyze the eluted ADC by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates deconjugation.

    • In parallel, the supernatant from the affinity capture step can be analyzed by LC-MS/MS to quantify the amount of released this compound payload.

Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC) - HPLC

This protocol provides a method for determining the DAR and drug-load distribution of a this compound ADC.

  • Materials:

    • This compound ADC

    • HIC HPLC column (e.g., Butyl-NPR)

    • Mobile Phase A: 1.2 M (NH₄)₂SO₄, 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0

    • Mobile Phase B: 25 mM NaH₂PO₄/Na₂HPO₄, pH 6.0 with 25% isopropanol (B130326) (v/v)

    • HPLC system with a UV detector

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Inject the this compound ADC sample (typically 10-50 µg).

    • Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 30 minutes).

    • Monitor the absorbance at 280 nm.

    • Peaks will elute in order of increasing hydrophobicity, corresponding to ADC species with increasing DAR (DAR0, DAR2, DAR4, etc.).

    • Calculate the weighted average DAR by integrating the peak areas for each species and using the following formula:

      • Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

Data Presentation

Table 1: Comparative Stability of Different Linker Technologies

Linker TypeCleavage MechanismPlasma StabilityKey Features
Maleimide-based (e.g., mc-vc-PABC) Protease-cleavable (e.g., Cathepsin B)Moderate to HighSusceptible to retro-Michael reaction; stability can be improved by promoting succinimide ring hydrolysis.
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibodyHighMinimizes premature payload release, but the active metabolite may have different cell permeability.
Glucuronide-based Enzyme-cleavable (β-glucuronidase)HighSpecific release in the tumor microenvironment where β-glucuronidase is often overexpressed.

Visualizations

Deconjugation_Pathway ADC This compound ADC (Thiosuccinimide Linkage) Deconjugated_ADC Deconjugated Antibody + Free Drug-Linker ADC->Deconjugated_ADC Retro-Michael Reaction (in plasma) Hydrolyzed_ADC Hydrolyzed this compound ADC (Stable) ADC->Hydrolyzed_ADC Succinimide Ring Hydrolysis (Stabilization) Albumin_Adduct Albumin-Drug Adduct Deconjugated_ADC->Albumin_Adduct Thiol Exchange

Caption: Maleimide-based ADC deconjugation pathway.

ADC_Workflow cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC This compound ADC Receptor Target Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released this compound Lysosome->Payload Linker Cleavage Tubulin Microtubules Payload->Tubulin Inhibition Apoptosis Cell Death Tubulin->Apoptosis

Caption: ADC mechanism of action workflow.

References

Troubleshooting low conjugation efficiency with D8-Mmae

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D8-MMAE Conjugation

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low conjugation efficiency with this compound.

Frequently Asked Questions (FAQs)

Q1: We are observing a very low Drug-to-Antibody Ratio (DAR) and poor overall yield. What are the primary factors to investigate?

Low conjugation efficiency with this compound, a hydrophobic auristatin payload, typically stems from issues related to the stability of the reagents, the availability of reactive groups, or suboptimal reaction conditions. The most common areas to investigate are:

  • Antibody-Related Issues : Problems with the antibody's concentration, purity, or the availability of free thiol groups for conjugation.

  • Drug-Linker Issues : Instability or poor solubility of the this compound linker construct.

  • Reaction Condition Deviations : Suboptimal pH, incorrect molar ratios, or inappropriate buffer composition.[][2]

A systematic approach to troubleshooting is crucial for identifying the root cause.

Q2: How can we determine if the issue lies with our antibody reduction step?

Incomplete reduction of the antibody's interchain disulfide bonds is a frequent cause of low conjugation, as it results in fewer available sulfhydryl groups for the maleimide (B117702) reaction.[2]

  • Verify Thiol Availability : Before starting the conjugation, quantify the number of free thiols per antibody using Ellman's Assay. This provides a baseline to confirm successful reduction.

  • Optimize Reduction Conditions : Ensure the concentration of the reducing agent (e.g., TCEP, DTT), incubation temperature, and reaction time are optimized.[3] TCEP is often preferred as it is effective over a wide pH range and does not need to be removed before adding the maleimide reagent.[4]

  • Prevent Re-oxidation : Free thiols are prone to re-oxidation into disulfide bonds. To minimize this, degas buffers to remove dissolved oxygen and avoid the presence of divalent metals which can catalyze oxidation.

Q3: The maleimide-linker (this compound) is suspected to be the problem. How can we troubleshoot this?

The maleimide group on the linker is highly reactive but also susceptible to degradation, which can significantly lower conjugation efficiency.

  • Maleimide Hydrolysis : The maleimide ring can hydrolyze, especially at pH levels above 7.5, rendering it inactive. It is critical to prepare this compound solutions fresh in an anhydrous solvent like DMSO and add them to the reaction buffer immediately before use.

  • Storage and Handling : this compound is unstable in solution. Store the powder at -20°C and for short-term storage of aqueous solutions, use a slightly acidic buffer (pH 6.0-6.5) at 4°C. Long-term storage of maleimide-functionalized molecules can lead to a significant loss of reactivity, with up to a 40% decrease when stored at 20°C for 7 days.

Q4: What are the optimal reaction conditions for maleimide-thiol conjugation with this compound?

Optimizing reaction conditions is critical for maximizing conjugation efficiency and minimizing side reactions.

  • pH : The ideal pH range for maleimide-thiol conjugation is 6.5-7.5. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, maleimide hydrolysis becomes a significant competing reaction.

  • Molar Ratio : An insufficient molar excess of the this compound linker can lead to incomplete conjugation. The optimal ratio is system-dependent; for small peptides, a 2:1 maleimide-to-thiol ratio may be sufficient, whereas larger proteins might require a 5:1 ratio or higher to overcome steric hindrance. Empirical testing is recommended to find the ideal ratio for your specific antibody.

  • Co-solvents : Due to the hydrophobic nature of MMAE, the this compound linker may have poor solubility in aqueous buffers. Adding a small amount of an organic co-solvent like DMSO can improve solubility. However, high concentrations can denature the antibody, so this must be carefully optimized.

  • Antibody Concentration : For efficient conjugation, the antibody concentration should be at least 0.5 mg/mL. If your antibody solution is too dilute, it may need to be concentrated first.

Q5: Our initial conjugation seems successful, but we lose a significant amount of product during purification. What could be the cause?

The high hydrophobicity of the MMAE payload can lead to aggregation of the newly formed Antibody-Drug Conjugate (ADC). This aggregation can result in the loss of monomeric, functional ADC during purification steps like size-exclusion chromatography (SEC).

  • Monitor Aggregation : Use SEC-HPLC to analyze the ADC mixture before and after purification to quantify the percentage of aggregates.

  • Optimize Conjugation Conditions : Working with lower antibody concentrations during the conjugation reaction can sometimes reduce the propensity for intermolecular aggregation.

  • Gentle Handling : Avoid harsh physical stress on the ADC solution, such as vigorous vortexing. Minimize freeze-thaw cycles, which can also induce aggregation.

Data & Reaction Parameters

The following tables summarize key quantitative data for troubleshooting and optimizing your this compound conjugation protocol.

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

ParameterRecommended RangeRationale & Key Considerations
pH 6.5 - 7.5Balances efficient thiol reaction with minimizing maleimide hydrolysis.
Temperature Room Temperature (20-25°C) or 4°CRoom temperature reactions are faster (e.g., 30-60 min). 4°C can be used for longer incubations (e.g., 2-4 hours) to potentially reduce aggregation.
Molar Excess of this compound to Thiol 5:1 to 20:1A molar excess drives the reaction to completion. The optimal ratio is empirical and depends on the antibody and desired DAR.
Antibody Concentration ≥ 0.5 mg/mLHigher concentrations favor reaction kinetics. Dilute antibody solutions can lead to poor efficiency.
Organic Co-solvent (e.g., DMSO) < 10% (v/v)Improves solubility of hydrophobic this compound linker. Higher concentrations risk denaturing the antibody.

Table 2: Troubleshooting Guide for Low DAR

Potential CauseDiagnostic CheckRecommended Solution
Incomplete Antibody Reduction Ellman's AssayOptimize reducing agent concentration, temperature, and incubation time.
Re-oxidation of Thiols Low thiol count post-reductionUse degassed buffers; add a chelating agent like EDTA to remove metal ions.
Maleimide Hydrolysis N/A (difficult to measure directly)Prepare this compound solution fresh in anhydrous DMSO immediately before use. Maintain pH ≤ 7.5.
Insufficient Molar Excess Low DAR despite available thiolsIncrease the molar ratio of this compound linker to the antibody.
Low Antibody Purity/Concentration SDS-PAGE, A280 readingPurify antibody to >95%; concentrate if below 0.5 mg/mL.
Competing Moieties in Buffer Buffer Composition ReviewAvoid buffers containing primary amines (e.g., Tris) or thiols (e.g., DTT if not removed).

Experimental Protocols

Protocol 1: Antibody Disulfide Bond Reduction

This protocol describes the partial reduction of antibody interchain disulfide bonds to generate free thiols.

  • Buffer Preparation : Prepare a phosphate-based buffer (e.g., PBS) containing 1 mM EDTA at pH 7.2. Degas the buffer thoroughly to remove dissolved oxygen.

  • Antibody Preparation : Dilute the stock antibody to a final concentration of 1-10 mg/mL in the prepared reaction buffer.

  • Reducing Agent Preparation : Prepare a fresh stock solution of TCEP hydrochloride. For example, dissolve TCEP in the reaction buffer to a concentration of 10 mM.

  • Reduction Reaction : Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 3-5 fold molar excess over the antibody.

  • Incubation : Incubate the reaction mixture at 37°C for 60-90 minutes with gentle mixing.

  • Verification (Optional but Recommended) : After incubation, take an aliquot of the reduced antibody to determine the concentration of free sulfhydryl groups using Ellman's Assay (see Protocol 2).

Protocol 2: this compound Conjugation to Reduced Antibody

This protocol outlines the conjugation of the maleimide-activated this compound to the newly generated thiols on the antibody.

  • This compound Preparation : Immediately before use, dissolve the this compound linker powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-20 mM).

  • Conjugation Reaction : Add the this compound stock solution to the reduced antibody solution. The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid antibody denaturation.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Protect the reaction from light.

  • Quenching : To stop the reaction and cap any unreacted thiols, add a quenching reagent like N-acetylcysteine or L-cysteine to a final concentration of 1 mM (or a 2-fold molar excess over the initial maleimide). Incubate for an additional 20 minutes.

  • Purification : Remove excess drug-linker and quenching reagent by purifying the ADC. Size-exclusion chromatography (SEC) or tangential flow filtration (TFF) are common methods.

Protocol 3: ADC Characterization by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is the standard method for determining the drug distribution and calculating the average DAR of an ADC.

  • Column : Use a HIC column suitable for antibody analysis (e.g., Tosoh Butyl-NPR).

  • Mobile Phase A : Prepare a high-salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

  • Mobile Phase B : Prepare a low-salt buffer (e.g., 20 mM sodium phosphate, pH 7.0, with 20% isopropanol).

  • Gradient : Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.

  • Analysis : Inject the purified ADC sample. Species with higher drug loads are more hydrophobic and will elute later in the gradient. The average DAR can be calculated from the peak areas corresponding to ADCs with different numbers of conjugated drugs (DAR0, DAR2, DAR4, etc.).

Visual Guides & Workflows

G cluster_start Start: Low Conjugation Efficiency Observed cluster_investigate Troubleshooting Pathway cluster_solutions Corrective Actions cluster_reassess Re-evaluation start Low DAR / Yield check_reduction 1. Verify Antibody Reduction (Ellman's Assay) start->check_reduction check_maleimide 2. Assess Maleimide Activity check_reduction->check_maleimide Thiol Count OK optimize_reduction Optimize TCEP Conc. / Time check_reduction->optimize_reduction Low Thiol Count check_conditions 3. Review Reaction Conditions check_maleimide->check_conditions Reagent OK fresh_reagent Use Fresh this compound (Anhydrous DMSO) check_maleimide->fresh_reagent Reagent Suspect optimize_reaction Adjust pH (6.5-7.5) Increase Molar Ratio check_conditions->optimize_reaction Suboptimal re_conjugate Perform New Conjugation optimize_reduction->re_conjugate fresh_reagent->re_conjugate optimize_reaction->re_conjugate analyze_adc Analyze ADC (HIC-HPLC, SEC-HPLC) re_conjugate->analyze_adc analyze_adc->start Still Low success Successful Conjugation analyze_adc->success DAR & Purity OK

Caption: A systematic workflow for troubleshooting low this compound conjugation efficiency.

G cluster_reaction Desired Maleimide-Thiol Conjugation cluster_side_reactions Common Competing Side Reactions Ab_SH Reduced Antibody (Free Thiol, R-SH) ADC Stable ADC Conjugate (Thioether Bond) Ab_SH->ADC Michael Addition (pH 6.5-7.5) Oxidation Unreactive Antibody (Disulfide, R-S-S-R) Ab_SH->Oxidation Oxygen / Metal Ions (Re-oxidation) Maleimide This compound Linker (Maleimide) Maleimide->ADC Hydrolysis Inactive Linker (Hydrolyzed Maleimide) Maleimide->Hydrolysis High pH (>7.5) Water Presence

Caption: Chemical pathways in this compound conjugation and common side reactions.

References

Technical Support Center: Optimization of D8-Mmae Payload Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the delivery of D8-Mmae payloads to tumor cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from MMAE?

This compound (D8-Monomethyl auristatin E) is a deuterated form of the potent anti-tubulin agent MMAE.[1] In this compound, eight hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution can enhance the metabolic stability of the molecule, potentially leading to a longer half-life and improved pharmacokinetic profile compared to non-deuterated MMAE.[1] The mechanism of action, which involves inhibiting tubulin polymerization and inducing apoptosis in rapidly dividing cancer cells, remains the same.[1][]

Q2: What are the critical factors to consider for efficient this compound payload delivery?

The successful delivery of this compound to tumor cells hinges on several key components of the Antibody-Drug Conjugate (ADC):

  • Antibody Specificity and Affinity: The monoclonal antibody (mAb) must exhibit high specificity and affinity for a tumor-associated antigen that is abundantly expressed on the cancer cell surface with minimal expression on healthy tissues.[3]

  • Linker Stability: The linker connecting the this compound to the antibody must be stable in systemic circulation to prevent premature payload release and off-target toxicity. It should, however, be efficiently cleaved within the tumor microenvironment or inside the cancer cell to release the active payload.

  • Drug-to-Antibody Ratio (DAR): The DAR, or the number of this compound molecules conjugated to a single antibody, is a critical parameter that influences both the efficacy and toxicity of the ADC. A low DAR may result in insufficient potency, while a high DAR can lead to aggregation and increased clearance.

  • Internalization and Intracellular Trafficking: The ADC must be efficiently internalized by the target cancer cell upon binding to its surface antigen. Subsequent trafficking to the lysosome is crucial for payload release, especially for ADCs with cleavable linkers.

Troubleshooting Guides

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

Question: We are observing a consistently low DAR after conjugating our antibody with a this compound-linker complex. What are the potential causes and how can we improve our conjugation efficiency?

Answer: Low DAR is a common challenge in ADC development and can stem from several factors. Here are some troubleshooting steps to consider:

  • Antibody-Related Issues:

    • Purity: Ensure the antibody is highly pure (>95%). Contaminating proteins can compete for conjugation, reducing the efficiency of this compound attachment to the target antibody.

    • Concentration: Use an appropriate antibody concentration as specified in the conjugation protocol. Dilute antibody solutions can slow down the reaction kinetics.

    • Buffer Components: Certain buffer components, such as primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), can interfere with the conjugation reaction. Perform a buffer exchange into a suitable conjugation buffer (e.g., PBS) prior to the reaction.

  • Linker-Payload Related Issues:

    • Solubility: this compound and many linkers are hydrophobic, which can lead to poor solubility in aqueous conjugation buffers and result in aggregation. This reduces the amount of active linker-payload available for conjugation.

      • Optimization: Introduce a small percentage of an organic co-solvent like DMSO or DMA to improve solubility. However, use caution as high concentrations can denature the antibody.

  • Reaction Conditions:

    • pH: The pH of the conjugation buffer is critical. For thiol-maleimide chemistry, a pH range of 6.5-7.5 is generally optimal.

    • Reaction Time and Temperature: Optimize the incubation time and temperature. While longer reaction times might seem beneficial, they can also promote ADC aggregation.

ParameterPotential Cause of Low DARRecommended Action
Antibody Impurities in antibody preparationPurify antibody to >95%
Low antibody concentrationConcentrate the antibody to the recommended level
Interfering buffer components (e.g., Tris, BSA)Perform buffer exchange into a suitable conjugation buffer
Linker-Payload Poor solubility of hydrophobic this compound-linkerAdd a small amount of organic co-solvent (e.g., DMSO)
Reaction Suboptimal pH of conjugation bufferAdjust pH to the optimal range for the specific chemistry
Inefficient reaction time or temperatureSystematically optimize incubation time and temperature
Issue 2: ADC Aggregation During or After Conjugation

Question: We are observing significant aggregation of our this compound ADC, leading to product loss during purification. What causes this and how can we mitigate it?

Answer: ADC aggregation is often driven by the increased hydrophobicity of the conjugate, especially with higher DAR values. Aggregated ADCs can be immunogenic and exhibit altered pharmacokinetic properties.

  • Hydrophobicity: The conjugation of multiple hydrophobic this compound molecules increases the overall hydrophobicity of the antibody, promoting self-association and aggregation.

    • Mitigation:

      • Optimize DAR: Aim for a lower, more homogenous DAR.

      • Hydrophilic Linkers: Incorporate hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), to counteract the hydrophobicity of the this compound payload.

      • Formulation: Screen different buffer formulations (e.g., varying pH, ionic strength, and excipients) to identify conditions that enhance ADC stability.

  • Conjugation Chemistry:

    • Site-Specific Conjugation: Employ site-specific conjugation technologies to produce more homogenous ADCs with a defined DAR. This can reduce the likelihood of aggregation compared to random conjugation methods.

FactorCause of AggregationMitigation Strategy
Physicochemical Increased hydrophobicity from this compoundOptimize to a lower DAR; Use hydrophilic linkers (e.g., PEGylated)
Properties Screen for optimal buffer formulation
Conjugation Heterogeneous product from random conjugationEmploy site-specific conjugation methods
Method

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the linker and quantifying premature payload release in a biologically relevant matrix.

  • Incubation: Incubate the this compound ADC in plasma from various species (e.g., human, mouse, rat) at a concentration of 100 µg/mL at 37°C. Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Purification: Purify the ADC from the plasma samples using affinity chromatography (e.g., Protein A magnetic beads).

  • Payload Release Analysis: Quantify the amount of released this compound in the supernatant using LC-MS/MS.

  • DAR Analysis: Determine the DAR of the purified ADC at each time point using techniques like Hydrophobic Interaction Chromatography (HIC) or Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Protocol 2: In Vitro Cytotoxicity Assay

This assay determines the potency of the this compound ADC against target cancer cells.

  • Cell Seeding: Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, a non-targeting control ADC, and free this compound.

  • Incubation: Incubate the cells for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTS, or SRB).

  • Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each condition.

Visualizations

ADC_Delivery_Workflow Experimental Workflow for ADC Efficacy Testing cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis conjugation This compound Conjugation to Antibody purification ADC Purification (e.g., SEC, HIC) conjugation->purification characterization Biophysical Characterization (DAR, Aggregation) purification->characterization stability Plasma Stability Assay characterization->stability cytotoxicity Cytotoxicity Assay (Target & Non-Target Cells) characterization->cytotoxicity xenograft Tumor Xenograft Model Establishment characterization->xenograft Proceed if in vitro profile is acceptable dosing ADC Administration xenograft->dosing efficacy Tumor Growth Inhibition Assessment dosing->efficacy toxicity Toxicity Evaluation (Body Weight, Clinical Signs) dosing->toxicity pk_pd Pharmacokinetic/ Pharmacodynamic Studies dosing->pk_pd

Caption: Workflow for this compound ADC development and evaluation.

Linker_Cleavage_Pathway Signaling Pathway of Payload Release for a Cleavable Linker ADC This compound ADC Binding Binding ADC->Binding Antigen Tumor Cell Surface Antigen Antigen->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Cleavage Proteolytic Cleavage (e.g., Cathepsin B) Lysosome->Cleavage Payload_Release This compound Release Cleavage->Payload_Release Tubulin_Inhibition Microtubule Disruption Payload_Release->Tubulin_Inhibition Apoptosis Apoptosis Tubulin_Inhibition->Apoptosis

Caption: Intracellular release of this compound from a cleavable linker.

Caption: Decision tree for troubleshooting this compound ADC issues.

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of MMAE and MMAF Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of antibody-drug conjugates (ADCs), the choice of cytotoxic payload is a critical decision that profoundly influences therapeutic efficacy and safety. Among the most prevalent payloads are monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF), both potent antimitotic agents. This guide provides an objective, data-driven comparison of their preclinical performance, summarizing key experimental findings to inform payload selection in ADC development.

Executive Summary: Monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) are synthetic analogs of the marine natural product dolastatin 10 and exert their cytotoxic effects by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][2] The primary structural distinction lies in their C-terminal residues: MMAE is a neutral molecule, whereas MMAF possesses a charged phenylalanine, rendering it less membrane-permeable.[1][3] This fundamental difference dictates their distinct biological activities. MMAE's higher cell permeability facilitates a potent "bystander effect," enabling it to kill neighboring antigen-negative tumor cells, which is advantageous for treating heterogeneous tumors.[1] Conversely, this property may also increase the risk of off-target toxicity. MMAF's limited permeability largely confines its cytotoxic activity to the target cell, potentially offering a wider therapeutic window and a more favorable safety profile, particularly for tumors with uniform antigen expression.

Quantitative Data Comparison

The following tables summarize the preclinical performance of MMAE and MMAF from various in vitro and in vivo studies.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Free and Conjugated MMAE and MMAF

Cell LineDrug/ADCIC50 (nmol/L)Reference
NCI N87Free MMAE0.7
NCI N87Free MMAF88.3
NCI N87Trastuzumab-MMAF0.09
NCI N87Pertuzumab-MMAF0.07
OE19Free MMAE1.5
OE19Free MMAF386.3
OE19Trastuzumab-MMAF0.18
OE19Pertuzumab-MMAF0.16
HCT116Free MMAE8.8
HCT116Free MMAF8,944
J1MT-1 (drug-resistant)DAR 2 MMAE ADC1.023
J1MT-1 (drug-resistant)DAR 2 MMAF ADC0.213
J1MT-1 (drug-resistant)DAR 6 MMAE/F dual-drug ADC0.24 - 0.26

Table 2: Comparative In Vivo Efficacy of MMAE and MMAF ADCs in Xenograft Models

Tumor ModelADCDose/ScheduleOutcomeReference
Admixed CD30+ & CD30- (Karpas 299 / Karpas-35R)cAC10-vcMMAE3 mg/kg, single doseComplete tumor remission
Admixed CD30+ & CD30- (Karpas 299 / Karpas-35R)cAC10-vcMMAF3 mg/kg, single doseModerate tumor growth delay, no complete remissions
NCI N87Trastuzumab-MMAE1 nmol, single doseNot specified
NCI N87Trastuzumab-MMAF1 nmol, single doseSignificant tumor growth delay

Signaling Pathways and Mechanism of Action

Both MMAE and MMAF function as potent tubulin inhibitors. Upon internalization of the ADC and lysosomal degradation, the released payload binds to tubulin, disrupting the formation of the mitotic spindle. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase, ultimately triggering apoptosis.

MMAE_MMAF_Signaling_Pathway ADC Antibody-Drug Conjugate (ADC) Internalization Receptor-Mediated Endocytosis ADC->Internalization Binds to Tumor Antigen Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release (MMAE or MMAF) Lysosome->Payload_Release Proteolytic Degradation Tubulin_Polymerization Tubulin Polymerization Payload_Release->Tubulin_Polymerization Inhibits Microtubule_Formation Microtubule Formation Tubulin_Polymerization->Microtubule_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Tubulin_Polymerization->Cell_Cycle_Arrest Disruption leads to Mitotic_Spindle Mitotic Spindle Assembly Microtubule_Formation->Mitotic_Spindle Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for MMAE/MMAF-based ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of free and conjugated MMAE and MMAF.

Methodology:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with serial dilutions of the free drug (MMAE or MMAF) or the corresponding ADC.

  • Incubation: Plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

  • Data Analysis: The results are normalized to untreated controls, and IC50 values are calculated by fitting the data to a dose-response curve.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of MMAE and MMAF ADCs in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or NSG) are typically used.

  • Tumor Implantation: Human cancer cells are implanted subcutaneously into the flank of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Mice are randomized into treatment and control groups.

  • Treatment Administration: ADCs are administered intravenously at specified doses and schedules.

  • Monitoring: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, and tumor growth inhibition is calculated for the treatment groups.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture Cytotoxicity_Assay Cytotoxicity Assay (IC50) Cell_Culture->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay Cell_Culture->Bystander_Assay Tumor_Implantation Xenograft Tumor Implantation Treatment ADC Administration Tumor_Implantation->Treatment Efficacy_Evaluation Tumor Growth Monitoring Treatment->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment

Caption: General experimental workflow for preclinical evaluation of ADCs.

Conclusion

The choice between MMAE and MMAF as an ADC payload is a strategic one, contingent on the specific therapeutic context. MMAE, with its potent bystander effect, is a compelling option for heterogeneous tumors. However, this comes with a potential for increased off-target toxicity. MMAF, with its limited cell permeability, offers a potentially safer profile and may be more suitable for tumors with homogeneous antigen expression or when minimizing toxicity is a primary concern. A thorough preclinical evaluation, encompassing both in vitro and in vivo studies as outlined in this guide, is paramount to selecting the optimal payload for a given ADC candidate and maximizing its therapeutic potential.

References

Validating D8-MMAE ADC Target Engagement In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the in-vivo target engagement of D8-Monomethyl Auristatin E (D8-MMAE) antibody-drug conjugates (ADCs). While direct comparative preclinical data between this compound and non-deuterated MMAE ADCs is limited in publicly available literature, this document synthesizes established principles of isotopic labeling with existing in-vivo data for MMAE-based ADCs to offer a framework for evaluation.

Executive Summary

This compound is a deuterated analog of the potent microtubule-inhibiting payload, MMAE. The substitution of hydrogen with deuterium (B1214612) at specific metabolic sites is designed to leverage the kinetic isotope effect, potentially slowing the rate of metabolic clearance. This can lead to an increased half-life and overall exposure of the payload in the tumor microenvironment, thereby enhancing therapeutic efficacy and improving the safety profile. Validating that this enhanced exposure translates to effective target engagement is critical for the preclinical and clinical development of this compound ADCs.

This guide compares the primary method of intratumoral payload quantification via Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative and complementary in-vivo validation techniques. Detailed experimental protocols and visual workflows are provided to aid in the design and execution of robust in-vivo studies.

Comparison of In Vivo Target Engagement Validation Methods

The validation of ADC target engagement in a living organism is multifaceted. It extends beyond simple confirmation of binding to encompass the entire sequence of events from antibody-antigen interaction to the ultimate cytotoxic effect of the payload.

Method Principle Information Provided Advantages Limitations
Intratumoral Payload Quantification (LC-MS/MS) Direct measurement of the concentration of released MMAE within tumor tissue homogenates. This compound is often used as an internal standard for the quantification of MMAE.Quantitative measure of payload delivery and accumulation at the target site.Gold standard for quantifying payload concentration. High sensitivity and specificity.Invasive (requires tissue collection). Provides a "snapshot" in time and does not measure target binding directly.
In Vivo Imaging (PET/SPECT, Fluorescence) Non-invasive visualization and quantification of ADC biodistribution using radiolabeled or fluorescently tagged antibodies.[1][2]Real-time, whole-body distribution of the ADC, including tumor uptake and clearance from other organs.Non-invasive, allowing for longitudinal studies in the same animal. Provides spatial information on ADC localization.Does not directly measure payload release or engagement with its intracellular target. Requires specialized imaging equipment and expertise.
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein upon ligand (ADC) binding in vivo.[3][4][5]Direct evidence of target protein engagement by the ADC within the tissue.Provides direct confirmation of target binding in a physiological context. Can be adapted for various tissues.Technically challenging for in-vivo applications. Requires specific antibodies for the target protein for detection (e.g., Western blot).
Pharmacodynamic (PD) Biomarker Analysis Measurement of downstream biological effects of the payload's mechanism of action (e.g., apoptosis markers like cleaved caspase-3, cell cycle arrest markers).Evidence of the biological consequence of target engagement and payload activity.Directly links target engagement to the desired pharmacological effect. Can be assessed via standard techniques like immunohistochemistry (IHC).Indirect measure of target engagement. Biomarker expression can be transient and may not always correlate linearly with payload concentration.
Bystander Effect Assessment In-vivo co-culture models of antigen-positive and antigen-negative tumor cells to evaluate the diffusion and activity of the released payload on neighboring cells.Measures the ability of the payload to exert its cytotoxic effect beyond the directly targeted cells, a key feature for heterogeneous tumors.Provides insight into the therapeutic potential in tumors with varied antigen expression. Can be monitored in vivo using bioluminescent imaging.Indirect validation of payload activity. Complex experimental setup.

Projected In Vivo Performance: this compound vs. MMAE ADCs

Based on the principles of the kinetic isotope effect, the following table projects the potential in-vivo performance differences between a this compound ADC and a conventional MMAE ADC. These projections assume that deuteration successfully slows the metabolic degradation of the MMAE payload.

Parameter Projected this compound ADC Performance Rationale
Intratumoral MMAE Concentration (AUC) HigherSlower metabolism of this compound leads to reduced clearance and prolonged retention within the tumor.
Systemic Half-life of Unconjugated Payload LongerReduced rate of systemic metabolic clearance due to the stronger carbon-deuterium bond.
Tumor Growth Inhibition Potentially more potent or durableIncreased and sustained intratumoral payload concentration could lead to more effective and prolonged microtubule disruption and apoptosis.
Off-Target Toxicity Potentially lower at equivalent efficacyA more stable payload may lead to less off-target accumulation of active metabolites. Alternatively, a lower dose may be required to achieve the same efficacy, reducing systemic exposure.

Experimental Protocols

In Vivo Xenograft Model for Efficacy and Pharmacokinetic Studies

This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy and pharmacokinetics of a this compound ADC.

Materials:

  • Human cancer cell line expressing the target antigen of the ADC.

  • Immunocompromised mice (e.g., NOD-scid or athymic nude mice).

  • Complete cell culture medium.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Matrigel (optional, can improve tumor engraftment).

  • This compound ADC and appropriate vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to ~80% confluency.

  • Cell Harvesting and Preparation: Harvest the cells using trypsin, wash with PBS, and resuspend in cold PBS or HBSS at a concentration of 5-10 x 10^6 cells per 100 µL. If using Matrigel, resuspend the cells in a 1:1 mixture of PBS/HBSS and Matrigel. Keep the cell suspension on ice.

  • Tumor Inoculation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors are palpable, measure the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the this compound ADC and vehicle control intravenously (or via another appropriate route) at the desired dose and schedule.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Pharmacokinetic Sampling: For pharmacokinetic analysis, collect blood samples at predetermined time points post-dose. At the end of the study, collect tumors and other relevant tissues for bioanalysis.

Quantification of Intratumoral MMAE by LC-MS/MS

This protocol describes the extraction and quantification of the released MMAE payload from tumor tissue.

Materials:

  • Tumor tissue collected from the in-vivo study.

  • Homogenization buffer (e.g., PBS with protease inhibitors).

  • Acetonitrile (B52724).

  • Methanol.

  • Internal standard (for quantifying non-deuterated MMAE, this compound is used; for quantifying this compound, a different isotopically labeled standard would be required).

  • LC-MS/MS system.

Procedure:

  • Tissue Homogenization: Weigh the collected tumor tissue and homogenize in a known volume of homogenization buffer on ice.

  • Protein Precipitation: To a known volume of the tumor homogenate, add a 3-4 fold excess of cold acetonitrile containing the internal standard. Vortex thoroughly and incubate at -20°C for at least 2 hours to precipitate proteins.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted MMAE.

  • Sample Concentration: Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. Use a suitable C18 column and a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the MMAE. Detect and quantify MMAE using multiple reaction monitoring (MRM) mode.

  • Data Analysis: Construct a standard curve using known concentrations of MMAE. Determine the concentration of MMAE in the tumor samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Visualizing the Pathway and Workflow

ADC Mechanism of Action

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_MMAE Released this compound Lysosome->Released_MMAE 4. Payload Release Microtubules Microtubule Network Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest & Apoptosis Released_MMAE->Microtubules 5. Microtubule Disruption

Caption: this compound ADC Mechanism of Action.

In Vivo Validation Workflow

InVivo_Workflow cluster_preclinical_model Preclinical Model Development cluster_treatment_analysis Treatment & Analysis cluster_bioanalysis Bioanalysis cluster_data_interpretation Data Interpretation Cell_Culture Tumor Cell Culture Inoculation Xenograft Inoculation Cell_Culture->Inoculation Tumor_Growth Tumor Growth & Monitoring Inoculation->Tumor_Growth Dosing ADC Administration Tumor_Growth->Dosing Efficacy Efficacy Assessment (Tumor Volume) Dosing->Efficacy PK_PD_Sampling PK/PD Sampling (Blood, Tumor) Dosing->PK_PD_Sampling Data_Analysis Data Analysis & Comparison Efficacy->Data_Analysis LCMS LC-MS/MS (Payload Quantification) PK_PD_Sampling->LCMS Imaging In Vivo Imaging (Biodistribution) PK_PD_Sampling->Imaging IHC IHC (PD Biomarkers) PK_PD_Sampling->IHC LCMS->Data_Analysis Imaging->Data_Analysis IHC->Data_Analysis

Caption: In Vivo Validation Workflow for this compound ADCs.

Logical Relationship of Validation Methods

Validation_Logic cluster_methods Validation Methods Target_Engagement Target Engagement Payload_Delivery Payload Delivery to Tumor Target_Engagement->Payload_Delivery Pharmacological_Effect Pharmacological Effect Payload_Delivery->Pharmacological_Effect Therapeutic_Efficacy Therapeutic Efficacy Pharmacological_Effect->Therapeutic_Efficacy CETSA CETSA CETSA->Target_Engagement Measures InVivo_Imaging In Vivo Imaging InVivo_Imaging->Payload_Delivery Visualizes LCMS LC-MS/MS LCMS->Payload_Delivery Quantifies PD_Biomarkers PD Biomarkers PD_Biomarkers->Pharmacological_Effect Assesses Tumor_Growth_Inhibition Tumor Growth Inhibition Tumor_Growth_Inhibition->Therapeutic_Efficacy Evaluates

Caption: Logical Flow of In Vivo ADC Validation.

References

A Comparative Guide to D8-MMAE Antibody-Drug Conjugates: Cross-Species Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of D8-Monomethyl Auristatin E (D8-MMAE) Antibody-Drug Conjugates (ADCs) with other ADC alternatives, focusing on cross-species reactivity and stability. The information presented is supported by experimental data from publicly available sources to assist researchers in making informed decisions during ADC development.

Introduction to this compound ADCs

This compound is a deuterated form of the potent anti-mitotic agent, Monomethyl Auristatin E (MMAE). MMAE, a synthetic analog of dolastatin 10, functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1] The incorporation of deuterium (B1214612) in this compound is intended to improve its metabolic stability and pharmacokinetic profile.[2] This modification can potentially enhance the therapeutic index of an ADC by reducing off-target toxicity and increasing drug exposure at the tumor site.

ADCs are a class of targeted therapies designed to selectively deliver highly potent cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the stability of the linker connecting the antibody to the payload and the cross-species reactivity of the entire construct. Understanding these parameters is crucial for the successful translation of preclinical findings to clinical applications.

Cross-Species Reactivity

The cross-species reactivity of an ADC is essential for evaluating its efficacy and safety in preclinical animal models. This is influenced by both the antibody's binding to its target antigen across different species and the differential metabolism and activity of the payload.

Comparative In Vitro Cytotoxicity (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of MMAE and MMAE-based ADCs across various human cancer cell lines. While specific IC50 data for this compound ADCs across multiple species is limited in the public domain, the data for MMAE provides a baseline for its potent cytotoxic activity. It has been observed that the intracellular concentration of released MMAE correlates with in vitro ADC-mediated cytotoxicity, independent of target expression or drug-to-antibody ratios.[3]

Cell Line (Human)Cancer TypeIC50 of Free MMAE (nM)IC50 of MMAE-ADC (nM)Reference
BxPC-3Pancreatic0.97 ± 0.10-[4]
PSN-1Pancreatic0.99 ± 0.09-[4]
Capan-1Pancreatic1.10 ± 0.44-
Panc-1Pancreatic1.16 ± 0.49-
RAMOSBurkitt's Lymphoma0.120.12 (Polatuzumab vedotin)
SKBR3Breast0.090.04 (Trastuzumab-vc-MMAE)
HEK293Embryonic Kidney482.86 ± 6.4-

Note: The IC50 values for ADCs are highly dependent on the target antigen expression of the cell line and the specific antibody used.

A significant factor influencing the cross-species translation of MMAE-based ADC efficacy and toxicity is the differential partitioning of unconjugated MMAE into red blood cells (RBCs) across species. This can lead to variations in systemic exposure and subsequent off-target effects.

Stability of this compound ADCs

The stability of an ADC in circulation is a critical factor for its therapeutic window. Premature release of the cytotoxic payload can lead to systemic toxicity, while a highly stable ADC ensures that the payload is delivered to the target tumor cells. The stability of this compound ADCs is influenced by the linker technology and the inherent properties of the deuterated payload. Deuteration is known to increase metabolic stability by strengthening the chemical bonds, which can slow down enzymatic degradation.

Comparative In Vitro Plasma Stability

The following table presents a comparison of the stability of vc-MMAE ADCs in plasma from different species. This data highlights the significant cross-species differences in linker stability, which is a crucial consideration in preclinical model selection.

Species% MMAE Release after 6 daysReference
Mouse>20%
Rat>4%
Monkey<1%
Human<1%

Note: The higher release of MMAE in rodent plasma is attributed to the activity of carboxylesterases that can cleave the valine-citrulline (vc) linker.

Comparative Pharmacokinetics

The pharmacokinetic (PK) profile of an ADC is complex, involving the clearance of the intact ADC, the total antibody, and the unconjugated payload. The following table summarizes key pharmacokinetic parameters for MMAE-based ADCs in preclinical species and humans.

SpeciesAnalyteClearance (mL/day/kg)Terminal Half-life (t1/2)Reference
RatTotal Antibody~7–10-
MonkeyTotal Antibody~5–28-
HumanTotal Antibody~5–21-
MonkeyConjugated MMAE~10–30-
HumanConjugated MMAE~9–27~3.6 days (Enfortumab vedotin)
HumanUnconjugated MMAE-~2.6 days (Enfortumab vedotin)

Note: The clearance of ADCs can be influenced by factors such as drug-to-antibody ratio (DAR), with higher DAR species often exhibiting faster clearance.

Alternative ADC Payloads

Several other classes of cytotoxic payloads are used in ADC development, each with its own mechanism of action and physicochemical properties.

Payload ClassExample(s)Mechanism of ActionKey Characteristics
Auristatins MMAE, MMAFTubulin inhibitorHighly potent; MMAF is less membrane-permeable than MMAE.
Maytansinoids DM1, DM4Tubulin inhibitorPotent anti-mitotic agents.
Pyrrolobenzodiazepines (PBDs) Tesirine, TalirineDNA cross-linking agentExtremely potent, effective against non-dividing cells.
Camptothecins SN-38, DXdTopoisomerase I inhibitorPotent DNA damaging agents.

The choice of payload depends on various factors, including the target antigen, tumor type, and desired bystander effect.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance. Below are summaries of key experimental protocols.

In Vitro Plasma/Whole Blood Stability Assay

Objective: To evaluate the stability of the ADC and the rate of payload deconjugation in a physiological matrix.

Methodology:

  • Incubate the ADC in plasma or whole blood from different species (e.g., mouse, rat, monkey, human) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • For plasma, precipitate proteins using an organic solvent (e.g., acetonitrile). For whole blood, perform immunoprecipitation of the ADC.

  • Analyze the supernatant (for free payload) or the captured ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the concentration of the released payload and the drug-to-antibody ratio (DAR).

Tubulin Polymerization Inhibition Assay

Objective: To determine the potency of the cytotoxic payload in inhibiting its molecular target.

Methodology:

  • Reconstitute purified tubulin in a suitable buffer.

  • Add the test compound (e.g., this compound, MMAE) at various concentrations to a 96-well plate.

  • Initiate tubulin polymerization by adding GTP and incubating at 37°C.

  • Monitor the increase in absorbance at 340 nm or fluorescence (using a fluorescent reporter) over time.

  • Calculate the IC50 value from the dose-response curve.

Bystander Effect Assay

Objective: To assess the ability of the payload released from target cells to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture antigen-positive and antigen-negative cancer cells. The antigen-negative cells are typically labeled with a fluorescent marker for identification.

  • Treat the co-culture with the ADC.

  • Monitor cell viability of both cell populations over time using imaging or flow cytometry.

  • A decrease in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.

Visualizations

ADC Mechanism of Action and Payload Release

ADC_Mechanism_of_Action cluster_intracellular Intracellular Space (Tumor Cell) ADC ADC Tumor_Cell Tumor Cell (Antigen-Positive) ADC->Tumor_Cell Endosome Endosome Tumor_Cell->Endosome 2. Internalization Bystander_Cell Bystander Cell (Antigen-Negative) Lysosome Lysosome Endosome->Lysosome 3. Trafficking D8_MMAE_Released Released this compound Lysosome->D8_MMAE_Released 4. Payload Release D8_MMAE_Released->Bystander_Cell 7. Bystander Effect Tubulin Tubulin D8_MMAE_Released->Tubulin 5. Tubulin Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate (ADC) leading to apoptosis and bystander effect.

Experimental Workflow for In Vitro Plasma Stability Assay

Stability_Workflow start Start incubation Incubate ADC in Plasma (e.g., Human, Mouse, Rat, Monkey) at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling precipitation Protein Precipitation (e.g., Acetonitrile) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Collect Supernatant (Contains Free Payload) centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis: - Quantify Free Payload - Calculate % Drug Release lcms->data_analysis end End data_analysis->end

Caption: Workflow for a typical in vitro plasma stability assay of an ADC using LC-MS/MS.

Conclusion

The cross-species reactivity and stability of this compound ADCs are critical parameters that influence their preclinical development and clinical translation. While deuteration is anticipated to enhance metabolic stability, it is imperative to conduct thorough in vitro and in vivo studies across relevant species to accurately characterize the pharmacokinetic and pharmacodynamic properties. Significant species-dependent differences in payload metabolism and linker cleavage underscore the importance of careful preclinical model selection. This guide provides a framework for comparing this compound ADCs with other platforms and highlights key experimental considerations for a robust evaluation.

References

Validating the Bystander Effect of MMAE-Payload ADCs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals in oncology, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is paramount. The bystander effect, a phenomenon where an ADC's cytotoxic payload kills not only the target cancer cell but also adjacent, antigen-negative cells, is a critical attribute that can significantly enhance therapeutic efficacy, especially in heterogeneous tumors.[1][2] This guide provides a framework for validating the bystander effect of ADCs with a focus on the potent microtubule inhibitor, monomethyl auristatin E (MMAE), comparing its performance with other common payloads and providing detailed experimental protocols.

The bystander effect is particularly relevant for payloads like MMAE, which are linked to the antibody via a cleavable linker (e.g., a valine-citrulline linker).[3][4] Upon internalization of the ADC into an antigen-positive (Ag+) tumor cell and trafficking to the lysosome, the linker is cleaved by enzymes like cathepsin B, releasing the payload.[] The physicochemical properties of the released MMAE, notably its hydrophobicity and neutral charge, allow it to diffuse across the lysosomal and plasma membranes into the tumor microenvironment, where it can then enter and kill neighboring antigen-negative (Ag-) cells.

Mechanism of MMAE-Mediated Bystander Effect

MMAE is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. Once it enters a bystander cell, it binds to tubulin, disrupting the microtubule network. This leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death, or apoptosis. This mechanism allows ADCs with MMAE to overcome tumor heterogeneity, a common challenge in cancer therapy where not all tumor cells express the target antigen.

Bystander_Effect_Pathway cluster_ag_pos Antigen-Positive (Ag+) Cell cluster_tme Tumor Microenvironment cluster_ag_neg Antigen-Negative (Ag-) Bystander Cell ADC_bind 1. ADC Binds to Receptor Internalization 2. Internalization (Endocytosis) ADC_bind->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload_Release 5. MMAE Payload Release Cleavage->Payload_Release Diffusion_Out 6. MMAE Diffusion Out of Cell Payload_Release->Diffusion_Out Free_MMAE Free MMAE Diffusion_Out->Free_MMAE Permeation Diffusion_In 7. MMAE Diffusion Into Cell Free_MMAE->Diffusion_In Permeation Microtubule_Disruption 8. Microtubule Disruption Diffusion_In->Microtubule_Disruption Cell_Cycle_Arrest 9. G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 10. Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of MMAE-mediated bystander effect.

Comparative Performance of ADC Payloads

The capacity for bystander killing is a key differentiator among ADC payloads and is heavily influenced by the payload's membrane permeability. MMAE is considered a payload with a potent bystander effect, in contrast to payloads like MMAF (monomethyl auristatin F), which has limited permeability due to its charged nature and is largely trapped within the target cell.

PayloadLinker TypeMembrane PermeabilityBystander EffectMechanism of Action
MMAE Cleavable (e.g., vc)HighPotent Microtubule Inhibitor
MMAF Cleavable (e.g., mc)Low (charged)Limited/None Microtubule Inhibitor
DM1 Non-cleavable (e.g., SMCC)LowLimited/None Microtubule Inhibitor
Deruxtecan (DXd) Cleavable (GGFG)HighPotent Topoisomerase I Inhibitor
SN-38 CleavableHighPotent Topoisomerase I Inhibitor

Table 1: Comparison of common ADC payloads and their potential for bystander killing.

Quantitative Assessment of Bystander Killing

The bystander effect can be quantified in co-culture experiments where antigen-positive and antigen-negative cells are grown together. The viability of the antigen-negative cells is measured after treatment with the ADC. A significant decrease in the viability of these cells in the presence of ADC-treated antigen-positive cells confirms the bystander effect.

Ratio of HER2+ (N87) to HER2- (GFP-MCF7) CellsADC Concentration (nM)Viability of GFP-MCF7 Cells (%)Bystander Killing (%)
1:9100~80%~20%
1:3100~60%~40%
1:1100~40%~60%
3:1100~20%~80%
9:1100<10%>90%

Table 2: Example data from an in vitro co-culture bystander assay using a Trastuzumab-vc-MMAE ADC. The killing of HER2-negative bystander cells increases as the proportion of HER2-positive target cells increases.

Experimental Protocols

To quantitatively assess and validate the bystander effect of an MMAE-ADC, a series of in vitro and in vivo experiments are essential.

In Vitro Co-culture Bystander Assay

This assay is the cornerstone for evaluating the bystander effect by culturing antigen-positive (Ag+) and antigen-negative (Ag-) cells together.

Methodology:

  • Cell Line Selection: Choose an Ag+ cell line (e.g., HER2-positive SKBR3 or N87 cells) and an Ag- cell line that is sensitive to the MMAE payload (e.g., HER2-negative MCF7 or MDA-MB-468 cells). The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.

  • Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:3, 1:1, 3:1) in a 96-well plate, keeping the total cell number per well constant. Include monocultures of both cell lines as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the MMAE-ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture. Include an isotype control ADC (a non-binding antibody with the same linker-payload) and untreated wells as controls.

  • Incubation: Incubate the plates for a defined period, typically 72 to 120 hours.

  • Data Acquisition: Monitor and quantify the viability of the GFP-labeled Ag- cells using fluorescence microscopy, high-content imaging, or flow cytometry.

  • Analysis: Compare the viability of Ag- cells in the co-culture to their viability in the monoculture. A significant, dose-dependent decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.

CoCulture_Workflow arrow arrow start Start seed_cells 1. Seed Cells (Ag+ & Ag- at various ratios + Monoculture Controls) start->seed_cells add_adc 2. Add ADC (Test ADC, Isotype Control, Untreated Control) seed_cells->add_adc incubate 3. Incubate (e.g., 72-96 hours) add_adc->incubate measure_viability 4. Measure Viability of Ag- (GFP+) Cells (Flow Cytometry / Imaging) incubate->measure_viability analyze 5. Analyze Data (Compare co-culture vs. monoculture viability) measure_viability->analyze end_point End analyze->end_point

Caption: Workflow for an in vitro co-culture bystander assay.
Conditioned Medium Transfer Assay

This assay helps determine if the cytotoxic effect is mediated by the payload released into the culture medium.

Methodology:

  • Treat Ag+ Cells: Culture Ag+ cells and treat them with a high concentration of the MMAE-ADC for 24-48 hours.

  • Collect Medium: Collect the conditioned medium from the ADC-treated Ag+ cells. It's recommended to centrifuge and filter the medium to remove any detached cells.

  • Treat Ag- Cells: Add the collected conditioned medium to a culture of Ag- cells.

  • Assess Viability: Incubate the Ag- cells for 72-96 hours and then assess their viability. A significant decrease in viability compared to cells treated with medium from untreated Ag+ cells confirms that a cytotoxic agent was released into the medium.

In Vivo Admixed Tumor Model

This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.

Methodology:

  • Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors. The Ag- cells can be engineered to express a reporter gene like luciferase for non-invasive in vivo imaging.

  • ADC Administration: Once tumors reach a specified volume (e.g., 100-200 mm³), administer the MMAE-ADC, an isotype control ADC, or a vehicle control to different cohorts of mice.

  • Tumor Monitoring: Measure tumor volume regularly with calipers and, if applicable, monitor the luciferase signal from the Ag- cells using an in vivo imaging system.

  • Analysis: Compare the tumor growth and the Ag- cell population between the treatment groups. A significant reduction in the overall tumor volume and the Ag- cell signal in the MMAE-ADC treated group, compared to controls, provides strong evidence of an in vivo bystander effect.

Conclusion

The validation of the bystander effect is a critical step in the preclinical development of ADCs. For drug-linker systems utilizing MMAE, the inherent properties of a cleavable linker and the membrane-permeable payload create a strong potential for potent bystander killing. By employing rigorous in vitro and in vivo models as detailed in this guide, researchers can effectively quantify this effect, compare it against alternative payloads, and generate the robust data needed to advance promising ADC candidates toward clinical development.

References

D8-MMAE in the Landscape of Tubulin Inhibitors for Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of D8-Monomethyl Auristatin E (D8-MMAE), a novel tubulin inhibitor, with other established tubulin-targeting agents used in cancer therapy. By presenting key performance data, detailed experimental methodologies, and visual representations of molecular pathways, this document aims to be an objective resource for the scientific community.

Introduction to Tubulin Inhibition in Oncology

Tubulin, a critical component of the cellular cytoskeleton, plays a pivotal role in cell division, intracellular transport, and the maintenance of cell structure. Its dynamic polymerization and depolymerization are essential for the formation of the mitotic spindle during mitosis. Consequently, agents that disrupt microtubule dynamics have emerged as a cornerstone of cancer chemotherapy. These tubulin inhibitors are broadly classified into two main categories: microtubule-stabilizing and microtubule-destabilizing agents.

Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent and a microtubule-destabilizing agent.[1] Due to its high cytotoxicity, MMAE is not administered as a standalone drug. Instead, it is utilized as a cytotoxic payload in Antibody-Drug Conjugates (ADCs), which selectively deliver the potent therapeutic to cancer cells, minimizing systemic toxicity.[2]

This compound is a deuterated form of MMAE, where some hydrogen atoms have been replaced by deuterium.[3] This isotopic substitution is designed to enhance the metabolic stability and pharmacokinetic profile of the molecule, potentially leading to improved therapeutic efficacy and reduced clearance compared to its non-deuterated counterpart.[3] While preclinical and clinical data directly comparing the cytotoxic activity of this compound to MMAE and other tubulin inhibitors are not yet widely available in published literature, its potential for an improved therapeutic window makes it a molecule of significant interest.

Mechanism of Action: this compound and Other Tubulin Inhibitors

The primary mechanism of action for MMAE, and by extension this compound, is the inhibition of tubulin polymerization.[4] By binding to tubulin, MMAE prevents the formation of microtubules, leading to a cascade of events culminating in cancer cell death.

The following diagram illustrates the signaling pathway initiated by MMAE-based ADCs:

ADC MMAE-ADC Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome MMAE Free MMAE Lysosome->MMAE Payload Release Tubulin Tubulin Dimer MMAE->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Blocks G2M G2/M Phase Arrest Microtubule->G2M Disruption of Mitotic Spindle Apoptosis Apoptosis G2M->Apoptosis

Mechanism of action for MMAE-based Antibody-Drug Conjugates.

Other classes of tubulin inhibitors target different binding sites on the tubulin dimer or affect microtubule dynamics differently:

  • Vinca (B1221190) Alkaloids (e.g., Vincristine): These agents also inhibit tubulin polymerization by binding to the β-tubulin subunit at a distinct site from MMAE, known as the vinca domain.

  • Taxanes (e.g., Paclitaxel, Docetaxel): In contrast to MMAE and vinca alkaloids, taxanes are microtubule-stabilizing agents. They bind to the β-tubulin subunit and promote the assembly of microtubules, while preventing their depolymerization. This leads to the formation of dysfunctional microtubules and mitotic arrest.

  • Colchicine-Binding Site Inhibitors: This class of compounds binds to the colchicine-binding site on β-tubulin, inhibiting microtubule assembly.

Quantitative Data Presentation: A Comparative Overview

The following tables summarize the in vitro cytotoxicity (IC50 values) of MMAE and other prominent tubulin inhibitors across a range of human cancer cell lines. It is important to note that IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the specific assay used.

Table 1: IC50 Values of MMAE in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference(s)
BxPC-3Pancreatic0.97 ± 0.10
PSN-1Pancreatic0.99 ± 0.09
Capan-1Pancreatic1.10 ± 0.44
Panc-1Pancreatic1.16 ± 0.49
SKBR3Breast3.27 ± 0.42
HEK293Kidney4.24 ± 0.37
RAMOSLymphoma0.12
SKBR3Breast0.09
MCF-7Breast0.5 - 0.9
Lymphoma PanelLymphoma0.039 - 1.35

Table 2: Comparative IC50 Values of Various Tubulin Inhibitors

Tubulin InhibitorCancer TypeCell LineIC50Reference(s)
Paclitaxel Ovarian7 cell lines0.4 - 3.4 nM
BreastSK-BR-3~5 nM
BreastMDA-MB-231~2.5 nM
BreastT-47D~1 nM
BreastMCF-73.5 µM
BreastBT-47419 nM
Vincristine BreastMCF-77.371 nM
BreastVCR/MCF7 (Resistant)10,574 nM
BreastMCF-7239.51 µmol/mL
Colchicine (B1669291) Atypical Teratoid/Rhabdoid TumorBT-120.016 µM
Atypical Teratoid/Rhabdoid TumorBT-160.056 µM
ColonHT-29~2.5 µM
ColonHCT-116~1.5 µM
BreastMCF-7~7 µM

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of tubulin inhibitors. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow Diagram:

start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with serial dilutions of inhibitor incubate1->treat incubate2 Incubate 24-72h treat->incubate2 mtt Add MTT reagent incubate2->mtt incubate3 Incubate 2-4h mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

Experimental workflow for an MTT-based cytotoxicity assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Tubulin inhibitor (e.g., this compound, MMAE, Paclitaxel)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the tubulin inhibitor in complete culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin

  • Tubulin polymerization buffer

  • GTP solution

  • Test compound (tubulin inhibitor)

  • 96-well plate (UV-transparent or black for fluorescence)

  • Temperature-controlled microplate reader

Procedure (Turbidity-based):

  • Reaction Setup: On ice, prepare a reaction mixture containing tubulin and polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate.

  • Initiation of Polymerization: Add GTP to the reaction mixture and immediately transfer it to the wells containing the test compound.

  • Measurement: Place the plate in a microplate reader pre-warmed to 37°C and measure the change in absorbance at 340 nm over time. The increase in absorbance corresponds to the formation of microtubules.

  • Data Analysis: Determine the rate of polymerization from the slope of the linear portion of the absorbance curve. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Logical Comparison and Future Directions

The following diagram provides a logical comparison of this compound with other classes of tubulin inhibitors.

TubulinInhibitors Tubulin Inhibitors Destabilizing Microtubule Destabilizing TubulinInhibitors->Destabilizing Stabilizing Microtubule Stabilizing TubulinInhibitors->Stabilizing MMAE_D8MMAE MMAE / this compound Destabilizing->MMAE_D8MMAE Vinca Vinca Alkaloids (e.g., Vincristine) Destabilizing->Vinca Colchicine Colchicine Site Inhibitors Destabilizing->Colchicine Taxanes Taxanes (e.g., Paclitaxel) Stabilizing->Taxanes D8MMAE_Advantage This compound Potential Advantage: Improved Pharmacokinetics MMAE_D8MMAE->D8MMAE_Advantage

Comparative classification of this compound and other tubulin inhibitors.

While MMAE has proven to be a highly effective cytotoxic payload in several FDA-approved ADCs, the development of analogues like this compound reflects the ongoing effort to refine and improve upon existing cancer therapies. The deuteration of MMAE holds the promise of a more favorable pharmacokinetic profile, which could translate to improved efficacy and a better safety profile in clinical applications.

Future research should focus on head-to-head preclinical studies comparing the efficacy and toxicity of this compound-based ADCs with those containing non-deuterated MMAE. Furthermore, a comprehensive evaluation of this compound's impact on bystander killing and its activity in drug-resistant cancer models will be crucial in determining its full therapeutic potential. As more data becomes available, the scientific community will be better positioned to assess the clinical value of this next-generation tubulin inhibitor.

References

A Comparative Study of D8-MMAE Antibody-Drug Conjugates in Diverse Tumor Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of antibody-drug conjugates (ADCs) utilizing the deuterated monomethyl auristatin E (D8-MMAE) payload across various tumor types. By examining preclinical and clinical data, this document aims to offer an objective resource for evaluating the therapeutic potential and understanding the nuances of this compound ADCs in both solid and hematological malignancies.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. This compound is a deuterated analogue of monomethyl auristatin E (MMAE), a potent antimitotic agent. The incorporation of deuterium, a stable isotope of hydrogen, can enhance the metabolic stability and improve the pharmacokinetic profile of the payload, potentially leading to a better therapeutic index compared to non-deuterated MMAE.[1] Like MMAE, this compound functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Several ADCs utilizing the non-deuterated MMAE (vedotin) payload have received FDA approval for treating various cancers, highlighting the clinical significance of this class of cytotoxins.[2][3]

Mechanism of Action

The mechanism of action for a this compound ADC begins with the binding of the monoclonal antibody component to a specific target antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, internalizing the ADC into the cell.

D8_MMAE_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Target_Antigen Target Antigen ADC->Target_Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Target_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking D8_MMAE Free this compound Lysosome->D8_MMAE 4. Linker Cleavage Tubulin Tubulin Dimers D8_MMAE->Tubulin 5. Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization G2M_Arrest G2/M Arrest Microtubules->G2M_Arrest 6. Disruption Apoptosis Apoptosis G2M_Arrest->Apoptosis 7. Induction

Figure 1: Mechanism of action of a this compound antibody-drug conjugate.

Once inside the endosome, the ADC is trafficked to the lysosome. The acidic environment and lysosomal proteases cleave the linker connecting the antibody to the this compound payload. The released, cell-permeable this compound can then diffuse into the cytoplasm and bind to tubulin, disrupting the microtubule network. This interference with microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

Comparative Preclinical Efficacy

Table 1: Preclinical Efficacy of MMAE ADCs in Solid and Hematological Tumor Models

ADC (Target)Tumor ModelEfficacy OutcomeReference
Disitamab vedotin (HER2)JIMT-1 (Breast Cancer Xenograft)Significant tumor growth inhibition. More effective than T-DM1.[4]
Disitamab vedotin (HER2)N87 (Gastric Cancer Xenograft)Dose-dependent tumor regression.
Brentuximab vedotin (CD30)Karpas 299 (Anaplastic Large Cell Lymphoma Xenograft)Complete tumor regression.
Anti-CD30-MCC-DM1HH (Cutaneous T-Cell Lymphoma Xenograft)Stronger antitumor activity compared to ADCETRIS® at the same dose.
m825-MMAE (TEM8)Colon, Breast, Ovarian, Lung, Pancreatic Tumor XenograftsTumor shrinkage and, in many cases, eradication.

Note: The data presented is for MMAE-containing ADCs (vedotin), which are expected to have a similar mechanism of action to this compound ADCs.

Clinical Performance and Toxicity

The clinical safety profile of vedotin ADCs is generally consistent across different targets and tumor types, suggesting that the toxicities are primarily driven by the MMAE payload. Common adverse events associated with MMAE-based ADCs include peripheral neuropathy, neutropenia, and anemia. The maximum tolerated dose for many vedotin ADCs in humans is similar, irrespective of the target antigen.

Table 2: Clinically Reported Toxicities of MMAE-Containing ADCs

Adverse EventGrade ≥3 IncidenceADC ExamplesReference
Hematological
NeutropeniaCommonBrentuximab vedotin, Polatuzumab vedotin, Enfortumab vedotin
AnemiaReportedBrentuximab vedotin, Polatuzumab vedotin
ThrombocytopeniaLess Common with MMAE-
Non-Hematological
Peripheral NeuropathyCommon, often dose-limitingBrentuximab vedotin, Enfortumab vedotin
FatigueCommonMost MMAE ADCs
NauseaCommonMost MMAE ADCs
Ocular ToxicityMore associated with MMAF/DM4 payloads-

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound ADCs. Below are standardized protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed cancer cells in a 96-well plate Start->Cell_Seeding Incubation1 2. Incubate overnight to allow cell attachment Cell_Seeding->Incubation1 ADC_Treatment 3. Treat cells with serial dilutions of this compound ADC Incubation1->ADC_Treatment Incubation2 4. Incubate for 72-96 hours ADC_Treatment->Incubation2 MTT_Addition 5. Add MTT reagent to each well Incubation2->MTT_Addition Incubation3 6. Incubate for 2-4 hours (formazan formation) MTT_Addition->Incubation3 Solubilization 7. Add solubilization solution (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading 8. Read absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Figure 2: Workflow for an in vitro cytotoxicity (MTT) assay.

Detailed Protocol:

  • Cell Seeding: Plate tumor cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a relevant isotype control ADC. Add the diluted ADCs to the appropriate wells.

  • Incubation: Incubate the plate for a period equivalent to several cell doubling times (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the ADC concentration and use a non-linear regression model to determine the IC50 value.

In Vitro Bystander Effect Assay (Co-culture Method)

This assay assesses the ability of the released this compound payload to kill neighboring antigen-negative cells.

Detailed Protocol:

  • Cell Preparation: Use two cell lines: an antigen-positive (Ag+) line and an antigen-negative (Ag-) line that is sensitive to MMAE. The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for identification.

  • Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate. Include monocultures of each cell line as controls.

  • ADC Treatment: Treat the co-cultures and monocultures with the this compound ADC at a concentration that is cytotoxic to the Ag+ cells but has minimal effect on the Ag- monoculture.

  • Incubation: Incubate the plate for 72-96 hours.

  • Analysis: Quantify the viability of the fluorescently labeled Ag- cells using flow cytometry or high-content imaging. A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

In Vivo Tumor Growth Inhibition Study

This study evaluates the antitumor efficacy of a this compound ADC in a living organism, typically in mouse xenograft models.

In_Vivo_Efficacy_Workflow Start Start Tumor_Implantation 1. Implant tumor cells/fragments into mice Start->Tumor_Implantation Tumor_Growth 2. Allow tumors to reach a specified size Tumor_Implantation->Tumor_Growth Randomization 3. Randomize mice into treatment groups Tumor_Growth->Randomization ADC_Administration 4. Administer this compound ADC, vehicle, and controls Randomization->ADC_Administration Monitoring 5. Monitor tumor volume and body weight ADC_Administration->Monitoring Endpoint 6. Euthanize mice at a predefined endpoint Monitoring->Endpoint Data_Analysis 7. Analyze tumor growth inhibition Endpoint->Data_Analysis End End Data_Analysis->End

Figure 3: General workflow for an in vivo tumor growth inhibition study.

Detailed Protocol:

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG) for xenograft models of human tumors.

  • Tumor Implantation: Subcutaneously implant cultured tumor cells or patient-derived xenograft (PDX) fragments into the flanks of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, isotype control ADC, this compound ADC at various doses).

  • ADC Administration: Administer the ADCs intravenously at the designated doses and schedule.

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or when signs of toxicity are observed.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound represents a promising payload for the development of next-generation ADCs with potentially improved pharmacokinetic properties. The available data on MMAE-containing ADCs suggest a broad applicability across both solid and hematological malignancies, with a predictable, payload-driven toxicity profile. The efficacy in a specific tumor type is highly dependent on the target antigen's characteristics. This guide provides a foundational framework for researchers to design and interpret experiments aimed at comparing the performance of this compound ADCs in different tumor contexts. Further head-to-head preclinical studies are warranted to fully elucidate the comparative therapeutic index of this compound ADCs in diverse cancer indications.

References

Assessing the Immunogenicity of D8-MMAE Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. However, the inherent complexity of these molecules, comprising a monoclonal antibody (mAb), a cytotoxic payload, and a linker, raises the potential for immunogenicity. An immune response against an ADC can impact its pharmacokinetics, efficacy, and safety. This guide provides a comparative assessment of the immunogenicity of D8-MMAE (a deuterated form of monomethyl auristatin E) conjugates against other commonly used ADC payloads, supported by experimental data and detailed protocols for immunogenicity assessment.

Understanding ADC Immunogenicity

The immunogenicity of ADCs is a multifaceted issue. The immune system can mount a response against any component of the ADC:

  • The Monoclonal Antibody: The protein backbone of the ADC can elicit an anti-drug antibody (ADA) response, particularly if it is chimeric or contains non-human sequences.

  • The Linker and Payload: The small molecule drug (payload) and the linker connecting it to the antibody can act as haptens. When conjugated to the large antibody carrier, these haptens can become immunogenic, leading to the formation of ADAs.

  • Neo-epitopes: The conjugation process itself can create new epitopes at the junction of the antibody and the linker-payload, which can be recognized as foreign by the immune system.

An ADA response can be transient or persistent and may or may not have clinical consequences. Neutralizing antibodies (NAbs) are a subset of ADAs that can directly inhibit the biological activity of the ADC, for example, by blocking its binding to the target antigen on cancer cells.

The Case of this compound: A Focus on Deuteration

This compound is a deuterated analog of MMAE, a potent anti-tubulin agent widely used in ADCs. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium, is a strategy employed to improve the metabolic stability of drugs. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage. This can lead to a longer half-life and potentially improved therapeutic index.

From an immunogenicity perspective, there is currently no direct clinical data to suggest that deuteration of a small molecule hapten like MMAE significantly alters its immunogenicity. The immune response to haptens is primarily driven by their chemical structure and how they are presented to the immune system by the carrier protein. Since this compound is structurally very similar to MMAE, it is hypothesized that its immunogenic potential would be comparable. The primary focus for immunogenicity of this compound conjugates, as with other MMAE-based ADCs, remains on the monoclonal antibody component.

Comparative Immunogenicity of ADC Payloads

The following table summarizes the reported incidence of anti-drug antibodies (ADAs) for several approved ADCs with different payloads. It is important to note that direct comparison of ADA rates across different clinical trials can be challenging due to variations in assay methodologies, patient populations, and treatment regimens.

Antibody-Drug ConjugatePayloadTarget AntigenIndication(s)Incidence of ADAs (%)Clinical Impact of ADAs
Brentuximab vedotin (Adcetris®)MMAECD30Hodgkin lymphoma, anaplastic large cell lymphoma~37%Higher incidence of infusion-related reactions. In a small number of patients, treatment was discontinued (B1498344) due to these reactions.[1][2]
Polatuzumab vedotin (Polivy®)MMAECD79bDiffuse large B-cell lymphoma6.0% (post-baseline)No apparent impact on safety or efficacy.[2]
Ado-trastuzumab emtansine (Kadcyla®)DM1HER2HER2-positive breast cancer5.3%No clear impact on safety, pharmacokinetics, or efficacy.[1][3]
Sacituzumab govitecan (Trodelvy®)SN-38Trop-2Triple-negative breast cancer, urothelial cancer~2% (persistent)No apparent relationship between immunogenicity and exposure.

Data compiled from publicly available information and clinical trial results.

Studies on various vc-MMAE ADCs have indicated that the incidence of ADAs generally falls within the range observed for monoclonal antibody therapeutics, with rates between 0% and 35.8% across 11 clinical trials. A significant finding from these studies is that the majority of the ADA response is directed against the mAb component of the ADC, rather than the linker-drug moiety.

Experimental Protocols for Immunogenicity Assessment

A tiered approach is the standard for assessing the immunogenicity of biotherapeutics, including ADCs. This involves screening for binding antibodies, confirming their specificity, and then characterizing their properties, including neutralizing potential.

Anti-Drug Antibody (ADA) Screening and Confirmation: Bridging ELISA

The bridging ELISA is a common format for detecting ADAs that can bind to all components of the ADC.

Principle: An ADA, being bivalent or multivalent, can "bridge" two molecules of the ADC. In this assay, the ADC is used as both the capture and detection reagent.

Materials:

  • High-binding 96-well microplates

  • The ADC of interest (e.g., this compound conjugate)

  • Biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)

  • Streptavidin-Horseradish Peroxidase (HRP)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Sample diluent (e.g., blocking buffer)

  • Patient serum samples

  • Positive control (e.g., polyclonal anti-ADC antibodies raised in animals)

  • Negative control (pooled normal human serum)

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

Protocol:

  • Reagent Preparation:

    • Prepare biotinylated ADC by reacting the ADC with a biotinylation reagent according to the manufacturer's instructions.

    • Prepare HRP-conjugated ADC using a suitable conjugation kit.

  • Plate Coating:

    • Coat the microplate wells with the unconjugated ADC at a concentration of 1-2 µg/mL in a suitable coating buffer (e.g., PBS).

    • Incubate overnight at 4°C.

    • Wash the plate 3 times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Sample Incubation:

    • Dilute patient sera, positive controls, and negative controls in sample diluent. A minimum dilution of 1:10 is recommended to reduce matrix effects.

    • Add 100 µL of diluted samples to the wells.

    • Incubate for 2 hours at room temperature.

    • Wash the plate 3 times with wash buffer.

  • Detection:

    • Add 100 µL of biotinylated ADC (at a pre-determined optimal concentration) to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of Streptavidin-HRP (at a pre-determined optimal dilution) to each well.

    • Incubate for 30 minutes at room temperature in the dark.

    • Wash the plate 5 times with wash buffer.

  • Signal Development:

    • Add 100 µL of TMB substrate to each well.

    • Incubate for 15-30 minutes at room temperature in the dark.

    • Add 50 µL of stop solution to each well.

  • Data Acquisition:

    • Read the absorbance at 450 nm using a microplate reader.

Confirmation Assay: To confirm the specificity of the binding, a competition assay is performed. Patient samples that screen positive are pre-incubated with an excess of the ADC before being added to the assay plate. A significant reduction in the signal (e.g., >50%) compared to the un-spiked sample confirms the presence of specific ADAs.

Neutralizing Antibody (NAb) Assessment: Cell-Based Assay

Cell-based assays are considered the most biologically relevant for determining the neutralizing potential of ADAs as they can mimic the in-vivo mechanism of action of the ADC.

Principle: This assay measures the ability of ADAs in a patient's serum to inhibit the cytotoxic activity of the ADC on a target cell line.

Materials:

  • Target cancer cell line expressing the antigen of interest.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • The ADC of interest (e.g., this compound conjugate).

  • Patient serum samples (heat-inactivated).

  • Positive control (e.g., neutralizing anti-ADC antibody).

  • Negative control (pooled normal human serum).

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar).

  • Luminometer or spectrophotometer.

Protocol:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a pre-determined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Sample and ADC Preparation:

    • Prepare a dilution series of the ADC in cell culture medium. The concentrations should span the cytotoxic range of the ADC.

    • Dilute patient sera and controls in cell culture medium.

  • Neutralization Reaction:

    • In a separate plate, pre-incubate the diluted patient sera/controls with the ADC at a concentration that gives approximately 80% of the maximum cytotoxic effect (EC80).

    • Incubate for 1-2 hours at 37°C to allow for antibody-ADC binding.

  • Cell Treatment:

    • Remove the medium from the seeded cells.

    • Add 100 µL of the pre-incubated ADC-serum mixture to the respective wells.

    • Include controls for cells alone (100% viability) and cells with ADC alone (maximum cytotoxicity).

  • Incubation:

    • Incubate the plate for a period sufficient to observe ADC-induced cytotoxicity (typically 72-96 hours).

  • Cell Viability Measurement:

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate as required for signal development.

  • Data Acquisition:

    • Measure the luminescence or absorbance using the appropriate plate reader.

Data Analysis: The percentage of neutralization is calculated by comparing the cell viability in the presence of patient serum to the viability with the ADC alone and the untreated cells. A sample is considered positive for NAbs if it shows a statistically significant inhibition of ADC-induced cytotoxicity above a pre-defined cut-off.

Visualizing Immunogenicity Pathways and Workflows

Mechanism of ADC-Induced Immunogenicity

ADC_Immunogenicity cluster_0 ADC Administration cluster_1 Immune Recognition cluster_2 Effector Response ADC Antibody-Drug Conjugate (ADC) APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) ADC->APC Uptake and Processing THelper T Helper Cell APC->THelper Antigen Presentation BCell B Cell THelper->BCell Activation PlasmaCell Plasma Cell BCell->PlasmaCell Differentiation ADA Anti-Drug Antibodies (ADAs) PlasmaCell->ADA Production ADA->ADC Binding & Neutralization

Caption: Simplified signaling pathway of ADC-induced anti-drug antibody (ADA) formation.

Experimental Workflow for ADA Assessment

ADA_Workflow start Patient Serum Sample screen Screening Assay (Bridging ELISA) start->screen confirm Confirmatory Assay (Competition) screen->confirm Positive negative ADA Negative screen->negative Negative characterize Characterization confirm->characterize Confirmed Positive confirm->negative Not Confirmed nab Neutralizing Antibody (NAb) Assay (Cell-Based) characterize->nab titer Titer Determination characterize->titer domain Domain Specificity characterize->domain positive ADA Positive nab->positive titer->positive domain->positive

Caption: Tiered experimental workflow for the detection and characterization of ADAs.

Conclusion

The immunogenicity of this compound conjugates is not expected to differ significantly from that of their non-deuterated MMAE counterparts, with the primary immunogenic driver likely being the monoclonal antibody component. The incidence of ADAs for MMAE-containing ADCs is generally within the range observed for other monoclonal antibody therapeutics. However, as with any biotherapeutic, a thorough, case-by-case immunogenicity risk assessment is crucial. The implementation of a robust, tiered bioanalytical strategy, including sensitive screening and confirmatory assays, along with a biologically relevant neutralizing antibody assay, is essential for understanding the clinical impact of immunogenicity and ensuring patient safety. The protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug developers in this evolving field.

References

Safety Operating Guide

Navigating the Safe Disposal of D8-MMAE: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling and disposal of highly potent compounds like D8-MMAE (Monomethyl auristatin E-d8) are paramount for ensuring laboratory safety and environmental integrity. This compound, a deuterated analog of the potent antimitotic agent MMAE, is integral to the development of antibody-drug conjugates (ADCs). Due to its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste, necessitating stringent disposal protocols.

This guide provides essential, step-by-step procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards. The information presented is based on safety data sheets for the closely related compound MMAE and general best practices for handling highly potent cytotoxic agents.

Immediate Safety and Handling Precautions

Before initiating any work with this compound, a thorough understanding and implementation of safety protocols are crucial. The compound is classified as highly hazardous and is considered fatal if swallowed or inhaled, with the potential to cause genetic defects and damage to fertility or an unborn child.[1][2]

Engineering Controls: All manipulations involving this compound, including weighing, reconstitution, and aliquoting, must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the generation and inhalation of aerosols.[3]

Personal Protective Equipment (PPE): A comprehensive suite of PPE is mandatory. This includes, but is not limited to, double gloves (chemotherapy-rated), a disposable, solid-front, back-closing gown, and chemical safety goggles or a full-face shield.[3][4]

Spill Management: A spill kit specifically designed for cytotoxic agents must be readily available. In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in hazardous spill cleanup and wearing appropriate PPE should manage the decontamination process.

Waste Segregation and Container Management

Proper segregation of waste at the point of generation is a critical first step in the disposal process. All waste streams contaminated with this compound must be collected separately from regular laboratory trash.

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Waste Contaminated PPE (gloves, gowns), pipette tips, vials, and other non-sharp disposable lab supplies.Labeled, leak-proof, puncture-resistant container, often color-coded (e.g., yellow or purple) for cytotoxic waste.High-Temperature Incineration
Liquid Waste Unused solutions, quenched reaction mixtures, and contaminated solvents.Labeled, leak-proof, and chemically compatible waste container with a secure screw-top cap.Collection by a licensed hazardous waste disposal service for incineration.
Sharps Waste Contaminated needles, syringes, scalpels, and broken glass.Labeled, puncture-proof sharps container specifically designated for cytotoxic waste.High-Temperature Incineration

Experimental Protocol: Step-by-Step Disposal Procedures

The following protocol outlines the procedural steps for the safe disposal of this compound contaminated waste.

1. Waste Collection at the Source:

  • Immediately segregate all waste items that have come into contact with this compound.
  • Place non-sharp solid waste into the designated cytotoxic solid waste container.
  • Collect all liquid waste in a dedicated, sealed, and shatter-resistant container. Do not mix with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
  • Dispose of all contaminated sharps directly into a designated cytotoxic sharps container. Do not recap needles.

2. Container Labeling and Storage:

  • Ensure all waste containers are clearly labeled with "Cytotoxic Waste," the name of the chemical (this compound), and the appropriate hazard symbols (e.g., skull and crossbones).
  • Store sealed waste containers in a secure, designated hazardous waste accumulation area, away from general laboratory traffic, until collection.

3. Decontamination of Work Surfaces and Equipment:

  • Following any procedure involving this compound, thoroughly decontaminate all work surfaces and non-disposable equipment.
  • A recommended practice is to first use a detergent solution (soap and water) followed by a deactivating agent like a 10% bleach solution (sodium hypochlorite), and then a final rinse with water. All cleaning materials must be disposed of as cytotoxic solid waste. Note that chemical deactivation efficacy can be compound-specific and this procedure should be validated or performed in accordance with institutional guidelines.

4. Final Disposal:

  • The primary and most reliable method for the final disposal of this compound and all contaminated materials is high-temperature incineration.
  • Arrange for the collection of all cytotoxic waste by a licensed and certified hazardous waste disposal service. Never dispose of this compound waste via standard laboratory drains or as regular trash.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste, from the point of generation to final disposal.

D8_MMAE_Disposal_Workflow cluster_generation Point of Generation cluster_disposal Final Disposal start Work with this compound solid Solid Waste (PPE, Vials, Tips) start->solid Generates liquid Liquid Waste (Solutions, Solvents) start->liquid Generates sharps Sharps Waste (Needles, Glassware) start->sharps Generates solid_container Cytotoxic Solid Waste Container solid->solid_container liquid_container Cytotoxic Liquid Waste Container liquid->liquid_container sharps_container Cytotoxic Sharps Container sharps->sharps_container storage Secure Hazardous Waste Storage solid_container->storage liquid_container->storage sharps_container->storage disposal_service Licensed Hazardous Waste Service storage->disposal_service Collection incineration High-Temperature Incineration disposal_service->incineration Transport & Final Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these stringent procedures, laboratories can effectively manage the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship. Always consult your institution's specific EHS guidelines and the manufacturer's Safety Data Sheet for the most current and detailed information.

References

Navigating the Safe Handling of D8-Mmae: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Researchers, scientists, and drug development professionals handling D8-Mmae, a deuterated and highly potent cytotoxic agent, must adhere to stringent safety and disposal protocols. This guide provides essential, immediate, and procedural information to ensure personnel safety and mitigate environmental contamination. Given that this compound is a deuterated form of Monomethyl auristatin E (MMAE), its safety profile is considered analogous to the parent compound, which is classified as fatal if swallowed or inhaled and may cause genetic defects.[1][2]

Personal Protective Equipment (PPE): The First Line of Defense

A comprehensive personal protective equipment strategy is mandatory for all personnel handling this compound. The required PPE is detailed below and should be strictly adhered to at all times.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption of the highly potent compound.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).Protects skin and personal clothing from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is essential when handling the powder form or when there is a risk of aerosolization.Prevents inhalation of hazardous particles.
Shoe Covers Disposable shoe covers.Prevents the tracking of contaminants out of the designated handling area.

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound, particularly in its powdered form, must be conducted within a certified Class II Biological Safety Cabinet (BSC) or a containment ventilated enclosure (CVE), such as a glove box, to minimize exposure risk. The laboratory should be a designated area with restricted access and maintained under negative pressure.

Receiving and Unpacking:

  • Containment: Open shipping containers in a designated containment area, such as a chemical fume hood.

  • Inspection: Carefully inspect the primary container for any signs of damage or leakage.

  • Decontamination: Wipe the exterior of the primary container with a suitable deactivating agent (e.g., a solution of sodium hypochlorite (B82951) followed by sodium thiosulfate) before moving it to the designated storage area.

  • Waste Disposal: Dispose of all packing materials as potentially contaminated waste in a designated cytotoxic waste container.[3]

Weighing and Reconstitution:

  • Engineering Controls: Perform all manipulations of open containers of this compound powder inside a certified Class II BSC or a CVE.

  • Spill Prevention: Use disposable, plastic-backed absorbent pads on the work surface to contain any potential spills.

  • Careful Handling: Handle the powder with extreme care to avoid generating dust or aerosols.

  • Reconstitution: If preparing a solution, add the solvent slowly and carefully to the vial containing the this compound powder.

General Handling:

  • Hygiene: Do not eat, drink, or smoke in the designated handling area.[4]

  • Avoid Contamination: Avoid contact with skin, eyes, and clothing.[5]

  • Ventilation: Ensure adequate ventilation at all times.

  • Hand Washing: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Exit Don PPE Don PPE Enter Designated Area Enter Designated Area Don PPE->Enter Designated Area Prepare BSC/CVE Prepare BSC/CVE Enter Designated Area->Prepare BSC/CVE Unpack/Weigh/Reconstitute Unpack/Weigh/Reconstitute Prepare BSC/CVE->Unpack/Weigh/Reconstitute Perform Experiment Perform Experiment Unpack/Weigh/Reconstitute->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Exit Designated Area Exit Designated Area Doff PPE->Exit Designated Area Wash Hands Wash Hands Exit Designated Area->Wash Hands

Safe handling workflow for this compound.

Disposal Plan: Managing Cytotoxic Waste

Proper segregation and disposal of all materials contaminated with this compound are critical to prevent environmental contamination and accidental exposure. All this compound waste is considered hazardous cytotoxic waste.

Waste TypeDescriptionRecommended ContainerDisposal Method
Solid Waste Contaminated PPE (gloves, gowns, masks), lab supplies (pipette tips, tubes, vials).Labeled, leak-proof, puncture-resistant cytotoxic waste container (typically purple or yellow).High-Temperature Incineration.
Liquid Waste Unused solutions, quenched reaction mixtures, and contaminated solvents.Labeled, leak-proof, and chemically compatible waste container.Collection by a licensed hazardous waste disposal service for incineration.
Sharps Waste Contaminated needles, syringes, and scalpels.Labeled, puncture-proof sharps container specifically for cytotoxic waste.High-Temperature Incineration.

Disposal Procedure:

  • Segregation: At the point of generation, segregate all this compound-contaminated waste from other laboratory waste streams.

  • Labeling: Clearly label all waste containers with the cytotoxic waste symbol and identify the contents.

  • Storage: Store sealed waste containers in a secure, designated area away from general laboratory traffic until collection.

  • Collection: Arrange for the collection and disposal of cytotoxic waste through a licensed hazardous waste disposal company. High-temperature incineration is the recommended method for the final destruction of auristatin compounds.

G This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal Experiment Experiment Solid Waste Solid Waste Experiment->Solid Waste Liquid Waste Liquid Waste Experiment->Liquid Waste Sharps Waste Sharps Waste Experiment->Sharps Waste Cytotoxic Solid Waste Container Cytotoxic Solid Waste Container Solid Waste->Cytotoxic Solid Waste Container Cytotoxic Liquid Waste Container Cytotoxic Liquid Waste Container Liquid Waste->Cytotoxic Liquid Waste Container Cytotoxic Sharps Container Cytotoxic Sharps Container Sharps Waste->Cytotoxic Sharps Container Secure Storage Secure Storage Cytotoxic Solid Waste Container->Secure Storage Cytotoxic Liquid Waste Container->Secure Storage Cytotoxic Sharps Container->Secure Storage Licensed Waste Disposal Licensed Waste Disposal Secure Storage->Licensed Waste Disposal High-Temperature Incineration High-Temperature Incineration Licensed Waste Disposal->High-Temperature Incineration

Workflow for the safe disposal of this compound waste.

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and contamination.

Small Spill (<5 mL or 5 g):

  • Alert & Secure: Alert others in the area and restrict access.

  • Don PPE: Ensure appropriate PPE is worn, including respiratory protection.

  • Containment:

    • Liquid Spill: Cover with absorbent pads from a chemotherapy spill kit.

    • Powder Spill: Gently cover with damp absorbent pads to avoid making the powder airborne.

  • Cleanup: Use a scoop and scraper to collect the absorbed material or powder and place it into the designated cytotoxic waste container.

  • Decontamination: Clean the spill area with a detergent solution, followed by a suitable decontaminating agent if available and validated for auristatins. Work from the least contaminated to the most contaminated area.

  • Waste Disposal: Dispose of all cleanup materials as cytotoxic waste.

Large Spill (>5 mL or 5 g):

  • Evacuate: Immediately evacuate the area.

  • Alert: Alert the institutional safety officer.

  • Restrict Access: Cordon off the spill area to prevent unauthorized entry.

  • Professional Cleanup: Only trained personnel with appropriate respiratory protection should perform the cleanup.

By adhering to these stringent safety protocols, researchers can minimize the risks associated with handling the highly potent cytotoxic agent, this compound, ensuring a safe and controlled laboratory environment.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。